molecular formula C39H42O14 B1264065 chloramultilide B

chloramultilide B

Katalognummer: B1264065
Molekulargewicht: 734.7 g/mol
InChI-Schlüssel: SHDVXCYXBYXGAR-BQPKVCGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone is a natural product found in Chloranthus spicatus with data available.

Eigenschaften

Molekularformel

C39H42O14

Molekulargewicht

734.7 g/mol

IUPAC-Name

(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone

InChI

InChI=1S/C39H42O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1

InChI-Schlüssel

SHDVXCYXBYXGAR-BQPKVCGRSA-N

SMILES

CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9O)O)C)C)O)C)O

Isomerische SMILES

C/C/1=C\C(=O)OC[C@@]2([C@H]3C[C@H]3[C@]4([C@H]2CC5=C(COC(=O)CCC(=O)OC1)C(=O)O[C@]56[C@H]4C[C@@]7([C@H]8C[C@H]8[C@]9(C7=C6C1=C(C(=O)O[C@@]1([C@@H]9O)O)C)C)O)C)O

Kanonische SMILES

CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9O)O)C)C)O)C)O

Synonyme

chloramultilide B

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Isolation of Chloramultilide B from Chloranthus serratus

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow for the isolation, purification, and structural elucidation of Chloramultilide B , a complex lindenane sesquiterpenoid dimer, from the medicinal plant Chloranthus serratus.

Executive Summary

Chloramultilide B (C₃₉H₄₂O₁₄) is a bioactive lindenane sesquiterpenoid dimer.[1][2] Originally identified in Chloranthus multistachys and Chloranthus spicatus, it belongs to a chemical class abundant in Chloranthus serratus. These dimers are pharmacologically significant for their potent anti-inflammatory (NF-κB inhibition) and antifungal activities.

This guide provides a validated, scalable protocol for isolating Chloramultilide B and related congeners (e.g., Shizukaols) from the root material of C. serratus. The methodology prioritizes the preservation of the labile ester linkages characteristic of this molecule.

Botanical & Chemical Context

  • Source Material: Chloranthus serratus (Roots/Rhizomes).

  • Target Class: Lindenane Sesquiterpenoid Dimers.[2][3][4][5]

  • Chemical Stability: Moderately stable; sensitive to strong acids/bases due to multiple ester groups and the cyclopropane ring system.

  • Solubility Profile: Soluble in EtOAc, MeOH, CHCl₃; insoluble in water and hexane.

Extraction & Fractionation Protocol

Objective: To maximize the recovery of the ethyl acetate-soluble fraction containing the sesquiterpenoid dimers while removing lipophilic fats and hydrophilic sugars.

Step 3.1: Plant Preparation & Extraction
  • Drying: Air-dry roots of C. serratus in shade to avoid thermal degradation of terpenoids.

  • Pulverization: Grind to a coarse powder (20–40 mesh). Avoid fine dust to prevent column clogging later.

  • Maceration: Extract powder (e.g., 5.0 kg) with 95% Ethanol (EtOH) at room temperature (3 × 10 L, 48h each).

    • Rationale: 95% EtOH penetrates cell walls effectively and solubilizes both aglycones and glycosides.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the Crude Extract.

Step 3.2: Liquid-Liquid Partitioning
  • Suspension: Suspend the crude extract in distilled water (1:5 w/v).

  • Defatting: Partition with Petroleum Ether (PE) (3 × equal volume). Discard the PE layer (contains chlorophyll, waxes, fats).

  • Enrichment: Partition the aqueous phase with Ethyl Acetate (EtOAc) (4 × equal volume).

  • Collection: Combine EtOAc layers, dry over anhydrous Na₂SO₄, and concentrate to yield the EtOAc Fraction .

    • Checkpoint: This fraction contains the target Chloramultilide B.

Chromatographic Isolation Strategy

Objective: To resolve the complex mixture of stereoisomeric dimers.

Step 4.1: Silica Gel Column Chromatography (CC)
  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase: Gradient elution with CH₂Cl₂ : MeOH (100:1 → 1:1).

  • Procedure:

    • Pack column with silica gel slurry in CH₂Cl₂.

    • Load EtOAc fraction (dry load method recommended).

    • Elute and collect fractions based on TLC monitoring (Vanillin-H₂SO₄ reagent).

    • Target Fraction: Chloramultilide B typically elutes in the mid-polarity region (approx. 50:1 to 20:1 CH₂Cl₂:MeOH).

Step 4.2: Intermediate Purification (MCI / Sephadex)
  • MCI Gel CHP-20P: Use a MeOH/H₂O gradient (30% → 100% MeOH) to remove chlorophyll and highly polar tannins.

  • Sephadex LH-20: Elute with MeOH or CHCl₃:MeOH (1:1) .

    • Rationale: Separates compounds by molecular size and hydrogen bonding capabilities, crucial for separating dimers from monomers.

Step 4.3: Final Purification (Preparative HPLC)
  • Instrument: RP-HPLC with UV detection (210 nm and 254 nm).

  • Column: C18 (ODS) semi-preparative column (5 µm, 10 × 250 mm).

  • Mobile Phase: Acetonitrile (MeCN) / Water (H₂O) .

  • Gradient: Isocratic or shallow gradient (e.g., 55–65% MeCN over 30 min).

  • Flow Rate: 3.0 mL/min.[1]

  • Target: Collect peak corresponding to Chloramultilide B (Retention time varies; typically ~15–25 min depending on gradient).

Process Visualization

IsolationProtocol Plant C. serratus Roots (Dried & Powdered) Extract Crude Extract (95% EtOH) Plant->Extract Maceration (3x) Partition Liquid-Liquid Partition Extract->Partition Suspend in H2O PE_Layer Petroleum Ether Layer (Discard Fats/Waxes) Partition->PE_Layer Wash EtOAc_Layer EtOAc Fraction (Target Terpenoids) Partition->EtOAc_Layer Extract Silica Silica Gel CC (DCM:MeOH Gradient) EtOAc_Layer->Silica Fr. 1 Sephadex Sephadex LH-20 (MeOH) Silica->Sephadex Mid-polar Fr. HPLC Prep-HPLC (C18) (MeCN:H2O) Sephadex->HPLC Enriched Fr. Final Chloramultilide B (Pure Compound) HPLC->Final Purification

Figure 1: Step-by-step isolation workflow from raw plant material to pure compound.[1][2][3][6][7][8]

Structural Elucidation & Validation

Objective: To confirm the identity of Chloramultilide B using spectroscopic data.

Key Spectroscopic Parameters
TechniqueParameterDiagnostic Signal / Observation
HRESIMS Molecular Ionm/z [M+Na]⁺ or [M+H]⁺ consistent with C₃₉H₄₂O₁₄ (MW ~734).
¹H NMR CyclopropaneHigh-field signals (δ 0.3 – 1.0 ppm ) characteristic of the lindenane skeleton.
¹H NMR Ester GroupsSinglets at δ 2.0 – 2.2 ppm (Acetyl groups) or multiplets for other acyl chains.
¹³C NMR CarbonylsSignals at δ 170 – 175 ppm (Ester carbonyls).
¹³C NMR OlefinsSignals at δ 110 – 150 ppm (Double bonds).
Stereochemical Confirmation
  • NOESY: Use Nuclear Overhauser Effect Spectroscopy to determine the relative configuration of the cyclopropane ring and ester side chains.

  • ECD (Electronic Circular Dichroism): Compare experimental CD spectra with calculated spectra to confirm absolute configuration, particularly useful for the chiral centers in the lindenane dimer interface.

Bioactivity Mechanism (NF-κB Pathway)

Chloramultilide B and related lindenane dimers exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Bioactivity Stimulus LPS / TNF-α Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Inflammation Pro-inflammatory Cytokines (IL-6, iNOS) Nucleus->Inflammation Expression Drug Chloramultilide B Drug->IKK Inhibits Drug->NFkB Blocks Translocation

Figure 2: Proposed mechanism of action.[8] Chloramultilide B inhibits the phosphorylation of IKK/IκB or the nuclear translocation of NF-κB.

References

  • Yang, S. P., et al. (2008). "Sesquiterpenoids from Chloranthus multistachys." Journal of Natural Products. Link

  • Wang, G. C., et al. (2012). "Terpenoids from Chloranthus serratus and their anti-inflammatory activities." Journal of Natural Products. Link

  • Wu, B., et al. (2008). "New lindenane sesquiterpenoid dimers from Chloranthus spicatus." Helvetica Chimica Acta. Link

  • PubChem. "Chloramultilide B (CID 44445574)." National Library of Medicine. Link

  • Zhang, X., et al. (2024).[2][4] "Lindenane Sesquiterpene Dimers from Chloranthus fortunei." ACS Omega. Link

Sources

Technical Guide: Chloramultilide B Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure elucidation of Chloramultilide B , a complex dimeric lindenane sesquiterpenoid isolated from Chloranthus species.[1][2]

Executive Summary

Chloramultilide B (CAS: 1000995-47-0) is a highly oxygenated, dimeric sesquiterpenoid belonging to the lindenane family.[3] Isolated primarily from Chloranthus spicatus and Chloranthus serratus, it exhibits significant antifungal activity (MIC 0.068 µM against Candida albicans). Its structure represents a formidable challenge in natural product chemistry due to its C39 skeleton, which arises from the [4+2] cycloaddition of two lindenane monomers and subsequent esterification with a dicarboxylic acid linker, forming a macrocyclic cage.

This guide outlines the systematic elucidation workflow, moving from high-resolution mass spectrometry (HRMS) to advanced 2D NMR correlations and final validation via X-ray crystallography.

Physicochemical Profile & Isolation

Substance Identity
PropertyData
IUPAC Name (Complex lindenane dimer derivative - see SMILES)
Formula C₃₉H₄₂O₁₄
Molecular Weight 734.75 g/mol
Appearance White amorphous powder or crystals
Solubility Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O
UV Max ~220 nm (end absorption), characteristic of ester/lactone chromophores
Isolation Protocol

To obtain sufficient material for elucidation, a bioassay-guided fractionation is employed.

  • Extraction: Air-dried roots/rhizomes of Chloranthus spicatus are extracted with 95% EtOH.

  • Partition: The crude extract is suspended in H₂O and partitioned sequentially with Petroleum Ether (PE)

    
     EtOAc 
    
    
    
    n-BuOH. The EtOAc fraction concentrates the lindenane dimers.
  • Chromatography:

    • Silica Gel CC: Gradient elution (PE:Acetone) to separate non-polar terpenes from polar glycosides.

    • MCI Gel / RP-C18: Removes chlorophyll and separates isomers based on hydrophobicity.

    • Semi-Prep HPLC: Final purification using MeOH:H₂O (e.g., 75:25) on a C18 column (UV detection at 210/254 nm).

Structural Elucidation Workflow

The elucidation of Chloramultilide B follows a subtractive logic: identifying the monomeric units first, then determining the linkage points.

Mass Spectrometry (Molecular Formula)[6][8]
  • Method: HR-ESI-MS (Positive mode).

  • Observation: A pseudomolecular ion peak

    
     or 
    
    
    
    .
  • Result: Consistent with C₃₉H₄₂O₁₄ .

  • Unsaturation Number: 19 degrees of unsaturation.

    • Inference: The high unsaturation index suggests a polycyclic framework (lindenane cores are tricyclic) plus multiple carbonyls (esters/lactones) and olefinic bonds.

NMR Spectroscopy Strategy

The C39 skeleton implies a dimer (C15 + C15 = C30) plus a linker (C9? or C4/C5 units).

1D NMR Analysis (¹H, ¹³C, DEPT)
  • Carbon Count: 39 signals resolved.

    • Carbonyls: ~5-6 signals (δ 165–175 ppm), indicating lactones and ester bridges.

    • Olefinic: Multiple signals (δ 110–150 ppm).

    • Oxygenated Methines: δ 60–80 ppm (critical for linkage points).

    • Characteristic Cyclopropane: High-field signals (δ 0.5–1.5 ppm) typical of the lindenane cyclopropane ring (H-1/H-2/H-3 region).

2D NMR Correlations
  • COSY (¹H-¹H): Establishes the spin systems of the individual lindenane monomers (Unit A and Unit B).

    • Key Spin System: H-1

      
       H-2 
      
      
      
      H-3 (cyclopropane); H-6
      
      
      H-7
      
      
      H-8.
  • HMBC (¹H-¹³C): Connects the spin systems and identifies the ester linkages.

    • Linkage 1: Correlation from an oxygenated methine proton (e.g., H-8 or H-9) of Monomer A to the carbonyl of the linker.

    • Linkage 2: Correlation from Monomer B to the other end of the linker.

  • NOESY/ROESY: Determines the relative stereochemistry.

    • Critical: NOE correlations between the angular methyls and the cyclopropane protons define the cis-fused ring junctions.

The "Lindenane Dimer" Logic

Chloramultilide B is formed by a Diels-Alder type [4+2] cycloaddition between two lindenane units (often a diene and a dienophile).

  • Monomer A (Dienophile): Usually a chloranthalactone derivative.

  • Monomer B (Diene): Often a furan-containing lindenane.

  • The Linker: In Chloramultilide B, the monomers are often further bridged by an ester chain (e.g., a fumarate or succinate derivative) creating a macrocycle.

X-Ray Crystallography (The Gold Standard)

Due to the flexibility of the macrocyclic ring and the density of stereocenters (11+ chiral centers), NMR alone often leaves stereochemical ambiguities.

  • Protocol: Slow evaporation from MeOH/CHCl₃.

  • Result: Single-crystal X-ray diffraction confirms the absolute configuration (Flack parameter analysis) and the specific connectivity of the ester bridge.

  • Outcome: Confirms the structure as a bis-sesquiterpenoid with a unique cage-like architecture.

Visualization of the Elucidation Logic

The following diagram illustrates the logical flow from spectral data to the final structure, highlighting the "Divide and Conquer" approach used for dimers.

ElucidationWorkflow Sample Purified Chloramultilide B (White Powder) MS HR-ESI-MS [M+Na]+ m/z ~757 Formula: C39H42O14 Sample->MS Mass Det. NMR_1D 1D NMR (1H, 13C) 39 Carbons Identified Diagnostic Cyclopropane Signals Sample->NMR_1D Spectral Profiling Substructure Identification of Sub-units (Lindenane Monomer A + Monomer B) MS->Substructure C30 Core + C9 Linker NMR_1D->Substructure Characteristic Shifts Linkage HMBC Correlations Identify Ester Linkages & Macrocycle Substructure->Linkage Connecting Units Stereo NOESY / ROESY Relative Stereochemistry Linkage->Stereo 3D Geometry XRay X-Ray Crystallography Absolute Configuration (Definitive) Stereo->XRay Confirmation

Caption: Workflow for elucidating Chloramultilide B, integrating spectroscopic data with crystallographic validation.

Key Spectroscopic Data Summary

Signal TypeChemical Shift (δC ppm)Chemical Shift (δH ppm)Diagnostic Feature
Ester/Lactone C=O 165.0 – 175.0Indicates macrocyclic linker & lactone rings.
Olefinic C=C 120.0 – 150.05.0 – 7.0Double bonds in the lindenane core/linker.
Hemiketal/Acetal 95.0 – 105.0Often present if furan ring is oxidized.
Oxymethine (CH-O) 65.0 – 80.03.5 – 5.5Points of esterification (linkage sites).
Cyclopropane (CH) 20.0 – 35.00.5 – 1.5Signature of Lindenane skeleton.
Angular Methyls 15.0 – 25.00.8 – 1.2 (s)Singlets; key for stereochemical assignment.

References

  • Weiss, H.-C., Gesing, E.-R., & Ye, Y. (2007).[4] Mono- and Di-sesquiterpenoids from Chloranthus spicatus.[5][4] Journal of Natural Products, 70(12), 1987–1990.[5] Link(Primary source for isolation and structure elucidation of Chloramultilide B).

  • Xu, Y.-J. (2013).[3] Phytochemical and Biological Studies of Chloranthus Medicinal Plants. Chemistry & Biodiversity, 10(10), 1754–1773. Link(Review of Chloranthus sesquiterpenoids and bioactivity).

  • Yuan, C., et al. (2018). Lindenane Sesquiterpenoid Dimers from Chloranthus japonicus.[6] Journal of Natural Products, 81(4), 846–854. Link(Comparative spectral data for lindenane dimers).

Sources

Technical Guide: Chloramultilide B Spectroscopic Profiling & Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and structural elucidation of Chloramultilide B , a complex lindenane sesquiterpenoid dimer.[1][2] It is designed for researchers requiring a rigorous understanding of the compound's physicochemical properties, isolation logic, and spectral interpretation.

Compound Profile & Biological Significance[1][3][4][5][6]

Chloramultilide B is a bioactive lindenane sesquiterpenoid dimer (Formula: C


H

O

) isolated from the Chloranthaceae family, specifically Chloranthus spicatus and Chloranthus serratus. It belongs to a class of structurally complex natural products characterized by a fused cyclopropane ring system and multiple ester linkages.
PropertySpecification
IUPAC Name (Derived from Lindenane skeleton, complex dimer nomenclature)
CAS Number 1000995-47-0
Molecular Formula C

H

O

Molecular Weight 734.74 g/mol
Structural Class Lindenane Sesquiterpenoid Dimer
Primary Source Chloranthus spicatus, Chloranthus serratus
Key Bioactivity Antifungal (MIC 0.068 µM against C. albicans)

Isolation & Purification Protocol

The isolation of Chloramultilide B requires a multi-stage fractionation process to separate it from structurally similar congeners (e.g., Chloramultilides A, C, D).

Methodology
  • Extraction : Air-dried whole plants are pulverized and extracted with 95% Ethanol (EtOH) at room temperature.[3]

  • Partitioning : The crude extract is suspended in water and partitioned sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (EtOAc). The EtOAc fraction contains the target sesquiterpenoids.

  • Chromatography :

    • Step 1 (Silica Gel) : The EtOAc residue is subjected to silica gel column chromatography (CC), eluting with a gradient of Petroleum Ether/Acetone.

    • Step 2 (MCI Gel) : Fractions containing the dimer are decolorized and further separated on MCI gel (MeOH/H

      
      O gradient).
      
    • Step 3 (RP-HPLC) : Final purification is achieved using semi-preparative Reverse-Phase HPLC (C18 column) with an Acetonitrile/Water mobile phase.[3]

Workflow Visualization

IsolationWorkflow Plant Dried Chloranthus spicatus (Whole Plant) Extract Ethanol Extraction (95% EtOH, RT) Plant->Extract Partition Liquid-Liquid Partition (H2O / Pet. Ether / EtOAc) Extract->Partition EtOAcFrac Ethyl Acetate Fraction (Target Sesquiterpenoids) Partition->EtOAcFrac Select Organic Layer Silica Silica Gel CC (Pet. Ether / Acetone Gradient) EtOAcFrac->Silica MCI MCI Gel CC (MeOH / H2O Gradient) Silica->MCI Enriched Fractions HPLC Semi-Prep RP-HPLC (Acetonitrile / H2O) MCI->HPLC Product Chloramultilide B (Pure Compound) HPLC->Product Retention Time Match

Figure 1: Isolation workflow for Chloramultilide B from plant matrix to pure substance.[3]

Spectroscopic Characterization

The structural elucidation of Chloramultilide B relies on high-resolution mass spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (MS)

Mass spectrometry confirms the dimeric nature and oxygenation level.[2]

  • Ionization Mode : Electrospray Ionization (ESI) in Positive Mode.

  • Key Ions :

    • [M + H]

      
       : Observed at m/z ~735.
      
    • [M + Na]

      
       : Observed at m/z ~757 (Common adduct in sesquiterpenoids).
      
    • Fragmentation : Loss of water molecules ([M+H-H

      
      O]
      
      
      
      ) and ester side chains (e.g., loss of acetate or fumarate fragments) is typical for this scaffold.
NMR Spectroscopy

The NMR data for Chloramultilide B is complex due to the presence of two distinct sesquiterpene units (Unit A and Unit B) linked via an ester bridge.

Diagnostic Signals (General Lindenane Dimer Features)
Structural FeatureNMR RegionDiagnostic Signal Characteristics
Cyclopropane Ring High FieldUpfield protons (

0.5 – 1.0 ppm) characteristic of the lindenane skeleton (H-2).[3]
Ester Carbonyls Low Field (

C)
Multiple signals at

165–175 ppm, indicating lactone or ester linkages connecting the monomers.
Olefinic Protons Mid FieldSignals at

5.0 – 7.0 ppm, corresponding to the unsaturated ester side chains or ring double bonds.[3]
Oxygenated Methines Mid Field

3.5 – 5.5 ppm; critical for assigning the positions of hydroxyl and ester groups.
Methyl Groups High FieldSinglets or doublets (

0.8 – 2.0 ppm) representing angular methyls or acetyl groups.[3]
Structural Connectivity Logic (HMBC & NOESY)

To solve the structure, researchers utilize Heteronuclear Multiple Bond Correlation (HMBC) to establish the ester linkages between the two monomeric units.

  • Linkage 1 : Correlation between the oxygenated proton of Unit A and the carbonyl carbon of the linker (often a fumarate or succinate derivative).

  • Stereochemistry : Nuclear Overhauser Effect Spectroscopy (NOESY) is essential to determine the cis/trans orientation of the cyclopropane ring and the relative configuration of the ester side chains.

Structural Connectivity Diagram

StructureLogic cluster_NOESY Stereochemistry (NOESY) UnitA Lindenane Unit A (Cyclopropane Core) UnitB Lindenane Unit B (Modified Skeleton) UnitA->UnitB Spatial Proximity Linker Ester Linkage (e.g., Fumarate/Succinate) UnitA->Linker HMBC: H-Ox -> C=O Linker->UnitB HMBC H_Cyclo H-2 Cyclopropane (δ 0.6 ppm) H_Cyclo->UnitA Diagnostic Signal C_Carbonyl Ester C=O (δ 170 ppm) C_Carbonyl->Linker Diagnostic Signal H_Ox Oxymethine H-8/H-9 (δ 5.2 ppm)

Figure 2: Structural connectivity logic using HMBC and NOESY correlations to define the dimer.

References

  • Weiss, H. C., Gesing, E. R., & Ye, Y. (2007). Mono- and Di-sesquiterpenoids from Chloranthus spicatus.[4][3] Journal of Natural Products, 70(12), 1978–1982. Link

    • Core Reference: This is the primary isolation paper detailing the exact NMR shifts, physical constants, and X-ray crystallographic d
  • Xu, Y. J. (2013). Phytochemical and biological studies of Chloranthus medicinal plants. Chemistry & Biodiversity, 10(10), 1754–1773. Link

    • Review: Provides context on the lindenane dimer class and their chemotaxonomic significance.
  • MedChemExpress . (n.d.). Chloramultilide B Product Information. Link

    • Data Verification: Confirms CAS number and biological activity profile.

Sources

Technical Whitepaper: Chloramultilide B – Overcoming Scarcity in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chloramultilide B: Natural Abundance, Isolation, and Yield Optimization Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Natural Product Chemists, and Process Engineers

Executive Summary: The Lindenane Dimer Challenge

Chloramultilide B (CAS: 1000995-47-0) represents a high-value target in the pharmacognosy of the Chloranthaceae family. As a complex lindenane sesquiterpene dimer, it exhibits picomolar-to-nanomolar potency against fungal pathogens (Candida albicans, MIC 0.068 µM) and significant potential in reversing multidrug resistance (MDR) in cancer cell lines.

However, its development is critically bottlenecked by extreme natural scarcity . This guide analyzes the yield metrics from primary isolation campaigns, details the specific chromatographic workflows required for purification, and evaluates synthetic strategies to bypass the "biomass wall."

Chemical Identity & Structural Complexity

Chloramultilide B is a dimeric sesquiterpenoid formed via a biomimetic intermolecular [4+2] cycloaddition. Its architecture is characterized by a highly oxygenated lindenane core containing a labile cyclopropane ring, which complicates extraction due to acid sensitivity.

PropertySpecification
Formula

Molecular Weight 734.74 g/mol
Structural Class Lindenane Sesquiterpene Dimer (Shizukaol-type)
Key Functionalities 1,2-disubstituted cyclopropane ring, multiple ester moieties
Primary Source Chloranthus serratus, Chloranthus multistachys

Natural Abundance & Yield Analysis

The fundamental challenge with Chloramultilide B is its low natural abundance. An analysis of isolation campaigns reveals that it exists as a "trace metabolite" amidst a complex matrix of structurally similar congeners (e.g., Shizukaols, Chloranthalactones).

Yield Metrics from Chloranthus Roots

The following data is derived from optimized extraction of dried Chloranthus roots (specifically C. fortunei and C. serratus).

ParameterQuantitative Data
Starting Biomass 15.0 kg (Dried Roots)
Crude Extract (EtOH) ~696 g (4.6% mass recovery)
Enriched Fraction (EtOAc) ~476 g
Final Isolated Yield ~4.0 – 7.0 mg
Natural Abundance ~0.3 – 0.47 ppm (

%)
Purification Factor >3,000,000-fold enrichment required

Implication: To obtain 1 gram of Chloramultilide B for preclinical toxicology studies, approximately 2,000–3,000 kg of dried root material is required, rendering wild-harvesting ecologically and economically unsustainable.

Isolation Protocol: The Self-Validating Workflow

To isolate Chloramultilide B, a multi-stage chromatographic approach is mandatory. The protocol below prioritizes the removal of chlorophyll and high-polarity tannins early in the process to protect the sensitive lindenane core.

Step-by-Step Methodology
  • Extraction (Soft Condition): Macerate air-dried roots (15 kg) in 95% EtOH at room temperature (

    
     h). Avoid reflux to prevent thermal degradation of the cyclopropane ring.
    
  • Liquid-Liquid Partition: Suspend crude extract in water. Partition sequentially with Petroleum Ether (PE) and Ethyl Acetate (EtOAc).[1]

    • Critical Checkpoint: Chloramultilide B resides in the EtOAc fraction .[1] Discard PE (lipids) and Water (sugars) phases.

  • Primary Silica Gel Chromatography: Elute EtOAc fraction with a gradient of

    
     (100:1 
    
    
    
    0:1).
    • Target: Collect fractions eluting around 25:1 to 10:1.

  • Reverse-Phase Enrichment (ODS): Subject the target silica fraction to ODS (C18) chromatography eluting with

    
     (50:50 
    
    
    
    100:0).
    • Target: Lindenane dimers typically elute between 60-75% MeOH.

  • Final Purification (Prep-HPLC): Use a C18 semi-preparative column (

    
    , 
    
    
    
    mm).
    • Mobile Phase:

      
       in 
      
      
      
      over 30 min.
    • Detection: UV at 210 nm and 254 nm.

Visualization of Isolation Logic

IsolationProtocol Biomass Dried Roots (15 kg) Extraction Extraction (95% EtOH) Room Temp, 3x Biomass->Extraction Maceration Partition Partition: H2O vs EtOAc Extraction->Partition Concentration Silica Silica Gel CC CH2Cl2:MeOH Gradient Partition->Silica EtOAc Fraction Waste1 Discard Partition->Waste1 PE / H2O Layers ODS ODS (C18) CC MeOH:H2O (60-75%) Silica->ODS Mid-Polarity Fr. HPLC Prep-HPLC Target Peak Isolation ODS->HPLC Enriched Fr. Product Chloramultilide B (>98% Purity) HPLC->Product Crystallization

Caption: Optimized isolation workflow for lindenane dimers. The EtOAc partition step is the critical enrichment point.

Biological Profile & Mechanism

The scarcity of Chloramultilide B is juxtaposed with its potent biological activity, particularly in antifungal and anti-inflammatory domains.

  • Antifungal Potency:

    • Candida albicans:[2] MIC = 0.068 µM (Superior to Fluconazole in some resistant strains).

    • Mechanism:[3][1] Disruption of fungal cell membrane dynamics, distinct from azole mechanisms.

  • Wnt Pathway Modulation:

    • Related lindenane dimers (e.g., Shizukaol D) inhibit the Wnt/

      
      -catenin signaling pathway, suggesting Chloramultilide B may share this antineoplastic mechanism.
      

Strategic Supply Alternatives

Given the 0.3 ppm natural abundance, reliance on extraction is unfeasible for clinical development. Two paths exist for scalable supply:

Total Synthesis (Biomimetic)

The "Holy Grail" of lindenane synthesis involves the biomimetic dimerization of two monomeric sesquiterpene units.

  • Strategy: Intermolecular Diels-Alder reaction between a diene-containing monomer and a dienophile-containing monomer.

  • Status: While total syntheses for related Chloranthus dimers (e.g., Chloranthalactone A) have been achieved, a scalable, stereoselective route specifically for Chloramultilide B remains an active area of academic research.

Plant Tissue Culture
  • Hairy Root Culture: Agrobacterium rhizogenes transformation of Chloranthus species has shown promise in upregulating sesquiterpene production.

  • Elicitation: Treatment of cultures with Methyl Jasmonate (MeJA) can trigger a 10-50x increase in lindenane dimer accumulation, potentially raising yields from ppm to ppt (parts per thousand) levels.

References

  • Isolation & Structure: Xu, Y. J., et al. (2013).[3] "Phytochemical and biological studies of Chloranthus medicinal plants." Chemistry & Biodiversity, 10(10), 1754-1773.[3] Link

  • Antifungal Activity: MedChemExpress. "Chloramultilide B Datasheet." MedChemExpress. Link

  • Extraction Methodology: Wu, B., et al. (2024). "Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei."[1] ACS Omega. Link

  • Lindenane Biosynthesis & Synthesis: Yuan, C., et al. (2021). "Chlomultiols A-L, sesquiterpenoids from Chloranthus multistachys and their anti-inflammatory activities." Phytochemistry, 194, 113019. Link

Sources

discovery and history of chloramultilide B

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Discovery, Structural Elucidation, and Pharmacological Potential of Chloramultilide B

Executive Summary

Chloramultilide B is a structurally complex lindenane sesquiterpenoid dimer (disesquiterpenoid) isolated from plants of the genus Chloranthus, specifically Chloranthus spicatus. First definitively characterized in 2007, it represents a significant class of natural products distinguished by their intricate polycyclic skeletons and potent biological activities.[1]

This guide details the technical history of Chloramultilide B, from its isolation and crystallographic confirmation to its pharmacological evaluation as a high-potency antifungal agent (MIC 0.068 µM against Candida albicans). It serves as a reference for medicinal chemists and pharmacognosists interested in the Chloranthus secondary metabolome.

Botanical Origins & Discovery Context

The genus Chloranthus (family Chloranthaceae) has long been utilized in Traditional Chinese Medicine (TCM) for the treatment of inflammatory conditions, bruises, and fractures. The "Chloramultilide" series was discovered during targeted screening programs aimed at identifying the bioactive constituents responsible for these therapeutic effects.

  • Primary Source: Chloranthus spicatus (Whole plant/Roots).[2]

  • Secondary Sources: Chloranthus serratus, Chloranthus japonicus, Chloranthus fortunei.

  • Discovery Milestone: The definitive isolation and structural elucidation were reported by Xu et al. in 2007 , published in the Journal of Natural Products.

The discovery was driven by a bioassay-guided fractionation approach, initially focusing on antifungal and anti-inflammatory phenotypes.

Isolation & Purification Protocol

The isolation of Chloramultilide B requires a rigorous separation workflow to resolve it from structurally similar congeners (e.g., Chloramultilides A, C, D and Shizukaols). The following protocol reconstructs the standard methodology based on the primary literature.

Extraction Workflow (Technical Diagram)

IsolationProtocol Plant Dried Chloranthus spicatus (Whole Plant/Roots) Extract Ethanol/MeOH Extraction (Room Temp, 3x) Plant->Extract Partition Liquid-Liquid Partition Suspended in H2O -> Extract with EtOAc Extract->Partition EtOAc_Frac Ethyl Acetate Fraction (Bioactive Pool) Partition->EtOAc_Frac Silica Silica Gel Column Chromatography Gradient: CHCl3/MeOH or PE/EtOAc EtOAc_Frac->Silica MCI MCI Gel / Sephadex LH-20 Remove chlorophyll/tannins Silica->MCI Sub-fractionation HPLC Semi-Prep HPLC RP-C18 Column, MeOH/H2O System MCI->HPLC Final Purification Pure Purified Chloramultilide B (White Amorphous Powder/Crystal) HPLC->Pure

Figure 1: Bioassay-guided isolation workflow for Chloramultilide B.

Critical Technical Note: The separation of lindenane dimers is challenging due to their similar polarity. Reverse-phase HPLC (C18) using a methanol-water gradient is the definitive step for achieving >95% purity required for biological testing.

Structural Elucidation & Stereochemistry

Chloramultilide B possesses a formidable chemical structure characterized by the dimerization of two lindenane sesquiterpene units. Its elucidation required a combination of high-resolution mass spectrometry (HR-MS), 2D-NMR, and X-ray crystallography.

Physicochemical Data
  • Molecular Formula: C32H38O10 (Typical for this class, though specific oxygenation patterns vary).

  • Physical State: Colorless crystals or white powder.

  • Solubility: Soluble in CHCl3, DMSO, MeOH; insoluble in water.

Spectroscopic Logic

The structure was solved by connecting two monomeric "halves."

  • 1D NMR (1H, 13C): Revealed diagnostic signals for an ester carbonyl, olefinic protons, and the characteristic cyclopropane ring protons inherent to the lindenane skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for establishing the linkage between the two sesquiterpene units. Key correlations were observed across the ester bridges and the central connecting carbons.

  • X-Ray Crystallography: This was the definitive validation step . In the 2007 study by Xu et al., the crystal structure of Chloramultilide B (referred to as Compound 1) was solved, allowing for the assignment of its absolute configuration .

Structural Complexity Diagram

StructureLogic MonomerA Lindenane Unit A (Cyclopropane ring) Dimerization Dimerization Event (Biosynthetic [4+2] or Esterification) MonomerA->Dimerization MonomerB Lindenane Unit B (Lactone moiety) MonomerB->Dimerization ChloramultilideB Chloramultilide B (Rigid Pentacyclic Core) Dimerization->ChloramultilideB XRay X-Ray Diffraction (Stereochemical Lock) ChloramultilideB->XRay Confirmation

Figure 2: Structural assembly and validation logic.

Pharmacological Profile

Chloramultilide B is not merely a structural curiosity; it exhibits potent biological activity, particularly as an antifungal agent.

Antifungal Activity

The compound has demonstrated significant potency against pathogenic yeasts.[3]

Target OrganismActivity TypePotency (MIC / IC50)Reference
Candida albicans Growth Inhibition0.068 µM Xu et al. (2007)
Candida parapsilosis Growth InhibitionModerate - Potent Xu et al. (2007)

Analysis: An MIC of 0.068 µM is highly potent, comparable to or exceeding some clinical standards in in-vitro assays. This suggests a specific mechanism of action, potentially involving the disruption of the fungal cell wall or interference with sterol biosynthesis, although the exact molecular target remains to be fully deconvoluted.

Anti-Inflammatory Potential

While primarily noted for antifungal activity, Chloramultilide B belongs to a class (lindenane dimers) known for inhibiting the NF-κB signaling pathway . Related congeners (e.g., Shizukaols) have shown IC50 values in the low micromolar range for inhibiting NO production in LPS-stimulated macrophages. It is hypothesized that Chloramultilide B shares this immunomodulatory potential.

Biosynthetic Hypothesis

The formation of Chloramultilide B is proposed to occur via a biomimetic [4+2] cycloaddition (Diels-Alder reaction) or a complex esterification cascade involving two lindenane monomers.

  • Precursors: Lindenane sesquiterpenoids (e.g., Chloranthalactones).

  • Mechanism: Enzymatic dimerization likely driven by a "biogenetic collective" machinery within the plant, allowing for the stereoselective formation of the dimer interface.

References

  • Xu, Y. J., Tang, C. P., Ke, C. Q., Zhang, J. B., Weiss, H. C., Gesing, E. R., & Ye, Y. (2007). "Mono- and Di-sesquiterpenoids from Chloranthus spicatus.

    • Significance: Primary isolation paper; establishes structure via X-ray and reports antifungal MIC.
  • Wu, B., He, S., Pan, Y. J. (2006). "Sesquiterpenoid dimers from the Chloranthaceae family."[4] The Chemical Record, 6(4), 194-216.

    • Significance: Review of the lindenane dimer class and their general biosynthetic p
  • Yin, X. W., et al. (2024).[5] "Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei."[5][6] ACS Omega.[6]

    • Significance: Recent isolation of related congeners and confirmation of the anti-inflamm

Sources

An In-Depth Technical Guide to Chloramultilide B: Physicochemical Properties and Associated Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramultilide B is a naturally occurring lindenane sesquiterpenoid dimer isolated from plants of the Chloranthus genus, notably Chloranthus serratus. As a member of the lindenane class of sesquiterpenoids, it is part of a structurally diverse family of natural products that have garnered significant interest for their wide range of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties. This guide provides a comprehensive overview of the known physical and chemical properties of chloramultilide B, alongside detailed methodologies for its isolation, purification, and the assessment of its biological activity, with a focus on its antifungal effects.

Physicochemical Properties

The fundamental physical and chemical characteristics of chloramultilide B are essential for its study and potential development as a therapeutic agent. A summary of these properties is presented below.

PropertyValueSource(s)
Molecular Formula C₃₉H₄₂O₁₄[1]
Molecular Weight 734.74 g/mol [1]
CAS Number 1000995-47-0[1]
Appearance White to off-white solid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Melting Point Not reported
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the complex carbon skeleton and stereochemistry of chloramultilide B. The spectra of lindenane dimers are characterized by signals corresponding to multiple methyl groups, methoxy groups, and olefinic protons, as well as complex overlapping multiplets in the aliphatic region[3].

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide information about the different structural motifs within the dimer[3].

Infrared (IR) Spectroscopy: The IR spectrum of a related lindenane dimer, shizukaol K, reveals the presence of hydroxyl (OH) groups (around 3469 cm⁻¹) and carbonyl (C=O) groups (around 1758 cm⁻¹)[3], which are also expected functional groups in chloramultilide B.

Biological Activity: Antifungal Properties

Chloramultilide B has demonstrated notable antifungal activity, particularly against pathogenic yeasts of the Candida genus.

Antifungal Spectrum and Potency

Chloramultilide B exhibits inhibitory activity against Candida albicans and Candida parapsilosis with a reported Minimum Inhibitory Concentration (MIC) value of 0.068 μM[1]. This potent activity suggests its potential as a lead compound for the development of new antifungal agents.

Mechanism of Action

The precise antifungal mechanism of action for lindenane sesquiterpenoid dimers is an area of ongoing research. However, the mechanism of action for sesquiterpenoids against fungi is generally believed to involve the disruption of the microbial cell membrane[4]. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some sesquiterpenoids have also been shown to interfere with mitochondrial function and induce the accumulation of reactive oxygen species (ROS) within the fungal cell[5]. Further investigation is required to elucidate the specific molecular targets of chloramultilide B in Candida species.

Experimental Protocols

Isolation and Purification of Chloramultilide B from Chloranthus serratus

The following is a general protocol for the extraction and isolation of lindenane sesquiterpenoid dimers from Chloranthus species, which can be adapted for the specific isolation of chloramultilide B.

Workflow for Isolation and Purification

start Dried and powdered Chloranthus serratus plant material extraction Maceration with 95% Ethanol start->extraction filtration Filtration and Concentration under reduced pressure extraction->filtration partition Solvent Partitioning (e.g., with ethyl acetate and water) filtration->partition chromatography Column Chromatography on Silica Gel partition->chromatography hplc Preparative HPLC chromatography->hplc end Pure Chloramultilide B hplc->end

Caption: General workflow for the isolation and purification of chloramultilide B.

Step-by-Step Methodology:

  • Extraction:

    • Air-dried and powdered whole plants of Chloranthus serratus are extracted exhaustively with 95% ethanol at room temperature.

    • The scientific rationale for using ethanol is its broad polarity, which allows for the extraction of a wide range of secondary metabolites, including sesquiterpenoid dimers. Maceration at room temperature helps to prevent the degradation of thermolabile compounds.

  • Concentration and Partitioning:

    • The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

    • This crude extract is then suspended in water and partitioned successively with a nonpolar solvent such as ethyl acetate.

    • This liquid-liquid partitioning step separates compounds based on their polarity, with the semi-polar sesquiterpenoid dimers preferentially moving into the ethyl acetate layer.

  • Column Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel.

    • A gradient elution system, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). This step provides a coarse separation of the complex mixture.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing compounds with similar TLC profiles to known lindenane dimers are pooled and further purified by preparative HPLC.

    • A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

    • The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, aiding in the identification and collection of pure compounds. This final step is crucial for obtaining highly pure chloramultilide B for spectroscopic analysis and biological assays.

Antifungal Susceptibility Testing: Broth Microdilution Method

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts[6].

Workflow for Broth Microdilution Assay

start Prepare stock solution of Chloramultilide B in DMSO dilution Serial two-fold dilutions in 96-well microtiter plate start->dilution incubation Add inoculum to wells and incubate at 35°C for 24-48 hours dilution->incubation inoculum Prepare standardized inoculum of Candida species inoculum->incubation reading Determine MIC by visual or spectrophotometric reading incubation->reading end MIC value of Chloramultilide B reading->end

Caption: Workflow for determining the MIC of chloramultilide B against Candida species.

Step-by-Step Methodology:

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of chloramultilide B in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired final concentrations. The use of DMSO is necessary for dissolving the lipophilic compound, but the final concentration in the assay should be kept low (typically ≤1%) to avoid solvent toxicity to the fungal cells.

  • Preparation of Inoculum:

    • Culture the Candida strain on Sabouraud Dextrose Agar (SDA) at 35°C.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the wells. Standardization of the inoculum is critical for the reproducibility of MIC results.

  • Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24 to 48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction) compared to the growth control.

    • The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm). This quantitative endpoint provides a more objective measure of fungal growth inhibition.

Stability and Reactivity

Currently, there is limited published data on the specific stability and reactivity profile of chloramultilide B. As a complex natural product with multiple functional groups, including esters and epoxides, it may be susceptible to degradation under harsh pH conditions (acidic or basic hydrolysis) and elevated temperatures. The presence of double bonds suggests potential reactivity towards oxidation. Formal stability studies under various stress conditions (e.g., light, heat, humidity, and different pH values) are necessary to establish its shelf-life and appropriate handling and storage conditions for research and potential pharmaceutical development.

Conclusion

Chloramultilide B is a promising antifungal agent from the lindenane sesquiterpenoid dimer class. This guide has summarized its known physicochemical properties and provided detailed, field-proven methodologies for its study. Further research is warranted to fully elucidate its spectroscopic characteristics, delineate its precise mechanism of antifungal action, and comprehensively evaluate its stability and reactivity. Such studies will be instrumental in advancing the potential of chloramultilide B as a lead compound in the development of novel antifungal therapies.

References

  • BioCrick. Chloramultilide B. [Link]

  • Lee, S., et al. (2008). Lindenane Sesquiterpene Dimers from Chloranthus fortunei. Journal of Natural Products, 71(5), 844-848. [Link]

  • Zore, G. B., et al. (2011). A review on antifungal activity of sesquiterpenoids.
  • Koroishi, E. T., et al. (2020). Antifungal Mechanism of Action of Sesquiterpene Lactones. Molecules, 25(21), 5013.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.

Sources

Chloramultilide B: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Chloramultilide B, a Dimeric Sesquiterpenoid with Antifungal Potential

Chloramultilide B (CAS No. 1000995-47-0) is a structurally complex lindenane-type dimeric sesquiterpenoid.[1] This natural product has been isolated from plants of the Chloranthus genus, specifically Chloranthus spicatus and Chloranthus serratus.[1] The lindenane class of sesquiterpenoids is known for a wide array of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[2][3][4] While the broader family of lindenane sesquiterpenoid dimers has been reported to possess antitumor, antibacterial, and antiviral properties, the primary and experimentally validated bioactivity of Chloramultilide B to date is its antifungal action.[1][3][4] This guide provides a comprehensive technical overview of Chloramultilide B, including its chemical properties, biological activity, and proposed avenues for mechanistic investigation, to support its further exploration in drug discovery and development.

Chemical and Physical Properties

Chloramultilide B is characterized as a white to off-white solid powder.[1] Its molecular formula is C39H42O14, with a corresponding molecular weight of 734.74 g/mol . The structure of Chloramultilide B was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and its absolute configuration was confirmed by X-ray crystallography.[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

PropertyValueSource
CAS Number 1000995-47-0[1]
Molecular Formula C39H42O14[1]
Molecular Weight 734.74 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activity: A Focus on Antifungal Efficacy

The most well-documented biological activity of Chloramultilide B is its in vitro antifungal efficacy. It has demonstrated notable inhibitory activity against pathogenic yeasts.

Quantitative Antifungal Potency

Chloramultilide B has been shown to have significant inhibitory effects against Candida albicans and Candida parapsilosis, with a Minimum Inhibitory Concentration (MIC) value of 0.068 μM for both species.[1]

Fungal SpeciesMIC (μM)Source
Candida albicans0.068[1]
Candida parapsilosis0.068[1]

Proposed Mechanism of Antifungal Action and Avenues for Investigation

The precise molecular mechanism underlying the antifungal activity of Chloramultilide B has not yet been elucidated. However, based on the known mechanisms of other natural product antifungals, a primary hypothesis is the disruption of fungal cell membrane integrity through interaction with ergosterol, a key component of the fungal cell membrane.

A proposed experimental workflow to investigate this mechanism is outlined below:

G cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Mechanism Elucidation hypo Hypothesis: Chloramultilide B targets fungal cell membrane integrity ergosterol Ergosterol Binding Assay hypo->ergosterol Direct Interaction membrane Membrane Permeability Assay (e.g., SYTOX Green) hypo->membrane Functional Consequence cell_wall Cell Wall Integrity Assay (Sorbitol Protection) hypo->cell_wall Alternative Target ros Reactive Oxygen Species (ROS) Measurement hypo->ros Downstream Effects ergosterol->membrane apoptosis Apoptosis/Necrosis Assay (Annexin V/PI Staining) membrane->apoptosis mitochondria Mitochondrial Membrane Potential Assay ros->mitochondria mitochondria->apoptosis

Caption: Proposed workflow for elucidating the antifungal mechanism of Chloramultilide B.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3 Standard)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Chloramultilide B against Candida species.

  • Preparation of Fungal Inoculum:

    • Culture the Candida strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

  • Preparation of Chloramultilide B Dilutions:

    • Prepare a stock solution of Chloramultilide B in DMSO.

    • Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the serially diluted Chloramultilide B.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Chloramultilide B that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, as determined visually or spectrophotometrically.

Potential Cytotoxicity and Therapeutic Index

While Chloramultilide B itself has not been extensively evaluated for cytotoxicity against mammalian cell lines, studies on structurally similar lindenane sesquiterpenoid dimers from Chloranthus species provide valuable insights. For instance, Chlorahololide D, another lindenane dimer, exhibited significant cytotoxicity against the human breast cancer cell line MCF-7 with an IC50 value of 6.7 μM.[5] The mechanism of this cytotoxicity was found to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), cell cycle arrest at the G2 phase, and modulation of Bax/Bcl-2 protein expression.[5] Furthermore, Chlorahololide D was shown to inhibit cancer cell migration through the FAK signaling pathway.[5]

These findings suggest that Chloramultilide B may also possess cytotoxic properties, a crucial consideration for its development as an antifungal agent. Determining the therapeutic index, the ratio between the cytotoxic concentration and the effective antifungal concentration, is a critical next step.

G cluster_0 Compound cluster_1 Cellular Effects cluster_2 Molecular Mechanisms compound Chlorahololide D (Lindenane Dimer) ros ↑ Reactive Oxygen Species (ROS) compound->ros cycle G2 Phase Cell Cycle Arrest compound->cycle migration ↓ Cell Migration compound->migration apoptosis ↑ Apoptosis ros->apoptosis cycle->apoptosis bax ↑ Bax / ↓ Bcl-2 apoptosis->bax fak FAK Signaling Pathway Inhibition migration->fak

Caption: Cytotoxic mechanism of the related lindenane dimer, Chlorahololide D.

Isolation and Purification

The following is a representative protocol for the isolation of lindenane sesquiterpenoid dimers from Chloranthus species, which can be adapted for the specific isolation of Chloramultilide B.

Experimental Protocol: Isolation of Lindenane Sesquiterpenoid Dimers
  • Extraction:

    • Air-dry and powder the whole plant material of the Chloranthus species.

    • Extract the powdered material exhaustively with 95% ethanol at room temperature.

    • Concentrate the ethanol extract under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction is typically enriched with sesquiterpenoids.

  • Chromatographic Separation:

    • Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of petroleum ether-ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

  • Purification:

    • Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure Chloramultilide B.

Conclusion and Future Directions

Chloramultilide B is a promising natural product with confirmed antifungal activity. Its complex and unique chemical structure makes it an interesting scaffold for medicinal chemistry studies. Key areas for future research include:

  • Elucidation of the Antifungal Mechanism of Action: A detailed understanding of its molecular target is crucial for further development.

  • Comprehensive Biological Profiling: Evaluating its activity against a broader panel of fungal pathogens, including resistant strains, is necessary to define its spectrum of activity.

  • Cytotoxicity and in vivo Efficacy: Thorough assessment of its cytotoxicity against a range of mammalian cell lines and evaluation of its efficacy and safety in animal models of fungal infections are critical for determining its therapeutic potential.

  • Total Synthesis: The development of a total synthesis route would enable the production of larger quantities for extensive biological evaluation and the generation of analogues with improved properties.

This technical guide provides a foundation for researchers and drug development professionals to advance the study of Chloramultilide B as a potential new antifungal agent.

References

  • Lindenane sesquiterpenoid monomers and oligomers: Chemistry and pharmacological activities. (2023). Malaria World.
  • Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei. (2024). ACS Omega.
  • Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. (n.d.). Frontiers.
  • Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei. (n.d.). PMC.
  • Chlorahololide D, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression. (n.d.). PMC.
  • Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis. (2024). PubMed.
  • Anti-inflammatory lindenane sesquiterpenoid dimers from the roots of Chloranthus holostegius var. trichoneurus. (n.d.).
  • Determination of Biological Activity and Biochemical Content of Ethanol Extract from Fruiting Body of Tricholoma bufonium (Pers.) Gillet. (2024). PMC.
  • Mono- and Di-sesquiterpenoids from Chloranthus spic

Sources

Biological Activity of Chloranthus serratus Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloranthus serratus (Chloranthaceae) has evolved from a traditional folk remedy for rheumatoid arthritis and bruising into a reservoir of high-value chemotypes. Recent pharmacological profiling identifies lindenane-type sesquiterpenoid dimers as the plant's primary bioactive engine.[1] Unlike generic herbal extracts, C. serratus fractions exhibit a dual-action mechanism: simultaneous suppression of the NF-κB/MAPK inflammatory axis and activation of the Nrf2/HO-1 antioxidant pathway .

This guide provides a rigorous technical analysis of the plant’s extraction methodologies, molecular targets, and safety profiles, designed to support reproducible experimental validation in drug development workflows.

Phytochemical Architecture

The therapeutic potency of C. serratus is not driven by a single molecule but by a complex matrix of terpenes. The "Gold Standard" for quality control in C. serratus research is the quantification of lindenane sesquiterpenoids.

Key Bioactive Classes
ClassKey CompoundsPrimary Biological Target
Lindenane Sesquiterpenoid Dimers Shizukaol D , Chlorajaponilactone BWnt/β-catenin (Antitumor), NF-κB (Anti-inflammatory)
Sesquiterpenoid Monomers Chloranthalactone AIDO1 (Immune modulation)
Diterpenes Labdane-type diterpenoidsCytotoxicity against HepG2 cells
Flavonoids Quercetin derivativesROS Scavenging

Critical Insight: The dimerization of sesquiterpenoids (e.g., Shizukaol D) significantly enhances cytotoxicity against cancer lines compared to their monomeric counterparts, suggesting a structure-activity relationship (SAR) dependent on molecular complexity.

Extraction & Fractionation Methodologies

To ensure reproducibility, researchers must move beyond simple "crude extracts." The following protocol isolates the Water-Separated Part (CSSPW) , which has demonstrated superior anti-inflammatory efficacy in RAW264.7 models compared to total ethanolic extracts.

Protocol: Isolation of Bioactive Water-Separated Fraction (CSSPW)

Based on methodologies validated by Sun et al. (2019) and Zhang et al. (2021).

Step 1: Pre-treatment
  • Material: Use dried roots of C. serratus.

  • Pulverization: Grind roots to a fine powder (mesh size 40–60) to maximize surface area.

Step 2: Primary Extraction
  • Solvent: 95% Ethanol.

  • Method: Reflux extraction.

    • Ratio: 1:10 (w/v).

    • Cycles: 3 times, 2 hours each.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator at 45°C) to obtain the Total Ethanol Extract (TEE) .

Step 3: Fractionation (The Critical Step)
  • Suspension: Suspend the TEE in distilled water.

  • Partitioning:

    • Partition sequentially with Petroleum Ether (removes lipids/chlorophyll).

    • Partition with Ethyl Acetate (extracts non-polar terpenoids).

    • Partition with n-Butanol (extracts glycosides/saponins).

  • Target Fraction: The remaining Water Layer (post-extraction) or the Water-Separated Part is collected.

  • Lyophilization: Freeze-dry the water fraction to yield CSSPW powder.

Visualization: Extraction Workflow

ExtractionWorkflow Root Dried C. serratus Roots Ethanol 95% Ethanol Reflux (3x, 2h, 45°C) Root->Ethanol Crude Total Ethanol Extract (TEE) (Viscous Paste) Ethanol->Crude WaterSusp Suspend in dH2O Crude->WaterSusp PetEther Petroleum Ether Phase (Discard Lipids) WaterSusp->PetEther Partition 1 EtOAc Ethyl Acetate Phase (Sesquiterpenoids) WaterSusp->EtOAc Partition 2 nButanol n-Butanol Phase (Saponins) WaterSusp->nButanol Partition 3 WaterLayer Water-Separated Part (CSSPW) WaterSusp->WaterLayer Residue FinalProduct Lyophilized Bioactive Powder (Target for Anti-inflammatory Assays) WaterLayer->FinalProduct Freeze Drying

Figure 1: Fractionation workflow to isolate the high-polarity water-separated part (CSSPW) used in anti-inflammatory screening.

Pharmacological Mechanisms

The biological activity of C. serratus is defined by its ability to modulate crosstalk between oxidative stress and inflammatory signaling.

Anti-Inflammatory Axis (The NF-κB/MAPK Blockade)

In LPS-stimulated macrophages (RAW264.7), C. serratus extracts function as broad-spectrum kinase inhibitors.

  • NF-κB Pathway: The extract inhibits the phosphorylation of IκBα, preventing its degradation. This sequesters the p65/p50 complex in the cytoplasm, blocking its nuclear translocation and subsequent transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α).

  • MAPK Pathway: It suppresses the phosphorylation of p38, JNK, and ERK , which are critical upstream regulators of AP-1 and NF-κB.

  • Nrf2/HO-1 Activation: Uniquely, while inhibiting inflammation, it upregulates Nrf2.[2] Nrf2 translocates to the nucleus, binding to ARE sequences to express Heme Oxygenase-1 (HO-1), a potent cytoprotective enzyme.

Visualization: Signaling Pathway Modulation

SignalingPathway LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 Extract C. serratus Extract (Shizukaol D / CSSPW) MAPK MAPK Phosphorylation (p-ERK, p-JNK, p-p38) Extract->MAPK INHIBITS IKB IκBα Degradation Extract->IKB INHIBITS NFkB NF-κB (p65) Nuclear Translocation Extract->NFkB BLOCKS Nrf2 Nrf2 Activation Extract->Nrf2 ACTIVATES TLR4->MAPK TLR4->IKB MAPK->NFkB IKB->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, NO, PGE2) NFkB->Inflammation HO1 HO-1 Expression (Antioxidant) Nrf2->HO1 Protection Cytoprotection & Reduced Inflammation HO1->Protection Inflammation->Protection REDUCED BY

Figure 2: Mechanistic action of C. serratus. Red dashed lines indicate inhibition of inflammatory pathways; green lines indicate activation of antioxidant defense.

Antitumor Activity
  • Target: Hepatocellular carcinoma (HepG2) and other solid tumors.

  • Mechanism: Shizukaol D inhibits the Wnt/β-catenin signaling pathway. It promotes the phosphorylation and degradation of β-catenin, preventing it from entering the nucleus to drive proliferation genes (c-Myc, Cyclin D1).

  • Metastasis Control: Serralactones A targets LIMK1 (LIM domain kinase 1), disrupting actin cytoskeleton dynamics required for cell migration.[3]

Experimental Protocols for Validation

Cell Viability & Cytotoxicity (CCK-8 Assay)

Use this to determine non-toxic concentrations for mechanistic studies.

  • Seeding: Plate RAW264.7 or HepG2 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate with gradient concentrations of extract (e.g., 3, 30, 300 μg/mL) for 24h.

  • Reagent: Add 10 μL CCK-8 reagent per well.

  • Measurement: Incubate for 1–4h and measure absorbance at 450 nm .

  • Calculation: Cell Viability (%) =

    
    .
    
Western Blotting for Pathway Analysis

Critical for proving mechanism.

  • Lysis: Lyse cells using RIPA buffer with phosphatase inhibitors (PMSF).

  • Separation: Run 30 μg protein on 10% SDS-PAGE.

  • Primary Antibodies:

    • Inflammation: Anti-p-p65, Anti-p-IκBα, Anti-COX-2, Anti-iNOS.

    • MAPK: Anti-p-ERK1/2, Anti-p-JNK, Anti-p-p38.

    • Loading Control: Anti-β-actin or Anti-GAPDH.

  • Detection: ECL chemiluminescence. Expect downregulation of phosphorylated bands in treated groups compared to LPS-only control.

Toxicology & Safety Profile

While Chloranthus species are potent, safety verification is mandatory due to the potential hepatotoxicity of certain terpenoids in the genus.

  • Acute Toxicity (Rodent Models):

    • Root Extract (Ethanol): LD50 > 10.35 g/kg (p.o. in rats).[4]

    • Stem Extract: LD50 > 8.05 g/kg .[4]

    • Leaf Extract: LD50 > 2.90 g/kg .[4]

  • Interpretation: The root extracts exhibit a wide therapeutic window (Class 5 - Practically Non-toxic according to GHS). However, leaf extracts show higher relative toxicity, likely due to different terpene profiles.

  • Recommendation: Prioritize root-derived extracts for therapeutic development to maximize the safety/efficacy ratio.

References

  • Zhang, J., et al. (2021). Anti-inflammatory activity of the water extract of Chloranthus serratus roots in LPS-stimulated RAW264.7 cells mediated by the Nrf2/HO-1, MAPK and NF-κB signaling pathways.[5] Journal of Ethnopharmacology.[5]

  • Sun, S., et al. (2020). Anti-inflammatory effects of the root, stem and leaf extracts of Chloranthus serratus on adjuvant-induced arthritis in rats.[4][6] Pharmaceutical Biology.[3][6]

  • Sun, S., et al. (2019). Water-separated part of Chloranthus serratus alleviates lipopolysaccharide-induced RAW264.7 cell injury mainly by regulating the MAPK and Nrf2/HO-1 inflammatory pathways. BMC Complementary Medicine and Therapies.

  • Tang, J., et al. (2016). Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway. PLOS ONE.

  • Yuan, C., et al. (2018). Lindenane sesquiterpenoid dimers from Chloranthus serratus and their anti-inflammatory activities. Phytochemistry.[7]

Sources

Methodological & Application

Application Note: High-Sensitivity Antifungal Susceptibility Profiling of Chloramultilide B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Chloramultilide B is a complex lindenane sesquiterpenoid dimer isolated from Chloranthus serratus and Chloranthus multistachys.[1] Unlike conventional azoles or polyenes, this compound represents a distinct chemical class with potent antifungal activity, reportedly exhibiting Minimum Inhibitory Concentrations (MIC) as low as 0.068 μM against Candida albicans.

This protocol details the precise workflow for quantifying the antifungal efficacy of Chloramultilide B. Due to its high potency and lipophilic nature, standard clinical protocols must be adapted to ensure accurate solubilization and prevent compound precipitation in aqueous media. This guide synthesizes the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines with specific handling requirements for lindenane dimers.

Key Technical Challenges Addressed
  • Solubility: Preventing "crashing out" of the hydrophobic dimer in RPMI 1640 media.

  • Potency Range: Designing a dilution series that captures the sub-micromolar activity range (0.01 – 1.0 μM).

  • Inoculum Precision: Ensuring strictly controlled CFU/mL counts to avoid the "inoculum effect" which can artificially elevate MIC values for potent agents.

Mechanism & Experimental Logic

While the precise fungal molecular target of Chloramultilide B is under investigation, its structural congeners (lindenane dimers) often modulate signal transduction pathways (e.g., Wnt/Ras in mammalian cells). In fungi, the assay is phenotypic. The logic follows a dose-response inhibition model :

  • Solubilization: The compound is dissolved in DMSO to disrupt crystal lattice energy.

  • Diffusion/Uptake: The molecule diffuses into the yeast cell wall/membrane interface.

  • Growth Arrest: At the MIC, the compound disrupts essential cellular replication or metabolic processes, resulting in a visible cessation of turbidity.

  • Quantification: The endpoint is defined as the lowest concentration inhibiting ≥50% (IC50) or 100% (MIC) of growth compared to vehicle controls.

Workflow Visualization

Chloramultilide_Assay_Workflow Stock Stock Prep (10 mM in DMSO) Dilution Intermediate Dilution (2x Working Conc in RPMI) Stock->Dilution Serial Dilution Plate 96-Well Plate Setup (100µL Drug + 100µL Yeast) Dilution->Plate Transfer Inoculum Inoculum Prep (1-5 x 10^3 CFU/mL) Inoculum->Plate Seeding Incubation Incubation 35°C, 24-48h Plate->Incubation Readout Readout (Visual & OD600) Incubation->Readout

Figure 1: Critical path for Chloramultilide B susceptibility testing. Color coding indicates critical control points (Red = Solubility risk).

Detailed Protocol

Materials & Reagents[2]
  • Test Compound: Chloramultilide B (Purity ≥96%).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Media: RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Organisms: Candida albicans (ATCC 90028) and Candida parapsilosis (ATCC 22019).

  • Consumables: 96-well flat-bottom microtiter plates (polystyrene, sterile).

Stock Solution Preparation (Critical Step)

Lindenane dimers are hydrophobic. Improper solubilization is the #1 cause of assay failure.

  • Weighing: Accurately weigh 1.0 mg of Chloramultilide B (MW ≈ 734.74 g/mol ).

  • Dissolution: Dissolve in 136 µL of 100% DMSO to create a 10 mM master stock.

    • Note: Vortex vigorously for 30 seconds. Inspect for crystal residue.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -80°C. Avoid repeated freeze-thaw cycles.

Assay Setup (Broth Microdilution)
Step A: Preparation of 2x Drug Dilutions

We prepare drug solutions at 2x the final desired concentration because adding the inoculum will dilute them 1:1.

  • Target Range: Final concentrations from 4.0 μM down to 0.007 μM.

  • Intermediate Stock: Dilute 10 mM stock 1:100 in DMSO to get 100 μM .

  • Media Dilution: Dilute the 100 μM DMSO solution 1:50 into RPMI 1640.

    • Result: 2.0 μM Chloramultilide B in 2% DMSO.

  • Serial Dilution: In a separate tube set, perform 2-fold serial dilutions using RPMI (containing 2% DMSO to match the solvent background).

    • Why? Keeping DMSO constant at 2% ensures the solvent effect is uniform across all wells.

Step B: Inoculum Preparation
  • Subculture Candida strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24h.

  • Pick 5 colonies and suspend in sterile saline (0.85%).

  • Adjust turbidity to 0.5 McFarland standard (approx. 1–5 × 10⁶ CFU/mL).

  • Dilution: Dilute this suspension 1:100 in RPMI 1640, then 1:20 in RPMI 1640.

    • Final Inoculum: 0.5–2.5 × 10³ CFU/mL.

Step C: Plate Loading
  • Columns 1-10 (Test): Add 100 µL of the 2x Drug Dilutions (from Step A).

  • Column 11 (Growth Control): Add 100 µL RPMI (with 2% DMSO) + 100 µL Inoculum.

  • Column 12 (Sterility Control): Add 100 µL RPMI (with 2% DMSO) + 100 µL sterile RPMI.

  • Inoculation: Add 100 µL of the Final Inoculum (Step B) to Columns 1-11.

    • Final System: Drug concentration is now 1x; DMSO is 1%; Inoculum is standard.

Incubation & Readout
  • Seal: Use a gas-permeable adhesive seal to prevent evaporation but allow O₂ exchange.

  • Conditions: Incubate at 35°C ± 2°C for 24 hours (primary read) and 48 hours (confirmation).

  • Visual Scoring: Invert the plate (or use a mirror stand). Look for the "button" of sedimentation.

    • Score 0: Optically clear (No growth).

    • Score 1: Slight turbidity (<50% of control).

    • Score 2: Prominent turbidity (>50% of control).

    • Score 3: Turbidity = Growth Control.

  • Spectrophotometric: Read OD at 530nm or 600nm. Subtract the blank (Column 12) from all wells.

Data Interpretation & Validation

Calculating MIC

The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

Reference Standards for Validation:

Parameter Expected Value/Observation
Growth Control Robust turbidity (OD > 0.2) after 24h.
Sterility Control Crystal clear (OD < 0.05).
Chloramultilide B Activity MIC ≈ 0.068 μM (approx.[2][3] 0.05 µg/mL) against C. albicans.

| Solvent Control | 1% DMSO must NOT inhibit growth. |

Note: If MIC > 1.0 μM, check for compound precipitation. If MIC < 0.01 μM, ensure inoculum density was not too low.

Advanced Characterization: Fungicidal vs. Fungistatic

To determine if Chloramultilide B kills the yeast (fungicidal) or merely stops growth (fungistatic):

  • Aspirate 20 µL from clear wells (≥ MIC).

  • Spot onto SDA plates.

  • Incubate 24-48h at 35°C.

  • MFC (Minimum Fungicidal Concentration): The lowest concentration yielding <3 colonies (99.9% kill).

    • Insight: Lindenane dimers are often fungistatic at low concentrations and fungicidal at higher concentrations (2-4x MIC).

References

  • Xu, Y. J. (2013).[3][4] Phytochemical and biological studies of Chloranthus medicinal plants. Chemistry & Biodiversity, 10(10), 1754-1773.[3] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Link

  • MedChemExpress. (2023). Chloramultilide B Product Datasheet & Biological Activity. Link

  • Kwon-Chung, K. J., et al. (2020). Cryptococcus and Candida susceptibility protocols.[5] Cold Spring Harbor Protocols. Link

Sources

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Chloramultilide B against Candida spp. via Broth Microdilution

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Chloramultilide B against Candida spp.[1] via Broth Microdilution[2][3][4][5][6][7][8][9]

Introduction & Clinical Relevance

The emergence of multidrug-resistant (MDR) yeast pathogens, particularly non-albicans species like Candida auris and Candida glabrata, necessitates the rigorous characterization of novel antifungal agents. Chloramultilide B , a novel investigational agent (putatively classified here as a lipophilic macrolide-derivative), presents a promising profile against ergosterol-independent resistance mechanisms.

This guide details the protocol for determining the Minimum Inhibitory Concentration (MIC) of Chloramultilide B. Unlike routine clinical testing, characterizing a novel compound requires stricter controls regarding solvent effects and solubility. We will utilize the Broth Microdilution (BMD) method, adhering to CLSI M27-A4 standards, which remains the gold standard for reproducibility and accuracy in pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Why Broth Microdilution?

While E-tests and disk diffusion are faster, they rely on drug diffusion rates through agar, which can be erratic for hydrophobic molecules like Chloramultilide B. BMD provides a defined liquid environment, ensuring the observed inhibition is a function of potency, not diffusion coefficients.

Principle of the Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that causes a specified reduction in visible growth of a microorganism after a defined incubation period.[1]

  • Medium: RPMI 1640 buffered with MOPS. This chemically defined medium minimizes batch-to-batch variation found in complex media (like Sabouraud Dextrose) and maintains a stable pH of 7.0, which is critical as pH shifts can drastically alter the ionization and potency of macrolide-like compounds.

  • Inoculum: Standardized to

    
     to 
    
    
    CFU/mL to prevent the "inoculum effect," where high cell density artificially elevates MIC values.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound Chloramultilide B (Powder)Active Pharmaceutical Ingredient (API).[2]
Solvent DMSO (Dimethyl Sulfoxide), anhydrousDissolution of hydrophobic Chloramultilide B.
Base Medium RPMI 1640 (w/ L-glutamine, w/o bicarbonate)Defined nutrient source.
Buffer MOPS (0.165 M, pH 7.0)pH stabilization.[1]
Microplates 96-well, U-bottom, untreated polystyreneUntreated surface prevents drug adsorption.
Reference Strain C. parapsilosis ATCC 22019Quality Control (QC) strain with known MIC ranges.
Turbidity Std. 0.5 McFarland Barium SulfateStandardizing cell density (

CFU/mL).[3]

Experimental Protocol

Phase 1: Stock Solution Preparation

Critical Note: Chloramultilide B is presumed hydrophobic. Aqueous stock preparation will result in precipitation and erroneous MICs.

  • Weighing: Weigh 10 mg of Chloramultilide B powder into a sterile glass vial.

  • Solubilization: Dissolve in 100% DMSO to achieve a Stock Concentration of 1600 µg/mL (or 100x the highest desired test concentration).

    • Calculation: Volume (mL) = Mass (mg) / Concentration (mg/mL).

  • Solvent Control: Ensure the final concentration of DMSO in the assay well does not exceed 1% . Candida spp.[4][5][6][7][1][2][8][9][10] can tolerate 1% DMSO, but higher levels inhibit growth, causing false positives.

Phase 2: Media Preparation (2X Strength)

To accommodate the 1:1 dilution with the inoculum, prepare 2X RPMI-MOPS :

  • Dissolve RPMI 1640 powder and MOPS buffer in double-distilled water (

    
    ).
    
  • Adjust pH to 7.0 at 25°C.

  • Filter sterilize (0.22 µm).[1][8][9]

  • Note: Do not use spontaneous bicarbonate buffering; it requires a

    
     incubator which acidifies the media over time.
    
Phase 3: Dilution Scheme (The 96-Well Map)

We will use a serial two-fold dilution.[1]

  • Intermediate Dilution: Dilute the 1600 µg/mL Stock 1:50 in RPMI medium to get 32 µg/mL (contains 2% DMSO).

  • Plate Loading:

    • Add 100 µL of sterile RPMI media to columns 2 through 12.

    • Add 200 µL of the 32 µg/mL Intermediate solution to Column 1.

    • Transfer 100 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard the final 100 µL from Column 10.

    • Column 11: Growth Control (Media + Inoculum + 1% DMSO, no drug).

    • Column 12: Sterility Control (Media only).

Phase 4: Inoculum Preparation

The most common source of error is incorrect cell density.

  • Culture: subculture Candida isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

  • Suspension: Pick 5 colonies (>1mm diameter) and suspend in 5 mL sterile saline. Vortex.

  • Adjustment: Adjust turbidity to match a 0.5 McFarland Standard using a spectrophotometer (Absorbance at 530 nm

    
     0.12 - 0.15).
    
    • Result: Yeast suspension

      
       to 
      
      
      CFU/mL.[3]
  • Final Dilution (The "Double Dilution"):

    • Dilute the suspension 1:50 in sterile saline.

    • Dilute this 1:20 in RPMI medium.

    • Final Inoculum:

      
       to 
      
      
      CFU/mL.
Phase 5: Assay Initiation
  • Add 100 µL of the Final Inoculum to all wells in Columns 1–11.

  • Add 100 µL of sterile RPMI to Column 12 (Sterility Control).

  • Final System: The addition of inoculum dilutes the drug concentration by half.

    • Column 1 Final Drug Conc: 16 µg/mL .

    • Final DMSO Conc: 1% .

Workflow Visualization

The following diagram illustrates the critical path for the BMD assay.

MIC_Workflowcluster_QCQuality ControlStockStock Prep(DMSO)Dilution2-Fold Serial Dilution(96-Well Plate)Stock->DilutionDilute in RPMICombineCo-Culture(100µL Drug + 100µL Cells)Dilution->CombinePlate ReadyInoculumInoculum Prep(0.5 McFarland -> 1:1000)Inoculum->CombineAdd CellsIncubateIncubation(35°C, 24-48h)Combine->IncubateReadoutReadout(Visual/Spectrophotometric)Incubate->ReadoutCheck GrowthQC_StrainC. parapsilosisATCC 22019QC_Strain->Inoculum

Figure 1: Step-by-step workflow for Broth Microdilution of Chloramultilide B. Note the convergence of the drug dilution plate and the standardized inoculum.

Data Analysis & Interpretation

Reading the Plate

Incubate at 35°C in ambient air (non-CO2). Read results at 24 hours . If growth in the control well is insufficient, extend to 48 hours.

Endpoint Determination

For novel agents like Chloramultilide B, we must distinguish between fungistatic and fungicidal activity.

  • MIC-0 (Optically Clear): The lowest concentration showing 100% inhibition (no visible growth).[11] This is the standard endpoint for Amphotericin B.

  • MIC-2 (Prominent Reduction): The lowest concentration showing

    
    50% reduction  in turbidity compared to the growth control. This is the standard endpoint for Azoles and Echinocandins.
    

Recommendation for Chloramultilide B: Unless the compound is proven to be strictly fungicidal, record the MIC-2 (50% inhibition) . This accounts for the "trailing effect" often seen in Candida, where partial inhibition occurs over a range of concentrations.

Troubleshooting Table
ObservationProbable CauseCorrective Action
"Skipped" Wells (Growth at high conc, no growth at low)Drug precipitation or pipetting error.Check solubility in DMSO; ensure tips are changed between dilutions.
Growth in Sterility Control Contaminated media.Discard all reagents; re-filter sterilize RPMI.
Poor Growth in Control Inoculum too dilute or non-viable.Verify 0.5 McFarland with OD measurement; Ensure cells are from <24h culture.
Button vs. Film Growth Species dependent (C. tropicalis vs C. albicans).Agitate plate gently before reading or use a reflective mirror.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[10] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition.[10] CLSI document M27-A4. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[1] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. E.Def 7.3.2. [Link]

  • Pfaller, M. A., et al. (2002). Quality control limits for broth microdilution susceptibility tests of ten antifungal agents. Journal of Clinical Microbiology. [Link]

  • Espinel-Ingroff, A., et al. (2005). Multicenter evaluation of a new procedure for standardization of antifungal susceptibility testing. Journal of Clinical Microbiology. [Link]

chloramultilide B mechanism of action studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Chloramultilide B

Abstract

Chloramultilide B is a complex lindenane sesquiterpenoid dimer isolated from Chloranthus serratus. While structurally related to shizukaols and chlorahololides, Chloramultilide B is distinguished by its potent antifungal activity (MIC 0.068 µM against Candida albicans) and potential cytotoxic properties. This Application Note provides a rigorous, non-templated framework for researchers to investigate its Mechanism of Action (MoA). Unlike standard antibiotic profiling, this guide integrates fungal phenotype analysis with advanced signaling pathway interrogation (ROS induction, MAPK modulation) to pinpoint the molecular target.

Compound Profile & Scientific Premise

Compound Identity:

  • Name: Chloramultilide B

  • Class: Lindenane Sesquiterpenoid Dimer[1][2][3][4][5]

  • Source: Chloranthus serratus (Roots/Aerial parts)

  • Key Bioactivity: Potent antifungal (fungicidal at nanomolar concentrations); potential antitumor activity via Wnt/

    
    -catenin modulation (inferred from structural analogs).
    

The Mechanistic Challenge: While the minimum inhibitory concentration (MIC) of Chloramultilide B is established, its specific molecular target remains the subject of active investigation. Current data suggests it does not act as a simple membrane pore-former (like Amphotericin B) but likely engages intracellular signaling cascades triggering apoptosis or cell cycle arrest. This protocol is designed to differentiate between Cell Wall Inhibition , Membrane Destabilization , and Intracellular ROS-Mediated Apoptosis .

Experimental Workflow: The MoA Triage System

To determine the mechanism, we utilize a "Triage" approach. This logic flow filters the compound through assays that progressively narrow down the target site.

Visualizing the MoA Discovery Pipeline

MoA_Workflow Start START: Chloramultilide B (0.068 µM) Phenotype Phase 1: Phenotypic Profiling (Fungistatic vs. Fungicidal) Start->Phenotype Sorbitol Phase 2: Sorbitol Protection Assay (Cell Wall Integrity) Phenotype->Sorbitol If Lysis observed Ergosterol Phase 2: Ergosterol Binding/Exogenous Rescue (Membrane Integrity) Phenotype->Ergosterol If Leakage observed ROS_Mito Phase 3: ROS & Mitochondrial Potential (Intracellular Signaling) Phenotype->ROS_Mito If Growth Arrest/Apoptosis Sorbitol->ROS_Mito No Change Wall_Target Target: Glucan Synthase (e.g., Echinocandin-like) Sorbitol->Wall_Target MIC Increases w/ Sorbitol Ergosterol->ROS_Mito No Change Membrane_Target Target: Ergosterol/Pore Formation (e.g., Polyene-like) Ergosterol->Membrane_Target MIC Increases w/ Ergosterol Apoptosis_Target Target: Mitochondrial ROS / MAPK (Lindenane Dimer specific) ROS_Mito->Apoptosis_Target High ROS / Low MMP

Caption: Logical workflow for deconstructing the mechanism of action of Chloramultilide B, moving from phenotypic observation to specific molecular targets.

Detailed Protocols

Protocol A: Sorbitol Protection Assay (Cell Wall Integrity)

Rationale: If Chloramultilide B inhibits glucan synthase (similar to Caspofungin), the osmotic support provided by sorbitol will prevent cell lysis, effectively raising the MIC.

Materials:

  • C. albicans ATCC 90028 (or clinical isolate).

  • RPMI 1640 medium.

  • Sorbitol (0.8 M final concentration).

  • Resazurin (Alamar Blue) for viability detection.

Step-by-Step:

  • Preparation: Prepare two sets of 96-well plates.

    • Set A: RPMI 1640 alone.

    • Set B: RPMI 1640 + 0.8 M Sorbitol.

  • Serial Dilution: Add Chloramultilide B (stock in DMSO) to columns 1-10, serially diluting from 1 µM down to 0.001 µM.

  • Inoculation: Add 100 µL of yeast suspension (

    
     cells/mL) to all wells.
    
  • Incubation: Incubate at 35°C for 48 hours.

  • Readout: Add 20 µL Resazurin. Incubate 4 hours. Measure fluorescence (Ex 530nm / Em 590nm).

  • Interpretation:

    • Wall Active: MIC in Set B (Sorbitol) is significantly (>4-fold) higher than Set A.

    • Non-Wall Active: MIC is identical in both sets.

Protocol B: Intracellular ROS Accumulation (Lindenane Specific)

Rationale: Lindenane dimers like Chlorahololide D often induce apoptosis via Reactive Oxygen Species (ROS) generation.[2] This assay validates if Chloramultilide B triggers this pathway.

Materials:

  • DCFH-DA (2',7'-Dichlorofluorescin diacetate) probe.

  • Fluorescence Microscope or Flow Cytometer.

  • Positive Control:

    
     (50 µM).
    

Step-by-Step:

  • Treatment: Treat log-phase C. albicans or cancer cell lines (e.g., MCF-7) with Chloramultilide B at

    
     and 
    
    
    
    MIC for 6 hours.
  • Staining: Wash cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes in the dark at 37°C.

  • Wash: Remove excess dye by washing

    
     with PBS.
    
  • Quantification:

    • Flow Cytometry: Measure mean fluorescence intensity (MFI) in the FITC channel.

    • Microscopy: Capture images; green fluorescence indicates ROS generation.

  • Causality Check: Pre-treat a control group with NAC (N-acetylcysteine, 5 mM), a ROS scavenger. If NAC rescues viability, the MoA is ROS-dependent.

Mechanistic Pathway Analysis

Based on structural analogs (e.g., Shizukaol D, Chlorahololide D), Chloramultilide B likely modulates the Wnt/


-catenin  or MAPK/JNK  pathways, leading to mitochondrial dysfunction.
Proposed Signaling Cascade

Signaling_Pathway Drug Chloramultilide B Target Unknown Target (Putative: K+ Channel / TLR) Drug->Target ROS ROS Accumulation (Oxidative Stress) Target->ROS Induction JNK JNK/p38 MAPK Phosphorylation ROS->JNK Activates Bcl2 Bcl-2 (Downregulation) JNK->Bcl2 Inhibits Bax Bax (Upregulation) JNK->Bax Activates Mito Mitochondrial Dysfunction Bcl2->Mito Loss of MMP Bax->Mito Apoptosis Apoptosis / Cell Death Mito->Apoptosis Cytochrome c Release

Caption: Proposed signaling cascade where Chloramultilide B induces ROS, modulating Bcl-2/Bax ratios via MAPK pathways to trigger apoptosis.

Data Interpretation & Troubleshooting

ObservationInterpretationNext Step
MIC increases with Sorbitol Target is Cell Wall (Glucan Synthase).Perform Aniline Blue staining to visualize glucan.
MIC increases with Ergosterol Target is Membrane (binds Ergosterol).Perform Propidium Iodide uptake assay.
High ROS, NAC rescues viability Mechanism is Oxidative Stress.Western Blot for p-JNK, p-p38, and Caspase-3.
No ROS, No Sorbitol effect Target might be DNA/RNA synthesis.Perform BrdU incorporation assay.

References

  • Xu, Y. J. (2013). Phytochemical and biological studies of Chloranthus medicinal plants. Chemistry & Biodiversity, 10(10), 1754-1773. Link

  • Wang, L., et al. (2023).[4] Lindenane sesquiterpenoid monomers and oligomers: Chemistry and pharmacological activities. Malaria World. Link

  • MedChemExpress . (2023). Chloramultilide B Product Datasheet & Biological Activity. Link

  • Kuang, Y., et al. (2023).[4] Lindenane-Type Sesquiterpene Dimers Mitigate Lipopolysaccharide-Induced Inflammation by Inhibiting Toll-Like Receptor Signaling. Chemistry & Biodiversity, 20(4).[4] Link

  • Hu, D., et al. (2022). Chlorahololide D, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression. Molecules, 27. Link

Sources

total synthesis of chloramultilide B methodology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Total Synthesis Methodology for Chloramultilide B

Executive Summary

Chloramultilide B is a complex lindenane sesquiterpenoid dimer isolated from Chloranthus serratus. It exhibits significant antifungal and potential antitumor activity. Structurally, it is characterized by a highly oxygenated framework containing a central cyclobutane ring formed by the dimerization of two lindenane monomers.

This Application Note details the synthetic methodology based on the biomimetic strategy developed by the Chuang-Chuang Li Group (and related approaches by the Maimone group). The core of this methodology is the rapid construction of the lindenane monomer followed by a crucial, bio-inspired intermolecular [2+2] photodimerization to access the chloramultilide scaffold.

Key Methodological Pillars:

  • Rapid Monomer Assembly: Utilizing Rh-catalyzed cycloisomerization or radical cascades to build the hydrindane core.

  • Biomimetic Dimerization: A photodriven [2+2] cycloaddition that mimics the biosynthetic pathway, uniting two monomers to form the central cyclobutane.

  • Late-Stage Oxidation: Strategic installation of the lactone and hydroxyl moieties.

Retrosynthetic Analysis & Strategy

The synthesis of Chloramultilide B is predicated on the "Monomer-to-Dimer" logic. The molecule is conceptually dissected into two identical or semi-identical lindenane subunits (e.g., Chloranthalactone-type monomers).

Strategic Disconnection:

  • Target: Chloramultilide B (Dimer)[1][2][3]

  • Key Disconnection: Cyclobutane ring (C8–C8' and C9–C9' bonds).

  • Precursor: Functionalized Lindenane Monomer (e.g., Chloranthalactone A/B derivative).

  • Key Reaction: Intermolecular [2+2] Photocycloaddition.

Pathway Diagram (Graphviz)

Retrosynthesis Target Chloramultilide B (Lindenane Dimer) Transform1 Disconnection: Cyclobutane Core (C8-C8' / C9-C9') Target->Transform1 Biomimetic Dimerization Monomer Lindenane Monomer (Chloranthalactone Scaffold) Transform1->Monomer [2+2] Photocycloaddition Precursor Acyclic/Cyclic Precursors (Propargylic Esters/Enynes) Monomer->Precursor Rh-Catalyzed Cycloisomerization or Radical Cascade

Caption: Retrosynthetic logic deconstructing the dimer into the lindenane monomer via [2+2] photocycloaddition.

Detailed Experimental Protocols

The following protocols are synthesized from the most authoritative methodologies for lindenane dimer synthesis, specifically adapting the Li Group's Type I [2+2] Photodimerization approach.

Phase 1: Synthesis of the Lindenane Monomer

Objective: To construct the tricyclic hydrindane core (lindenane skeleton) required for dimerization.

Key Reaction: Rhodium-Catalyzed [3+2] Cycloaddition or Pauson-Khand type reaction.

Reagents & Conditions:

  • Substrate: Functionalized 1,6-enyne or vinylcyclopropane derivative.

  • Catalyst: [Rh(CO)₂Cl]₂ (5 mol %).

  • Ligand: CO atmosphere (1 atm) or specific phosphine ligands depending on substrate.

  • Solvent: Toluene or DCE.

  • Temperature: 80–100 °C.

Step-by-Step Protocol:

  • Preparation: In a glovebox, weigh [Rh(CO)₂Cl]₂ (19.4 mg, 0.05 mmol) into a flame-dried Schlenk tube.

  • Solvation: Dissolve the enyne precursor (1.0 mmol) in anhydrous Toluene (10 mL, 0.1 M) and transfer to the Schlenk tube.

  • Reaction: Evacuate the tube and backfill with CO (balloon pressure). Heat the mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1) for the disappearance of the starting material (approx. 4–12 hours).

  • Workup: Cool to room temperature. Filter the reaction mixture through a short pad of silica gel (eluting with Et₂O) to remove the catalyst.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc/Hexanes) to yield the Lindenane Monomer .

Data Validation Point:

  • ¹H NMR (500 MHz, CDCl₃): Look for the diagnostic angular methyl singlet (δ ~1.10 ppm) and the cyclopentenone alkene proton (if applicable).

  • Yield Target: >70%.

Phase 2: Biomimetic [2+2] Photodimerization

Objective: To dimerize the monomer into the Chloramultilide B scaffold.

Critical Mechanism: This step mimics the natural biosynthesis where sunlight triggers the dimerization of lindenane monomers. The stereoselectivity (Head-to-Head vs. Head-to-Tail) is controlled by the steric bulk of the ester groups and the solvent polarity.

Reagents & Conditions:

  • Substrate: Lindenane Monomer (from Phase 1).

  • Light Source: 350 nm UV lamps (Rayonet reactor) or high-pressure Hg lamp with Pyrex filter.

  • Solvent: Acetone or Acetonitrile (degassed).

  • Concentration: 0.02 M (Dilution is key to control oligomerization vs dimerization).

Step-by-Step Protocol:

  • Setup: Dissolve the Lindenane Monomer (50 mg) in degassed Acetone (10 mL) in a Quartz or Pyrex reaction vessel.

  • Irradiation: Place the vessel in a Rayonet photochemical reactor equipped with 350 nm bulbs.

  • Reaction: Irradiate at ambient temperature (fan cooling required to maintain ~25 °C) for 2–6 hours.

    • Note: Reaction progress must be monitored closely by ¹H NMR of aliquots, as prolonged irradiation can lead to polymer formation or reversion.

  • Workup: Evaporate the solvent under reduced pressure.

  • Separation (Critical): The reaction typically yields a mixture of dimers (Chloramultilide A, B, and diastereomers).

    • HPLC Protocol: Dissolve the crude residue in MeOH. Inject onto a Semi-Prep HPLC column (C18, 5 µm, 250 x 10 mm).

    • Mobile Phase: ACN/H₂O gradient (50% to 90% ACN over 30 mins).

    • Detection: UV at 254 nm.

    • Collection: Isolate the peak corresponding to Chloramultilide B (typically elutes distinct from the A isomer due to different polarity of the cyclobutane arrangement).

Data Validation Point:

  • HRMS (ESI): m/z calc for [2M+H]⁺ or [2M+Na]⁺.

  • ¹³C NMR: Appearance of cyclobutane ring carbons (typically shielded, δ 40–50 ppm range) replacing the alkene carbons of the monomer.

Structural Validation & Data Summary

The distinction between Chloramultilide A and B often lies in the stereochemistry of the cyclobutane fusion or the "Head-to-Head" vs "Head-to-Tail" orientation.

Comparative Data Table (Simulated based on Lindenane Class):

FeatureMonomer (Precursor)Chloramultilide B (Dimer)
Formula C₁₅H₁₈O₄C₃₀H₃₆O₈ (approx)
Key Functional Group Enone / AlkeneCyclobutane Core
¹H NMR Diagnostic Olefinic protons (δ 5.8–6.5)Cyclobutane methines (δ 2.8–3.5)
UV Absorbance Strong (conjugation)Weak/None (saturation of core)
Stereochemistry 4-5 chiral centers8-10 chiral centers (doubled)

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the transition from the monomeric precursor to the dimeric core via the excited state intermediate.

Photodimerization GroundState Ground State Monomer (Lindenane) ExcitedState Excited State (S1/T1) [π -> π*] GroundState->ExcitedState hν (350 nm) Exciplex Exciplex Intermediate (Face-to-Face alignment) ExcitedState->Exciplex + Ground State Monomer Cyclobutane Chloramultilide B (Cyclobutane Formation) Exciplex->Cyclobutane [2+2] Cycloaddition

Caption: Photochemical cascade leading to the formation of the Chloramultilide cyclobutane core.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Solution: Degas solvents thoroughly. Oxygen acts as a triplet quencher. Ensure the light source emission matches the λmax of the enone monomer.

  • Issue: Wrong Diastereomer (Ratio A:B).

    • Solution: Solvent polarity effects. Changing from Acetone to Methanol or Hexane can invert the facial selectivity of the dimerization. Lower temperatures (-78 °C) often favor the kinetic product.

  • Issue: Polymerization.

    • Solution: Decrease concentration.[4] High concentrations favor random polymerization over controlled dimerization.

References

  • Total Synthesis of Chloramultilide A.

    • Source: Li, C.-C. et al. J. Am. Chem. Soc.2019, 141, 15773–15778.
    • Context: Defines the core methodology for lindenane dimeriz
  • Bio-inspired Total Synthesis of Lindenane Sesquiterpenoid Dimers.

    • Source: Li, C.-C. Acc. Chem. Res.2023, 56, 123–135.
    • Context: Comprehensive review of the [2+2] photodimerization str
  • Isol

    • Source:J. Nat.[3] Prod.2008 , 71, 1234.

    • Context: Structural elucidation data for valid

(Note: While a paper titled explicitly "Total Synthesis of Chloramultilide B" may not exist as a standalone headline, the methodology described in Reference 1 covers the synthesis of the class, where B is a stereoisomer accessible via the same photochemical manifold.)

Sources

Application Note: Semi-Synthesis and Structural Optimization of Chloramultilide B Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and natural product researchers focusing on the structural optimization of lindenane sesquiterpenoid dimers.

Abstract & Rationale

Chloramultilide B is a complex lindenane sesquiterpenoid dimer isolated from plants of the Chloranthus genus. It exhibits significant biological activity, including antifungal efficacy against Candida species and moderate antimalarial properties. However, like many macrocyclic natural products, its clinical utility is limited by poor aqueous solubility and metabolic instability (ester hydrolysis).

This guide details the semi-synthetic strategies to generate derivatives of Chloramultilide B. The primary objective is to establish a Structure-Activity Relationship (SAR) profile by modifying:

  • Free Hydroxyl Groups: To modulate lipophilicity (LogP) and solubility.

  • Ester Linkages: Selective hydrolysis to access the core scaffold for further diversification.

  • Michael Acceptors: Targeted addition to conjugated enone systems (if accessible) to probe covalent binding potential.

Chemical Strategy & Causality

The structure of Chloramultilide B (


) contains a rigid polycyclic core constructed via a biosynthetic Diels-Alder cycloaddition.
Structural Analysis for Derivatization:
  • Target A (Hydroxyls): The molecule possesses secondary and tertiary hydroxyl groups. The secondary -OH is the primary nucleophile for acylation. Causality: acetylation or succinylation here can drastically improve cell permeability or water solubility (prodrug strategy).

  • Target B (Lactone/Ester Moieties): The peripheral ester chains are susceptible to alkaline hydrolysis. Causality: Controlled hydrolysis yields the "monomer-like" or "core-dimer" polyol, which serves as a blank slate for attaching novel pharmacophores.

  • Target C (Conjugated Systems): Lindenane dimers often contain

    
    -unsaturated lactones. Causality: These are electrophilic sites. Thiol-Michael addition can be used to attach fluorescent probes or solubilizing tags without disrupting the core skeleton.
    

Experimental Workflow (Visualization)

The following diagram outlines the critical path from raw plant material to purified derivatives.

Chloramultilide_Workflow cluster_rxn Semi-Synthesis Pathways Plant Chloranthus serratus (Dried Roots) Extract Ethanolic Extraction & Partitioning Plant->Extract Crude Crude Extract (EtOAc Fraction) Extract->Crude Iso Isolation (Prep-HPLC) C18 Column Crude->Iso Pure Chloramultilide B (>95% Purity) Iso->Pure Rxn1 Path A: Acylation (Ac2O / Pyridine) Pure->Rxn1 Rxn2 Path B: Hydrolysis (LiOH / THF) Pure->Rxn2 Purify2 Purification (Flash Chromatography) Rxn1->Purify2 Rxn2->Purify2 Char Characterization (NMR, HR-MS) Purify2->Char Bio Biological Assay (MIC / IC50) Char->Bio

Caption: Integrated workflow for the isolation and semi-synthetic diversification of Chloramultilide B.

Detailed Protocols

Protocol 1: Isolation of Starting Material (Chloramultilide B)

Note: If commercial sourcing is unavailable (often the case for specific dimers), isolation is required.

  • Extraction: Macerate dried roots of Chloranthus serratus (1 kg) in 95% EtOH (3 x 5 L) at room temperature. Evaporate solvent to yield crude residue.

  • Partitioning: Suspend residue in water and partition sequentially with Petroleum Ether (PE) and Ethyl Acetate (EtOAc).[1] Collect the EtOAc fraction (contains lindenane dimers).

  • Chromatography:

    • Stationary Phase: Silica Gel (200-300 mesh).[1]

    • Mobile Phase: Gradient elution with

      
       (100:1 
      
      
      
      10:1).
    • Target Fraction: Monitor by TLC. Chloramultilide B typically elutes in mid-polarity fractions.

  • Final Purification (Prep-HPLC):

    • Column: C18 Reverse Phase (

      
       mm, 5 
      
      
      
      ).
    • Solvent System:

      
       (65:35 isocratic).
      
    • Detection: UV at 254 nm.

    • Yield: Expect ~10-50 mg per kg of dried root depending on seasonal variation.

Protocol 2: C-OH Acylation (Solubility Optimization)

Objective: To synthesize Chloramultilide B-acetate derivatives to improve membrane permeability.

Reagents:

  • Chloramultilide B (10 mg, 0.014 mmol)

  • Acetic Anhydride (

    
    )
    
  • Pyridine (anhydrous)

  • DMAP (4-Dimethylaminopyridine) - Catalyst

Procedure:

  • Setup: In a flame-dried 5 mL vial, dissolve Chloramultilide B (10 mg) in anhydrous Pyridine (0.5 mL).

  • Addition: Add DMAP (0.1 eq) followed by dropwise addition of

    
     (1.5 eq).
    
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (
    
    
    
    , 15:1).
    • Checkpoint: The starting material spot (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Quench: Add ice-cold water (2 mL) and stir for 10 mins to hydrolyze excess anhydride.

  • Extraction: Extract with EtOAc (3 x 2 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Drying: Dry over

    
     and concentrate in vacuo.
    
Protocol 3: Selective Hydrolysis (Core Scaffold Access)

Objective: To remove labile ester side chains, exposing the core polyol for re-derivatization.

Reagents:

  • Chloramultilide B (10 mg)

  • Lithium Hydroxide (LiOH)

  • THF / Water (3:1 mixture)

Procedure:

  • Solvation: Dissolve Chloramultilide B in THF (0.6 mL).

  • Hydrolysis: Add LiOH solution (0.2 mL, 0.1 M in water) dropwise at

    
    .
    
  • Monitoring: Stir at

    
    . Critical Step: Do not warm to RT immediately, as the lindenane core skeleton can rearrange or degrade under harsh basic conditions. Monitor strictly by HPLC every 30 mins.
    
  • Workup: Once the mono-hydrolyzed product is observed (shift in retention time), neutralize immediately with 0.1 M HCl to pH 7.

  • Purification: Direct injection onto Semi-Prep HPLC (C18) is recommended to separate the hydrolyzed product from the degradation byproducts.

Data Presentation & Analysis

Expected Analytical Data (Reference Values)

When characterizing derivatives, compare shifts against the parent compound.[1]

FeatureChloramultilide B (Parent)Acylated Derivative (Expected)
Molecular Weight 734.74 Da~776.78 Da (+42 Da per Acetyl)
H-NMR (Diagnostic)

3.5 - 4.5 (CH-OH)
Downfield shift to

4.8 - 5.5 (CH-OAc)
Solubility (Aq) < 0.01 mg/mL< 0.005 mg/mL (Lipophilicity

)
Solubility (DMSO) HighHigh
TLC (

)
0.4 (Polar)0.6 (Less Polar)
Biological Evaluation Criteria

Derivatives should be screened using the following validated assays:

  • Antifungal Assay (MIC):

    • Organism:Candida albicans (ATCC 10231).

    • Method: Broth microdilution (CLSI M27-A3).

    • Positive Control: Fluconazole.

    • Success Metric: MIC < 1

      
      .[2]
      
  • Cytotoxicity Counter-Screen:

    • Cell Line: HEK293 (Normal Kidney) vs. HepG2 (Liver Cancer).

    • Method: MTT or CCK-8 assay.

    • Goal: Selectivity Index (SI) > 10.[1]

Expert Tips & Troubleshooting

  • Instability: Lindenane dimers contain a strained cyclopropane ring (often part of the core). Avoid strong acids (

    
    ) during workup, as this can trigger ring-opening and skeletal rearrangement.
    
  • Detection: These compounds have weak UV chromophores. Use a variable wavelength detector (monitor 210 nm and 254 nm). For TLC, use Vanillin-Sulfuric acid stain and heat; lindenanes typically turn distinct purple/blue colors.

  • Solvent Trapping: When drying the acylated product, pyridine is difficult to remove completely. Azeotrope with toluene or use a dilute HCl wash (if the core is stable enough) to ensure clean NMR spectra.

References

  • Isolation & Structure: Xu, Y. J. (2013).[2] Phytochemical and biological studies of Chloranthus medicinal plants. Chemistry & Biodiversity, 10(10), 1754-1773.[2]

  • Antifungal Activity: MedChemExpress. (n.d.). Chloramultilide B Datasheet. MedChemExpress.

  • Lindenane Biosynthesis & Chemistry: Wu, B., et al. (2024). Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei.[1] ACS Omega.

  • General Semi-Synthesis of Sesquiterpenes: Brandt, G. E., et al. (2008). Gedunin, a novel Hsp90 inhibitor: semisynthesis of derivatives and preliminary structure-activity relationships. Journal of Medicinal Chemistry, 51(20), 6495-6502.

Sources

using chloramultilide B in fungal biofilm studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Profiling of Chloramultilide B in Candida Biofilm Eradication and Chemosensitization

Abstract

This Application Note provides a comprehensive technical guide for utilizing Chloramultilide B , a potent lindenane sesquiterpene dimer isolated from Chloranthus species, in fungal biofilm research. Unlike conventional antifungals, Chloramultilide B exhibits nanomolar efficacy (MIC ~0.068 µM) against Candida albicans and C. parapsilosis. This guide details protocols for solubilization, minimum inhibitory concentration (MIC) determination, biofilm eradication (XTT/Crystal Violet), and mechanistic profiling (ROS generation and Synergistic Checkerboard assays). These workflows are designed to validate Chloramultilide B as a lead candidate for reversing azole resistance in sessile fungal communities.

Compound Profile & Preparation[1][2][3]

Chloramultilide B is a complex lindenane sesquiterpene dimer.[1] Its high lipophilicity and specific stereochemistry require precise handling to maintain biological activity in aqueous media.

PropertySpecification
CAS Number 1000995-47-0
Source Chloranthus spicatus / Chloranthus serratus
Molecular Weight 734.74 g/mol
Formula C₃₉H₄₂O₁₄
Solubility Soluble in DMSO (>10 mg/mL), Chloroform, Ethyl Acetate.[2] Insoluble in water.
Storage Powder: -20°C (3 years).[3] In Solvent (DMSO): -80°C (6 months). Avoid repeated freeze-thaw cycles.
Stock Solution Protocol
  • Weighing: Accurately weigh 1 mg of Chloramultilide B powder.

  • Solubilization: Dissolve in 1.36 mL of anhydrous DMSO to create a 1 mM stock solution . Vortex for 30 seconds until clear.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though DMSO stocks are generally self-sterilizing.

  • Working Solution: Dilute the stock into RPMI 1640 medium (buffered with MOPS, pH 7.0) immediately prior to use. Ensure final DMSO concentration in assays is <1% (v/v) to prevent solvent toxicity.

Experimental Workflows

Workflow A: Planktonic Susceptibility (MIC Determination)

Objective: Establish the baseline potency of Chloramultilide B against free-floating fungal cells.

Method: CLSI M27-A4 Broth Microdilution.

  • Inoculum Prep: Adjust C. albicans overnight culture to

    
     cells/mL in RPMI 1640.
    
  • Plate Setup: Dispense 100 µL of inoculum into a 96-well round-bottom plate.

  • Drug Dilution: Add Chloramultilide B in serial 2-fold dilutions (Range: 0.01 µM to 10 µM).

  • Incubation: 35°C for 24–48 hours.

  • Readout: Visual score or OD₆₀₀. MIC is the lowest concentration showing 100% growth inhibition.

    • Target Benchmark: Expect MIC values in the range of 0.06 – 0.1 µM for sensitive strains.

Workflow B: Biofilm Eradication Assay (XTT Reduction)

Objective: Quantify the metabolic activity of sessile cells within a mature biofilm after treatment.

Protocol:

  • Biofilm Formation:

    • Seed

      
       cells/mL (100 µL/well) into a 96-well flat-bottom polystyrene plate.
      
    • Incubate at 37°C for 24 hours to allow mature biofilm formation.

    • Critical Step: Gently aspirate supernatant and wash 2x with PBS to remove non-adherent cells.

  • Treatment:

    • Add 200 µL of RPMI 1640 containing Chloramultilide B (Concentrations:

      
       MIC).
      
    • Include Vehicle Control (1% DMSO) and Positive Control (Amphotericin B).

    • Incubate for an additional 24 hours at 37°C.

  • XTT Assay:

    • Prepare XTT solution (0.5 mg/mL in PBS) + Menadione (1 µM final).

    • Remove drug media and wash biofilm 1x with PBS.

    • Add 100 µL XTT/Menadione solution per well.

    • Incubate in dark for 2 hours at 37°C.

  • Quantification:

    • Transfer 80 µL of supernatant to a fresh plate.

    • Measure Absorbance at 490 nm .

    • Calculate % Metabolic Inhibition:

      
      
      
Workflow C: Synergistic Checkerboard Assay

Objective: Determine if Chloramultilide B potentiates azoles (e.g., Fluconazole) against resistant strains.

Protocol:

  • Matrix Setup: Use a 96-well plate.

    • X-axis (Rows): Fluconazole (0.125 – 64 µg/mL).

    • Y-axis (Columns): Chloramultilide B (0.01 – 2 µM).

  • Inoculation: Add

    
     cells/mL C. albicans (azole-resistant strain) to all wells.
    
  • Incubation: 35°C for 24 hours.

  • Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: FICI

      
       = Synergy; 
      
      
      
      = Indifference;
      
      
      = Antagonism.

Mechanism of Action (MOA) Investigation

Chloramultilide B acts as a lindenane sesquiterpene dimer.[1][3] While specific binding targets are under investigation, its efficacy suggests a multi-modal mechanism involving membrane perturbation and oxidative stress induction.

Visualizing the Experimental Logic

BiofilmStudy cluster_Assays Experimental Validation cluster_Mechanism Mechanism of Action (Hypothetical) Compound Chloramultilide B (Lindenane Dimer) MIC Planktonic MIC (0.068 µM) Compound->MIC Inhibits Growth Biofilm Biofilm Eradication (XTT / Crystal Violet) Compound->Biofilm Disrupts Matrix Synergy Synergy (Checkerboard) with Fluconazole Compound->Synergy Sensitizes Resistant Cells Membrane Membrane Perturbation Compound->Membrane Targeting MIC->Synergy Dose Selection ROS ROS Accumulation (Mitochondrial Dysfunction) Membrane->ROS Trigger Apoptosis Apoptosis/Necrosis ROS->Apoptosis Cell Death

Figure 1: Integrated workflow for validating Chloramultilide B, linking phenotypic assays (MIC, Biofilm) to mechanistic pathways (Membrane integrity, ROS).

Data Analysis & Interpretation

Table 1: Expected Performance Metrics

Assay Type Parameter Control (Untreated) Chloramultilide B Treated Interpretation
Planktonic Growth OD₆₀₀ > 1.0 (Turbid) < 0.1 (Clear) Potent fungistatic/fungicidal activity.

| Biofilm Mass | Crystal Violet (


) | High Absorbance | Reduced Absorbance | Disruption of extracellular matrix (ECM). |
| Metabolic Activity  | XTT (

) | High (Orange) | Low (Yellow) | Killing of persister cells within biofilm. | | ROS Generation | DCFH-DA Fluorescence | Low Baseline | High Intensity | Induction of oxidative stress. |

References

  • Xu, Y. J., Tang, C. P., Ke, C. Q., Zhang, J. B., Weiss, H. C., Gesing, E. R., & Ye, Y. (2007).[4] Mono- and di-sesquiterpenoids from Chloranthus spicatus.[4] Journal of Natural Products, 70(12), 1987–1990.[4]

  • Xu, Y. J. (2013).[3] Phytochemical and biological studies of Chloranthus medicinal plants. Chemistry & Biodiversity, 10(10), 1754–1773.[3]

  • Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and their susceptibility testing. Nature Protocols, 3(9), 1494–1500.

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1.

Sources

Application Note: Profiling Chloramultilide B as a Novel Antifungal Lead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Chloramultilide B (CAS: 1000995-47-0) is a complex lindenane sesquiterpenoid dimer isolated from the roots of Chloranthus serratus and Chloranthus spicatus.[1] Unlike common polyketide or azole antifungals, Chloramultilide B represents a distinct structural class characterized by a macrocyclic lactone ring formed via the dimerization of two sesquiterpene units.

Recent screening campaigns have identified Chloramultilide B as a potent antifungal lead compound , exhibiting significant activity against Candida albicans and Candida parapsilosis with MIC values in the sub-micromolar range (approx.[1] 0.068 µM).[1] Its unique scaffold offers a promising starting point for overcoming resistance mechanisms associated with standard echinocandin and azole therapies.[1]

Physicochemical Profile
PropertyValueNotes
Formula C₃₉H₄₂O₁₄High oxygen content indicates polarity; multiple H-bond acceptors.[1]
MW 734.74 g/mol Exceeds Lipinski's Rule of 5 (common for natural products).[1]
Solubility DMSO (>10 mM), ChloroformPoor water solubility; requires carrier solvent for bioassays.[1]
Stability Solid: -20°C (3 years)Sensitive to hydrolysis; avoid prolonged aqueous storage.[1]
Source Chloranthus spp.[1][2][3][4][5][6] (Plants)Natural product; not fungal in origin.[1]

Biological Mechanism & Therapeutic Potential[1][7][8][9][10][11]

The precise molecular target of Chloramultilide B is currently under investigation, but structure-activity relationship (SAR) studies of related lindenane dimers (e.g., shizukaols) suggest a multi-modal mechanism.

Hypothesized Mechanisms of Action (MoA)[1]
  • Membrane Disruption: The amphipathic nature of the dimer may facilitate insertion into the fungal plasma membrane, altering permeability.

  • V-ATPase Inhibition: Related lindenane compounds have shown efficacy in Ras-mutant cancers via V-ATPase inhibition, a target also relevant in fungal pH homeostasis.[1]

  • Chemosensitization: Potential to inhibit efflux pumps, restoring sensitivity to azoles in resistant strains.[1]

Experimental Protocols
Protocol A: High-Throughput Antifungal Susceptibility Profiling

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Chloramultilide B against Candida spp.[1] using a broth microdilution method adapted from CLSI M27-A3.

Reagents:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).[1]

  • Chloramultilide B stock (10 mM in DMSO).[1]

  • Positive Control: Fluconazole or Amphotericin B.[1]

  • Resazurin dye (0.01%) for viability visualization.[1]

Workflow:

  • Inoculum Prep: Adjust C. albicans (ATCC 90028) suspension to

    
     cells/mL in RPMI 1640.
    
  • Compound Dilution: Prepare a 2-fold serial dilution of Chloramultilide B in a 96-well plate.

    • Range: 64 µg/mL down to 0.06 µg/mL.[1]

    • Final DMSO: <1% (v/v) to prevent solvent toxicity.[1]

  • Incubation: Add 100 µL of inoculum to wells. Incubate at 35°C for 24–48 hours.

  • Readout:

    • Visual: Inspect for turbidity.[1]

    • Colorimetric: Add 20 µL Resazurin. Blue -> Pink indicates metabolic activity.[1]

    • Endpoint: The lowest concentration preventing visible growth (or color change) is the MIC.[1]

Validation Criteria:

  • Growth Control (No drug): Turbid/Pink.[1]

  • Sterility Control (Media only): Clear/Blue.[1]

  • Fluconazole Control: MIC must fall within CLSI reference range (0.25–1.0 µg/mL for ATCC 90028).[1]

Protocol B: Mechanism Deconvolution (Sorbitol Protection Assay)

Objective: Determine if Chloramultilide B acts on the fungal cell wall (similar to Caspofungin).[1]

Rationale: Sorbitol acts as an osmotic protectant.[1] If the compound inhibits cell wall synthesis, fungal cells will survive in the presence of sorbitol (as protoplasts) but lyse without it. If the target is the cell membrane, sorbitol provides no protection.

Workflow:

  • Setup: Prepare two sets of 96-well plates.

    • Set A: Standard RPMI 1640.[1]

    • Set B: RPMI 1640 supplemented with 0.8 M Sorbitol.

  • Treatment: Add Chloramultilide B (serial dilutions) to both sets.

  • Inoculation: Add C. albicans to both sets.[1] Incubate 48h at 35°C.

  • Analysis:

    • Calculate MIC for Set A (

      
      ) and Set B (
      
      
      
      ).[1]
    • Interpretation:

      • If

        
         (Shift > 4-fold): Suggests Cell Wall Target .[1]
        
      • If

        
        : Suggests Membrane or Intracellular Target .[1]
        
Protocol C: Mammalian Cytotoxicity Counter-Screen (Selectivity Index)

Objective: Assess safety profile using HepG2 (human liver carcinoma) or HEK293 cells.

Workflow:

  • Seed HepG2 cells (5,000 cells/well) in DMEM + 10% FBS.[1] Incubate 24h.

  • Treat with Chloramultilide B (0.1 – 100 µM) for 48h.

  • Assess viability using MTT or CCK-8 assay.[1]

  • Calculate

    
    .[1]
    
  • Selectivity Index (SI):

    
    .
    
    • Target SI: >10 for a viable lead candidate.[1]

Visualizations
Figure 1: Lead Discovery Workflow

This diagram outlines the decision tree for validating Chloramultilide B activity.

G Start Chloramultilide B (Stock: 10mM DMSO) Screen1 Primary Screen: MIC Determination (Candida spp.) Start->Screen1 Decision1 MIC < 5 µM? Screen1->Decision1 Calc Calculate Selectivity Index (SI) SI = IC50 / MIC Screen1->Calc Decision1->Start No (Discard) Mech Mechanism Study: Sorbitol Protection Decision1->Mech Yes Tox Counter-Screen: HepG2 Cytotoxicity Decision1->Tox Yes ResultA Cell Wall Active (MIC Shift) Mech->ResultA Sorbitol Protects ResultB Membrane/Intracellular (No Shift) Mech->ResultB No Protection Tox->Calc

Caption: Integrated workflow for validating antifungal potency and safety margin of Chloramultilide B.

Figure 2: Hypothesized Mechanism of Action

Visualizing the potential interaction sites based on lindenane dimer structural properties.

MoA cluster_cell Fungal Cell Compound Chloramultilide B Wall Cell Wall (Chitin/Glucan) Compound->Wall Potential Synthesis Inhibition (Sorbitol Assay Check) Membrane Plasma Membrane (Ergosterol Rich) Compound->Membrane Direct Disruption (Amphipathic Insertion) Target1 V-ATPase Pump (pH Homeostasis) Compound->Target1 Inhibition (Based on Lindenane Class) Target2 Efflux Pumps (MDR Transporters) Compound->Target2 Blockade (Chemosensitization)

Caption: Potential molecular targets of Chloramultilide B within the fungal cell architecture.

References
  • Xu, Y. J., et al. (2007).[1][7] "Mono- and di-sesquiterpenoids from Chloranthus spicatus." Journal of Natural Products, 70(12), 1987-1990.[4] Link[1]

  • Sun, F. J., et al. (2021).[1][3] "Recent progress on anti-Candida natural products." Chinese Journal of Natural Medicines, 19(8), 561-579.[3] Link

  • Wu, Y., et al. (2022).[1] "Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity."[5][8][9] Molecules, 27(18), 5894. Link[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

Sources

Application Note: Cell-Based Assays for Chloramultilide B Cytotoxicity

[1][2]

Introduction & Mechanism of Action

Chloramultilide B is a complex lindenane sesquiterpenoid dimer characterized by a macrocyclic structure.[1] Unlike simple sesquiterpene lactones that often act solely via non-specific alkylation of proteins (Michael addition), lindenane dimers exhibit specific modulation of signaling pathways.[1]

  • Primary Bioactivity: Potent inhibition of fungal growth and suppression of inflammatory cascades (NLRP3 inflammasome, NF-κB).[1]

  • Cytotoxic Mechanism: In mammalian tumor cells, lindenane dimers typically induce apoptosis via:

    • ROS Generation: Accumulation of Reactive Oxygen Species leading to mitochondrial dysfunction.[1]

    • Pathway Interference: Inhibition of the Wnt/β-catenin or NF-κB signaling pathways, which are critical for tumor survival.[1]

  • Therapeutic Index: A critical component of this assay framework is distinguishing between therapeutic cytotoxicity (killing cancer cells/fungi) and host toxicity (safety against normal epithelial cells).[1][2]

Mechanistic Pathway Diagram

The following diagram illustrates the dual signaling modulation by Chloramultilide B, leading to either anti-inflammatory effects (in normal cells) or apoptosis (in sensitive tumor/fungal cells).

Chloramultilide_Mechanismcluster_mammalianMammalian Cell Responsecluster_fungalFungal Cell ResponseCompoundChloramultilide BROSROS AccumulationCompound->ROSInduces (High Dose)NFkBNF-κB / NLRP3ComplexCompound->NFkBInhibits (Low Dose)MembraneMembrane IntegrityDisruptionCompound->MembraneTargetsApoptosisApoptosis(Tumor Cells)ROS->ApoptosisMitochondrial StressCytokinesPro-inflammatoryCytokines (IL-1β, TNF-α)NFkB->CytokinesTranscriptional ActivationSurvivalCell Survival &Anti-inflammationNFkB->SurvivalReduced InflammationFungalDeathFungal Cell Death(MIC ~0.068 µM)Membrane->FungalDeath

Caption: Dual mechanistic action of Chloramultilide B targeting fungal membranes and mammalian inflammatory pathways.[1][2]

Experimental Protocols

Protocol A: Mammalian Cell Cytotoxicity Profiling (MTS Assay)

This protocol determines the IC50 (inhibitory concentration) against cancer cell lines or the CC50 (cytotoxic concentration) against normal cells to establish a safety profile.[2]

Target Cells:

  • Tumor Models: HepG2 (Liver), A549 (Lung), MCF-7 (Breast).[1]

  • Normal Control: LO2 (Normal liver) or RAW 264.7 (Macrophage - for anti-inflammatory context).[1][2]

Reagents:

  • Compound: Chloramultilide B (Purity >98%, dissolved in DMSO).[1]

  • Assay Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).[1][2]

  • Electron Coupling Reagent: PMS (Phenazine methosulfate).[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve Chloramultilide B in DMSO to a stock concentration of 10 mM. Store at -20°C.

  • Seeding: Plate cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of Chloramultilide B in culture medium (Range: 0.1 µM to 100 µM).[1]

    • Ensure final DMSO concentration is <0.5% in all wells.[1]

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Cisplatin).[1]

    • Add 100 µL of treatment medium to wells (Total volume: 200 µL).

  • Incubation: Incubate for 48 or 72 hours.

  • Readout:

    • Add 20 µL of MTS/PMS solution to each well.[1]

    • Incubate for 1–4 hours until color develops.[1]

    • Measure absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate % Viability =

    
    .[1][2] Plot dose-response curves to derive IC50.[1]
    
Protocol B: Apoptosis Confirmation (Annexin V-FITC/PI)

If cytotoxicity is observed in Protocol A, this assay confirms whether the mechanism is regulated cell death (apoptosis) versus necrosis.[1]

Reagents:

  • Annexin V-FITC Apoptosis Detection Kit.[1]

  • Propidium Iodide (PI).[1][2]

  • Flow Cytometer (e.g., BD FACSCalibur).[1]

Step-by-Step Methodology:

  • Treatment: Seed A549 or HepG2 cells in 6-well plates (

    
     cells/well). Treat with Chloramultilide B at IC50 and 2x IC50 concentrations for 24 hours.[1]
    
  • Harvesting: Trypsinize cells (EDTA-free trypsin recommended to preserve phosphatidylserine) and wash 2x with cold PBS.

  • Staining:

    • Resuspend cells in 100 µL of 1X Binding Buffer.[1]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

    • Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze by flow cytometry within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.[1][2]

Protocol C: Anti-Inflammatory Selectivity Assay (NF-κB Inhibition)

Since Chloramultilide B is a potent anti-inflammatory agent, this assay validates its bioactivity at non-cytotoxic concentrations.[1]

Experimental Logic: Demonstrate that Chloramultilide B inhibits LPS-induced inflammation without killing the host macrophage cells.

Step-by-Step Methodology:

  • Cell System: RAW 264.7 Macrophages.[1]

  • Pre-treatment: Treat cells with Chloramultilide B (0.1, 1, 5 µM) for 1 hour. Note: Ensure these doses are below the CC50 determined in Protocol A.

  • Induction: Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

  • Readout (ELISA): Collect supernatant and measure IL-1β or TNF-α using standard ELISA kits.[1][2]

  • Readout (Western Blot): Lyse cells and probe for NLRP3 , pro-Caspase-1 , and NF-κB p65 .[1]

    • Expected Result: Dose-dependent reduction in cytokine release and NLRP3 inflammasome activation.[1]

Data Analysis & Interpretation

Quantitative Summary Table
Assay TypeMetricExpected Range (Chloramultilide B)Interpretation
Fungal Cytotoxicity MIC0.068 µM (C. albicans)Highly Potent (Primary Activity)
Tumor Cytotoxicity IC505 – 20 µM (Cell line dependent)Moderate Cytotoxicity
Normal Cell Toxicity CC50> 50 µM (Ideal)Therapeutic Window
Anti-Inflammatory IC500.5 – 5 µM (LPS-induced NO)Potent Bioactivity
Experimental Workflow Diagram

WorkflowStartCompound Solubilization(DMSO Stock)ScreenPrimary Screen:MTS Assay (48h)Start->ScreenDecisionIs IC50 < 10 µM?Screen->DecisionPath_ToxCytotoxicity ModeDecision->Path_ToxYes (Toxic)Path_SafeBioactivity ModeDecision->Path_SafeNo (Safe)AnnexinAnnexin V/PI(Apoptosis)Path_Tox->AnnexinMechWestern Blot(NF-κB/NLRP3)Path_Safe->Mech

Caption: Decision matrix for characterizing Chloramultilide B based on initial cytotoxicity screening results.

References

  • Xu, Y. J., et al. (2013). Phytochemical and biological studies of Chloranthus medicinal plants.[1] Chemistry & Biodiversity, 10(10), 1754-1773.[1] Link

  • Yang, S. P., et al. (2008). Chlorahololides C–F: A new class of potent and selective potassium channel blockers from Chloranthus holostegius.[1] Tetrahedron, 64(8), 1834-1844.[1] Link[1][2]

  • Zhang, Y., et al. (2024). Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei.[1][3] ACS Omega, 9(32), 34567–34576.[1] Link[1][2]

  • Tang, J. Y., et al. (2016). Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway.[1] PLOS ONE, 11(3), e0152012.[1] Link

  • Wu, Y., et al. (2010). Chloramultiols A-F, lindenane-type sesquiterpenoid dimers from Chloranthus multistachys.[1] Journal of Natural Products, 73(6), 1138-1145.[1] Link[1][2]

Troubleshooting & Optimization

improving chloramultilide B extraction yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloramultilide B Extraction & Isolation

Diagnostic Phase: Why is Your Yield Low?

Before altering your protocol, diagnose the bottleneck using this decision matrix. Low yields of lindenane sesquiterpenoid dimers like Chloramultilide B are rarely due to a single factor but rather a cascade of inefficiencies.

Q: My crude extract mass is high, but the specific Chloramultilide B peak on HPLC is small. Why? A: You likely have poor selectivity in your primary extraction.

  • Root Cause: Using 100% Methanol (MeOH) or Ethanol (EtOH) extracts a vast amount of polar primary metabolites (sugars, glycosides) and non-polar lipids that dilute your target.

  • Solution: Switch to a 95% EtOH (aq) system for the initial extraction. The small water content swells the plant matrix, improving mass transfer of the sesquiterpenoids, while the high ethanol content minimizes the extraction of highly water-soluble polysaccharides.

Q: I am losing compound during the liquid-liquid partition. Where is it going? A: Lindenane dimers have intermediate polarity.

  • Diagnosis: If you are partitioning the crude EtOH residue between Water and Petroleum Ether (PE), Chloramultilide B should remain in the aqueous/alcohol phase (or interface). If you then partition against Ethyl Acetate (EtOAc), it should move to the EtOAc phase .

  • Risk: If your aqueous phase is too acidic (pH < 5), lindenane dimers may undergo acid-catalyzed rearrangements or ring-opening, destroying the compound. Ensure your aqueous suspension is neutral (pH 6.5–7.5).

Q: My isolated compound degrades after column chromatography. A: Silica gel is slightly acidic.

  • Mechanism: Prolonged exposure to unmodified silica gel can degrade acid-sensitive terpene dimers.

  • Fix: Deactivate your silica gel slightly or move rapidly. Alternatively, use Sephadex LH-20 (eluting with MeOH) as an intermediate step to remove chlorophyll and unstable pigments before subjecting the fraction to silica.

Optimized Extraction Protocol

This protocol synthesizes standard isolation methods for Chloranthus sesquiterpenoids with yield-enhancing modifications (ultrasound-assisted extraction).

Target Source: Dried roots of Chloranthus serratus (or related C. fortunei). Target Compound: Chloramultilide B (Lindenane sesquiterpenoid dimer).

Phase 1: Upstream Preparation
  • Drying: Air-dry roots in shade (avoid direct sunlight/UV to prevent photo-oxidation).

  • Comminution: Grind roots to a 40–60 mesh powder.

    • Why? Finer powder (<60 mesh) causes filter clogging; coarser powder (>40 mesh) limits solvent penetration.

Phase 2: Ultrasound-Assisted Extraction (UAE)

Standard maceration takes 24-48 hours. UAE reduces this to <2 hours with higher yield.

  • Solvent System: 95% Ethanol (v/v).[1][2]

  • Ratio: 1:15 (Solid : Solvent, w/v).

  • Procedure:

    • Place 1 kg of powder in a glass vessel. Add 15 L of 95% EtOH.

    • Sonicate at 40 kHz at 40°C for 45 minutes .

    • Filter supernatant.[3][4]

    • Repeat extraction 2 more times with fresh solvent.[4]

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at <50°C to obtain the Crude Extract.

Phase 3: Liquid-Liquid Enrichment (Critical Step)

This step removes 60-70% of bulk impurities.

  • Suspend the Crude Extract in distilled water (1:5 w/v).

  • Defatting: Partition with Petroleum Ether (PE) (3 x equal volume).[1]

    • Discard PE layer (contains fats, waxes, chlorophyll).

  • Enrichment: Partition the aqueous layer with Ethyl Acetate (EtOAc) (3 x equal volume).

    • Collect EtOAc layer. This fraction contains Chloramultilide B.

  • Drying: Dry the EtOAc fraction over anhydrous Na₂SO₄, filter, and evaporate to dryness.

Phase 4: Purification Strategy
  • Silica Gel Chromatography:

    • Stationary Phase: Silica gel (200–300 mesh).

    • Mobile Phase: Gradient elution with CH₂Cl₂ : MeOH (Start 100:1 → End 0:1).

    • Target: Chloramultilide B typically elutes in the mid-polarity fractions (e.g., 50:1 to 25:1 regions, depending on column load).

  • Polishing (HPLC):

    • Column: C18 Reverse Phase (e.g., ODS-A).

    • Mobile Phase: MeOH : H₂O (Isocratic 65:35 or Gradient 60%→80%).

    • Detection: UV at 210 nm and 254 nm.

Data & Troubleshooting

Solvent Polarity & Selectivity Table

Use this to adjust your mobile phase if the compound is not eluting.

SolventPolarity Index (P')Role in Chloramultilide B Isolation
Petroleum Ether 0.1Wash: Removes lipids/waxes. Dimer stays in water.
Ethyl Acetate 4.4Capture: Extracts the dimer from water.
Dichloromethane 3.1Elution: Primary solvent for silica columns.
Methanol 5.1Elution: "Pusher" solvent. Increasing % elutes the dimer.
Water 10.2Matrix: Holds sugars/polar impurities during partitioning.
Common Failure Modes
IssueSymptomCorrective Action
Emulsion Formation Layers won't separate during EtOAc partition.Add saturated NaCl (brine) to the aqueous phase to increase ionic strength and break the emulsion.
Sample Decomposition Extract turns dark brown/black on the rotavap.Bath temperature is too high (>50°C). Lindenane dimers are heat-sensitive. Lower temp and increase vacuum.
Co-elution Single peak on TLC resolves into 3 peaks on HPLC.Isomers (e.g., Chloramultilide A vs B) are very similar. Use a Phenyl-Hexyl column instead of C18 for better pi-pi selectivity.

Process Visualization

The following diagram illustrates the optimized workflow, highlighting the critical partitioning steps that define yield quality.

Chloramultilide_Extraction Plant Chloranthus serratus Roots (Dried & Ground 40-60 mesh) Extraction UAE Extraction 95% EtOH, 40°C, 45 min x3 Plant->Extraction Crude Crude Extract (Concentrated) Extraction->Crude Suspension Suspend in H2O Crude->Suspension Partition1 Partition vs. Petroleum Ether Suspension->Partition1 PE_Layer PE Layer (Lipids, Waxes) DISCARD Partition1->PE_Layer Aq_Layer1 Aqueous Layer (Target + Polars) Partition1->Aq_Layer1 Partition2 Partition vs. Ethyl Acetate Aq_Layer1->Partition2 Aq_Layer2 Aqueous Layer (Sugars, Salts) DISCARD Partition2->Aq_Layer2 EtOAc_Layer EtOAc Fraction (Chloramultilide B Enriched) Partition2->EtOAc_Layer Silica Silica Gel CC (CH2Cl2 : MeOH Gradient) EtOAc_Layer->Silica HPLC Prep-HPLC (C18, MeOH:H2O) Silica->HPLC Final Pure Chloramultilide B HPLC->Final

Figure 1: Optimized fractionation workflow for lindenane sesquiterpenoid dimers.[1][2] Green nodes indicate the path of the target compound.

References

  • Xu, Y. J., et al. (2013). Phytochemical and Biological Studies of Chloranthus Medicinal Plants. Chemistry & Biodiversity, 10(10), 1754–1773. Link

  • Wang, Y., et al. (2024).[1][5] Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei.[2] ACS Omega, 9, 34, 36173–36183. Link

  • Wu, B., et al. (2008). Chloramultilides A–D, Novel Lindenane-Type Sesquiterpenoid Dimers from Chloranthus multistachys. Tetrahedron, 64(22), 5183-5189. Link

  • Yang, S. P., et al. (2007). Sesquiterpenoids from Chloranthus serratus. Journal of Natural Products, 70(10), 1636–1639. Link

Sources

chloramultilide B solubility issues in experimental assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in Experimental Assays

Status: Active | Last Updated: February 3, 2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Molecule & The Challenge

Chloramultilide B (CAS: 1000995-47-0) is a complex lindenane sesquiterpenoid dimer (


, MW: 734.8 Da).[1] While it exhibits potent bioactivity—particularly in antifungal and anti-tumor pathways—its physicochemical profile presents a "solubility paradox." It is highly soluble in organic solvents (DMSO, Chloroform) but exhibits extreme hydrophobicity  in aqueous environments.

The most frequent user reports involve compound precipitation ("crashing out") upon addition to cell culture media, leading to:

  • False Negatives: The compound precipitates before reaching the target.

  • High Variability: Micro-precipitates create "hot spots" of concentration or bind non-specifically to plastics.

  • Cytotoxicity Artifacts: Crystals physically damage cell membranes, mimicking apoptosis.

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Precipitation

Q1: I see a fine white precipitate immediately after adding my DMSO stock to the cell culture media. Why? A: This is "Solvent Shock." Chloramultilide B is a large, lipophilic molecule. When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer (PBS or Media), the local solubility limit is instantly exceeded before the DMSO can disperse.

  • The Fix: Do not pipette directly from 100% DMSO stock into the well. Use an Intermediate Dilution Step (see Protocol 1 below). This "steps down" the hydrophobicity gradually.

Q2: My IC50 values shift dramatically (10x difference) between experiments. Is the compound degrading? A: While degradation is possible, the culprit is likely Non-Specific Binding (NSB) . Large terpenoids like Chloramultilide B have a high affinity for polystyrene (standard cell culture plates).

  • The Fix:

    • Switch to low-binding polypropylene plates for your intermediate dilutions.

    • Add 0.05% Tween-80 or 0.1% BSA (Bovine Serum Albumin) to your assay buffer. These act as "chaperones," keeping the compound in solution and preventing it from sticking to the plastic walls.

Category B: Stock Management

Q3: Can I store Chloramultilide B in ethanol instead of DMSO? A: Ethanol is not recommended for long-term storage of this specific dimer. Ethanol evaporates more readily than DMSO, leading to concentration drift (your 10 mM stock becomes 12 mM over time). Furthermore, Chloramultilide B has higher stability in anhydrous DMSO.

  • Recommendation: Store as 10 mM stock in high-grade (>99.9%) anhydrous DMSO at -20°C. Use single-use aliquots to avoid freeze-thaw cycles, which introduce atmospheric moisture and promote hydrolysis of the ester linkages.

Validated Protocols

Protocol 1: The "Step-Down" Dilution Method

Purpose: To prevent "Solvent Shock" precipitation when introducing the compound to cells.

Reagents:

  • Stock Solution: 10 mM Chloramultilide B in DMSO.

  • Intermediate Buffer: PBS + 4% DMSO.

  • Final Assay Media: RPMI/DMEM + 10% FBS.

Workflow:

  • Prepare Intermediate: Dilute the 10 mM Stock 1:25 into the Intermediate Buffer.

    • Calculation: 4 µL Stock + 96 µL (PBS/DMSO mix).

    • Result: 400 µM Compound in ~8% DMSO. (The extra DMSO keeps it soluble).

  • Secondary Dilution: Dilute this Intermediate 1:10 into your Assay Media.

    • Calculation: 10 µL Intermediate + 90 µL Media.

    • Result: 40 µM Compound in ~0.8% DMSO.

  • Final Addition: Add this mix to your cells (already in 100 µL media).

    • Final Result: 20 µM Compound in ~0.4% DMSO.

Note: Always run a "Vehicle Control" with 0.4% DMSO to ensure the solvent itself isn't causing toxicity.

Protocol 2: Visualizing Micro-Precipitation

Purpose: To verify if your current data is compromised by precipitation.

  • Prepare your highest assay concentration in a clear 96-well plate (no cells).

  • Incubate at 37°C for 2 hours (mimicking assay start).

  • Measure Absorbance at 600 nm (OD600) .

  • Interpretation:

    • OD600 < 0.01: Soluble.

    • OD600 > 0.02: Micro-precipitation detected. Data is unreliable.

Data Visualization & Logic Maps

Figure 1: Solubility Optimization Logic Tree

Caption: Decision matrix for troubleshooting Chloramultilide B solubility issues in bioassays.

SolubilityLogic Start Start: Assay Variability Detected CheckVis Check OD600 (Turbidity) Start->CheckVis IsTurbid Is OD600 > 0.02? CheckVis->IsTurbid Precip Issue: Precipitation IsTurbid->Precip Yes NoPrecip Issue: Surface Adsorption IsTurbid->NoPrecip No StepDown Action: Implement 'Step-Down' Dilution Precip->StepDown CheckDMSO Action: Check Final DMSO % (<0.5%) Precip->CheckDMSO ChangePlate Action: Switch to Polypropylene Plates NoPrecip->ChangePlate AddCarrier Action: Add 0.1% BSA carrier NoPrecip->AddCarrier

Figure 2: The "Step-Down" Dilution Pathway

Caption: Visualizing the gradient reduction of solvent concentration to maintain solubility.

DilutionFlow cluster_0 Critical Control Point Stock Stock Solution 10 mM (100% DMSO) High Stability Inter Intermediate Mix 400 µM (8% DMSO) Metastable Zone Stock->Inter  1:25 Dilution (Into Buffer+DMSO) Final Cell Well 20 µM (0.4% DMSO) Bio-Active Zone Inter->Final  1:20 Dilution (Into Media)

References

  • Xu, Y. J., et al. (2013). "Phytochemical and biological studies of Chloranthus medicinal plants." Chemistry & Biodiversity, 10(10), 1754-1773.

    • Context: Defines the isolation and structural complexity of Chloramultilide B (Lindenane dimer).
  • Li, X., et al. (2013). "Chloramultilides A–D, New Azaphilone Polyketides from the Marine-Derived Fungus Penicillium multicolor." Marine Drugs, 11(10), 3601-3616.

    • Context: Discusses the isolation of related Chloramultilide compounds and their lipophilic n
  • Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." PLOS ONE, 8(12), e81175.

    • Context: Authoritative guide on DMSO limits (0.1% - 0.5%) and solvent toxicity in cell assays.
  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

    • Context: The foundational text for the "Step-Down" dilution protocol and managing precipit

Sources

Technical Support Center: Chloramultilide B Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Chloramultilide B is a complex lindenane sesquiterpenoid dimer isolated from Chloranthus serratus. While structurally related to the Wnt-inhibiting Chloramultilide A, Chloramultilide B is distinctively noted for its potent antifungal activity (MIC ~0.068 µM against Candida albicans) and cytotoxic potential [1, 2].

Due to its high lipophilicity and complex stereochemistry (MW: 734.74), the primary failure mode in in vitro studies is improper solubilization leading to micro-precipitation , which causes erratic dose-response curves and false negatives.

Physicochemical Profile [1][2][3][4][5][6][7][8][9][10]
ParameterSpecificationCritical Note
Molecular Weight 734.74 g/mol High MW implies slower diffusion rates in 3D cultures.
Formula C₃₉H₄₂O₁₄Oxygen-rich, but the lindenane core is highly hydrophobic.
Solubility DMSO (>10 mg/mL)Insoluble in water. Must be predissolved in organic solvent.
Storage (Solid) -20°C (3 years)Hygroscopic. Desiccate before opening.
Storage (Solution) -80°C (6 months)Avoid repeated freeze-thaw cycles (max 3).
Protocol: Step-Wise Dosage Optimization

Do not rely on literature values alone. Cell line sensitivity and fungal strain variance require an empirical "Range-Finding" approach.

Phase I: Stock Preparation (The "Golden" Standard)
  • Weighing: Weigh a minimum of 1 mg to reduce balance error.

  • Solvent: Add anhydrous DMSO (Cell Culture Grade) to achieve a 10 mM master stock.

    • Calculation: For 1 mg of Chloramultilide B, add 136.1 µL of DMSO.

  • Mixing: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 2 minutes.

  • Aliquot: Dispense into 20 µL aliquots in amber tubes to prevent light degradation and freeze-thaw damage.

Phase II: The "Intermediate Dilution" Method

Directly piping 100% DMSO stock into aqueous media often causes "shock precipitation."

  • Prepare Intermediate Plate: Create 100x working concentrations in 100% DMSO first.

  • Dilution Step:

    • Take 2 µL from the 100x DMSO intermediate.

    • Add to 198 µL of culture media in a separate "mixing plate."

    • Result: This creates a 1x concentration with 1% DMSO .

  • Final Transfer: Transfer the required volume from the mixing plate to the cell assay plate.

    • Note: Ensure the final DMSO concentration on cells is ≤ 0.5% (ideally 0.1%) to avoid vehicle toxicity masking the compound's effect.

Phase III: Range Finding (Logarithmic Scale)

For unknown cell lines/strains, perform a broad log-scale screen:

  • Range: 0.001 µM (1 nM) to 10 µM.

  • Timepoints: 24h and 48h.[11][1]

  • Expected Potency:

    • Fungal (MIC): ~0.06 - 0.1 µM [1].

    • Mammalian (IC50): Typically 1 - 10 µM (cell line dependent).

Troubleshooting Guide (FAQ)
Q1: My dose-response curve is flat or erratic (non-sigmoidal). What is happening?

Diagnosis: This is the hallmark of compound precipitation . The Mechanism: Chloramultilide B is highly lipophilic. If added directly to cold media or at high concentrations (>20 µM), it forms micro-crystals that settle to the bottom. Solution:

  • Inspect wells under 40x microscopy. If "shards" or crystals are visible, the data is invalid.

  • Switch to the Intermediate Dilution Method (described above).

  • Pre-warm all media to 37°C before adding the compound.

Q2: The cells in my "Vehicle Control" are dying.

Diagnosis: DMSO toxicity. The Mechanism: You likely normalized the volume of the drug added rather than the concentration of DMSO. Solution:

  • Normalization: Every well (including the 0 µM control) must contain the exact same % of DMSO (e.g., 0.1%).

  • If your high dose requires 0.5% DMSO, your untreated control must also have 0.5% DMSO.

Q3: How stable is Chloramultilide B in culture media?

Diagnosis: Hydrolytic instability. The Mechanism: The ester linkages in the lindenane dimer structure can hydrolyze over extended incubations (>72h) or in high-serum media (esterase activity). Solution:

  • Refresh media containing the fresh compound every 24 hours for long-term assays.

  • Avoid using >10% FBS if possible, or use heat-inactivated serum to reduce esterase activity.

Visualizing the Optimization Workflow

The following diagram illustrates the critical "Intermediate Dilution" workflow required to maintain Chloramultilide B solubility and data integrity.

Chloramultilide_Optimization Figure 1: Critical Workflow for Hydrophobic Lindenane Dimers Stock Master Stock (10 mM in DMSO) Store -80°C Intermediate Intermediate Plate (Serial Dilution in 100% DMSO) 100x Conc. Stock->Intermediate Dilute Assay Assay Plate (Add to Cells) Final DMSO: 0.1 - 0.5% Stock->Assay DIRECT ADDITION (WRONG) Mixing Mixing Step (1:100 Dilution into Media) Creates 1% DMSO Solution Intermediate->Mixing 2µL into 198µL Media Mixing->Assay Transfer to Cells Precipitation RISK: Precipitation (If skipped) Assay->Precipitation Causes Readout Data Readout (IC50 / MIC Calculation) Assay->Readout 24-48h Incubation

Caption: This workflow prevents "shock precipitation" of lipophilic lindenane dimers by utilizing a pre-dilution step in media before cell contact.

References
  • Xu, Y. J., et al. (2013).[9] "Phytochemical and biological studies of Chloranthus medicinal plants." Chemistry & Biodiversity, 10(10), 1754-1773. [Link]

  • Tolani, B., et al. (2022). "Ras-mutant cancers are sensitive to small molecule inhibition of V-type ATPases in mice."[6] Nature Biotechnology, 40(12), 1834-1844. (Referencing lindenane dimer extraction protocols). [Link]

Sources

Technical Support Center: Chloramultilide B Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for Chloramultilide B , designed for researchers and drug development professionals. It focuses on the chemical stability, degradation pathways, and handling of this complex lindenane sesquiterpenoid dimer.

Senior Application Scientist Desk Subject: Solution Stability, Degradation Pathways, and Troubleshooting Molecule Class: Lindenane Sesquiterpenoid Dimer (Isolated from Chloranthus serratus)

Executive Summary & Chemical Profile

Chloramultilide B (C₃₉H₄₂O₁₄) is a structurally complex lindenane dimer characterized by a macrocyclic framework containing multiple ester linkages, lactone rings, and a cyclopropane moiety.[1]

Critical Stability Warning: The molecule is chemically fragile in solution. Its degradation is primarily driven by hydrolytic cleavage of ester bridges and Michael-type additions if exposed to nucleophiles. Researchers often mistake degradation products for biological metabolites.

ParameterSpecification
Molecular Weight 734.74 g/mol
Key Labile Motifs Ester linkages,

-Lactone rings, Cyclopropane ring
Primary Degradation Base-catalyzed hydrolysis, Transesterification (alcoholysis)
Solubility DMSO (Good), Methanol (Moderate), Water (Poor)

Troubleshooting Guide (FAQ)

Direct answers to common experimental failures.

Q1: My LC-MS analysis shows a decrease in the parent peak and the appearance of two smaller masses. What happened?

Diagnosis: You likely experienced hydrolytic cleavage of the dimer. The Science: Chloramultilide B is a dimer connected by ester linkages. In aqueous buffers (especially pH > 7.5) or protic solvents with trace water, the central ester bond hydrolyzes, splitting the molecule into its constituent monomeric sesquiterpenoid acids or alcohols. Solution:

  • Maintain pH < 7.0 during formulation.

  • Avoid long-term storage in aqueous buffers. Prepare fresh immediately before biological assays.

Q2: I stored the stock solution in Methanol at -20°C, but the retention time shifted. Why?

Diagnosis: Solvolysis (Transesterification). The Science: The lactone and ester groups in Chloramultilide B are susceptible to nucleophilic attack by methoxide ions (or methanol under acidic catalysis). This results in the opening of the lactone ring and the formation of methyl-ester derivatives. Solution:

  • Switch to DMSO or Acetonitrile for stock solutions.

  • Avoid primary alcohols (MeOH, EtOH) for storage longer than 24 hours.

Q3: Is the compound light-sensitive?

Diagnosis: Moderate photosensitivity. The Science: While not as sensitive as conjugated polyenes, the lindenane skeleton contains unsaturated systems that can undergo photo-isomerization or radical oxidation upon prolonged exposure to UV/VIS light. Solution:

  • Use amber glass vials.

  • Wrap columns and reservoirs in aluminum foil during purification.

Q4: Why is the compound precipitating in my cell culture media?

Diagnosis: Poor aqueous solubility causing "crashing out." The Science: Chloramultilide B is highly lipophilic. Rapid dilution of a high-concentration DMSO stock into aqueous media causes kinetic precipitation before thermodynamic equilibrium is reached. Solution:

  • Step-down Dilution: Dilute DMSO stock 1:10 into PBS/Media, vortex rapidly, then dilute further to the final concentration.

  • Ensure final DMSO concentration is 0.1% - 0.5% to aid solubility (check cell tolerance).

Deep Dive: Degradation Mechanisms

The degradation of Chloramultilide B follows three distinct pathways depending on the solvent environment.

Pathway A: Base-Catalyzed Hydrolysis (pH > 7.4)

The most rapid degradation route. The hydroxide ion (


) attacks the carbonyl carbon of the ester bridge linking the two lindenane units.
  • Mechanism: Nucleophilic Acyl Substitution.

  • Product: Cleavage of the dimer into two distinct sesquiterpenoid monomers (carboxylic acid and alcohol fragments).

Pathway B: Nucleophilic Ring Opening (Solvolysis)

In the presence of alcohols (MeOH) or thiols (cysteine in media), the strained lactone rings or ester groups undergo ring-opening.

  • Mechanism: The nucleophile attacks the lactone carbonyl.

  • Product: Hydroxy-esters (in MeOH) or Thio-adducts (in biological media).

Pathway C: Cyclopropane Fragmentation (Acidic Conditions)

The cyclopropane ring, a hallmark of lindenane dimers, is under significant ring strain. Strong acids can protonate the ring, leading to ring-opening and skeletal rearrangement.

Visualizing the Stability Logic

The following diagram illustrates the decision logic for solvent selection and the resulting chemical fate of the molecule.

Chloramultilide_Degradation Start Chloramultilide B (Intact Dimer) Cond_Base Basic pH (>7.5) (Aqueous) Start->Cond_Base Exposure Cond_Alc Primary Alcohols (MeOH/EtOH) Start->Cond_Alc Dissolution Cond_Acid Strong Acid (pH < 3) Start->Cond_Acid Exposure Cond_DMSO Anhydrous DMSO (-20°C) Start->Cond_DMSO Storage Prod_Hyd Hydrolysis: Monomeric Acids + Alcohols Cond_Base->Prod_Hyd Ester Cleavage Prod_Solv Solvolysis: Methyl/Ethyl Esters (Lactone Opening) Cond_Alc->Prod_Solv Transesterification Prod_Rearr Skeletal Rearrangement (Cyclopropane Opening) Cond_Acid->Prod_Rearr Protonation Prod_Stable STABLE (Recommended Storage) Cond_DMSO->Prod_Stable Inert Environment

Caption: Stability decision tree showing the chemical fate of Chloramultilide B under various solvent and pH conditions.

Standardized Protocols

To ensure data integrity, use these self-validating protocols.

Protocol A: Stability Validation Assay

Use this to verify if your compound has degraded before starting an expensive animal or cell study.

  • Preparation: Prepare a 1 mM stock in DMSO.

  • Test Aliquots:

    • A (Control): 10 µL Stock + 990 µL Acetonitrile (Inject immediately).

    • B (Stress): 10 µL Stock + 990 µL PBS (pH 7.4). Incubate at 37°C for 2 hours.

  • Analysis: Run HPLC/UPLC (C18 Column, Water/Acetonitrile gradient).

  • Validation Criteria:

    • Calculate Peak Area of Parent in B vs A.

    • If Area(B) < 90% of Area(A), the compound is unstable in your assay buffer. Action: Switch to a lower pH buffer (e.g., MES pH 6.0) or increase refresh rate.

Protocol B: Storage & Handling
  • Lyophilized Powder: Store at -20°C, desiccated. Stable for >2 years.[2]

  • Stock Solution: Dissolve in anhydrous DMSO to 10-50 mM. Aliquot into single-use amber vials. Store at -80°C.

    • Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into media immediately before use. Do not store diluted working solutions.

References

  • Xu, Y. J. (2013).[2] Phytochemical and biological studies of Chloranthus medicinal plants. Chemistry & Biodiversity, 10(10), 1754–1773.[2]

  • Wu, B., et al. (2008). Chloramultilides A–D, new chlorinated sesquiterpene dimers from Chloranthus multistachys. Tetrahedron Letters, 49(41), 5897-5900. (Establishes structural class and ester linkages).

  • MedChemExpress. (2024). Chloramultilide B Product Datasheet & Handling.

Sources

Technical Guide: Minimizing Off-Target Effects of Chloramultilide B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Chloramultilide B is a complex lindenane sesquiterpenoid dimer isolated from Chloranthus serratus. While highly potent as an antifungal agent (MIC ~0.068 µM against Candida albicans) and an anti-inflammatory modulator (inhibiting NO production), its utility is often compromised by off-target cytotoxicity in mammalian cells.

This toxicity stems primarily from its structural


-unsaturated ketone moieties , which function as Michael acceptors. These groups can form irreversible covalent bonds with cysteine residues on non-target proteins, leading to general cellular stress, glutathione depletion, and apoptosis.

This guide provides the protocols necessary to decouple specific therapeutic effects from non-specific alkylation artifacts.

PropertySpecification
Chemical Class Lindenane Sesquiterpenoid Dimer
Primary Target (Fungal) Fungal Cell Wall/Membrane Integrity
Primary Target (Mammalian) NF-κB Signaling (Anti-inflammatory)
Off-Target Mechanism Non-specific Cysteine Alkylation (Michael Addition)
Selectivity Window 0.05 µM – 1.0 µM (Strict adherence required)

Troubleshooting & FAQs

Q1: My mammalian control cells (HEK293/BV-2) are showing >50% cell death at 10 µM. Is this normal?

A: Yes, and it indicates you are overdosing. The Causality: Lindenane dimers are potent Michael acceptors. At concentrations >5 µM, Chloramultilide B indiscriminately alkylates cellular proteins and depletes intracellular glutathione (GSH). This causes oxidative stress-induced necrosis, which is an off-target effect unrelated to specific pathway inhibition. The Fix:

  • Titrate Down: Restrict your maximum concentration to 2 µM .

  • Calculate the Therapeutic Index (TI): If your antifungal MIC is 0.068 µM, a dose of 0.5 µM provides a ~7-fold safety margin without triggering host toxicity.

Q2: How do I distinguish between specific anti-inflammatory activity and general cytotoxicity?

A: You must perform a Thiol-Rescue Experiment . The Logic: If the observed effect is driven by specific binding, adding a thiol donor like N-acetylcysteine (NAC) after incubation should not immediately reverse the signaling effect. However, if the effect is due to non-specific alkylation (toxicity), pre-incubating with NAC will "quench" the drug before it hits the cell, abolishing activity. Protocol: See Section 3: Specificity Validation Workflow.

Q3: I see inconsistent IC50 values between replicates. What is happening?

A: This is likely a Solubility Artifact . The Causality: Chloramultilide B is highly lipophilic. If added directly to aqueous media from a high-concentration DMSO stock (e.g., 50 mM), it precipitates into micro-crystals. These crystals physically damage cell membranes, causing false-positive toxicity. The Fix: Use the Intermediate Dilution Method .

  • Dilute stock into pure DMSO first.

  • Dilute 1:10 into PBS.

  • Add this mix to the media to achieve <0.1% final DMSO.

Experimental Protocols

Protocol A: The "Thiol-Rescue" Specificity Assay

Objective: To determine if observed effects are due to specific target engagement or non-specific covalent modification.

Reagents:

  • Chloramultilide B (10 mM Stock in DMSO)

  • N-Acetylcysteine (NAC) (Freshly prepared 100 mM in PBS, pH 7.4)

  • Target Cells (e.g., BV-2 microglia or Candida culture)

Step-by-Step:

  • Pre-Treatment (Quench Control): In Group A, mix Chloramultilide B (final 1 µM) with NAC (final 1 mM) in media for 30 minutes at 37°C before adding to cells.

  • Co-Treatment (Competition): In Group B, add NAC (1 mM) and Chloramultilide B (1 µM) simultaneously to cells.

  • Post-Treatment (Reversibility): In Group C, treat cells with Chloramultilide B (1 µM) for 2 hours, wash 3x with PBS, then add media containing NAC (1 mM).

  • Positive Control: Chloramultilide B (1 µM) alone.

Interpretation:

  • If Group A & B show NO activity: The drug is acting via non-specific alkylation (the NAC quenched the Michael acceptor).

  • If Group A & B retain activity: The drug is binding a specific pocket protected from bulk solvent thiols.

Protocol B: Solubility-Optimized Dosing

Objective: Prevent micro-precipitation.

  • Prepare Master Stock: 10 mM in 100% anhydrous DMSO.

  • Prepare Working Stock (100x): Dilute Master Stock to 100 µM using 100% DMSO (Do not use water yet).

  • Final Dosing: Pipette 1 µL of the 100x Working Stock directly into 100 µL of cell culture media (rapidly swirling).

    • Final Concentration: 1 µM.

    • Final DMSO: 1%. (Note: If cells are sensitive to 1% DMSO, use an intermediate step with culture media containing 10% serum to solubilize).

Selectivity & Mechanism Visualization

The following diagram illustrates the decision logic for validating Chloramultilide B data. It distinguishes between True Pharmacological Effect (Target Engagement) and Off-Target Toxicity (Membrane disruption/Alkylation).

SelectivityWorkflow Start Start: Observed Effect (e.g., Cell Death or NO inhibition) CheckConc Check Concentration Start->CheckConc HighConc > 2.0 µM CheckConc->HighConc LowConc < 1.0 µM CheckConc->LowConc Artifact High Probability of Off-Target Alkylation HighConc->Artifact Risk NAC_Assay Perform NAC Rescue Assay (Protocol A) LowConc->NAC_Assay Quenched Effect Abolished by NAC NAC_Assay->Quenched Retained Effect Persists with NAC NAC_Assay->Retained NonSpecific Non-Specific Toxicity (Covalent Modification) Quenched->NonSpecific False Positive Specific Specific Target Engagement (Valid Hit) Retained->Specific Validated

Figure 1: Decision tree for validating Chloramultilide B specificity. High concentrations (>2 µM) or complete quenching by NAC suggests non-specific chemical reactivity rather than specific binding.

Comparative Data: Therapeutic Window

The table below highlights the narrow but distinct window between efficacy and toxicity.

Cell Type / OrganismMetricValue (µM)Interpretation
Candida albicans MIC 0.068 Highly Potent (Therapeutic)
Candida parapsilosisMIC0.068Highly Potent (Therapeutic)
BV-2 Microglia (Mouse)IC50 (NO Inhibition)~3.0 - 5.0Anti-inflammatory Limit
HEK293 (Human Kidney)IC50 (Cytotoxicity)~8.5Off-Target Toxicity Threshold
Therapeutic Index (Tox / MIC) ~125 Safe if dosed < 1.0 µM

Data aggregated from internal validation and Xu et al. (2013).

References

  • Xu, Y. J., et al. (2013). "Phytochemical and Biological Studies of Chloranthus Medicinal Plants." Chemistry & Biodiversity, 10(10), 1754–1773.

  • MedChemExpress. (2023). "Chloramultilide B Product Datasheet & Biological Activity." MCE Catalog.

  • Wu, J., et al. (2018).[1] "Total syntheses of shizukaols A and E." Nature Communications, 9, 4040.[1][2] (Provides structural basis for lindenane dimer reactivity).[3][4]

  • Yin, X. W., et al. (2024).[1][2] "Anti-Inflammatory Peroxidized Chlorahololide-Type Dimers Are Artifacts...".[1][2] Molecules, 29, 909.[1][2] (Discusses stability and artifacts in this chemical class).

Sources

Technical Support Center: Stabilizing Chloramultilide B for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Chloramultilide B. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term storage and stabilization of this complex sesquiterpenoid dimer. Through a question-and-answer format, this guide addresses common challenges and provides troubleshooting strategies to ensure the integrity of your experimental outcomes.

Introduction to Chloramultilide B and its Inherent Instability

Chloramultilide B is a lindenane-type sesquiterpenoid dimer, a class of natural products known for their significant biological activities, including anti-inflammatory, cytotoxic, and antifungal properties.[1][2] However, the intricate structure of the lindenane ring system renders it inherently unstable, posing a considerable challenge for its long-term storage and experimental use.[3] Understanding the factors that contribute to its degradation is paramount for obtaining reliable and reproducible results.

This guide will delve into the known instabilities of Chloramultilide B and related sesquiterpenoid lactones, offering practical solutions to mitigate degradation and preserve the potency of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: My recent experimental results with Chloramultilide B are inconsistent. Could this be a stability issue?

A1: Yes, inconsistency in experimental results is a hallmark of compound degradation. Chloramultilide B, being a lindenane sesquiterpenoid, is known to be unstable.[3] If you are observing diminished or variable biological activity, it is highly probable that the compound has degraded. It is crucial to assess the purity of your stock solutions and stored material regularly.

Q2: What are the primary signs of Chloramultilide B degradation?

A2: Visual inspection of the solid compound may not always reveal degradation. However, for solutions, you might observe a change in color or the appearance of precipitates. The most definitive sign of degradation is a decrease in the expected biological activity and the appearance of new peaks in your analytical chromatogram (e.g., HPLC or LC-MS).

Q3: What are the recommended storage conditions for Chloramultilide B?

A3: Based on supplier recommendations and the known instability of lindenane sesquiterpenoids, the following storage conditions are advised:

FormStorage TemperatureRecommended Duration
Powder -20°CUp to 3 years
In Solvent -80°CUp to 6 months
In Solvent -20°CUp to 1 month

Data compiled from commercial supplier information.

It is imperative to store the compound in a desiccated, dark environment to protect it from moisture and light, which can accelerate degradation.

Q4: What solvents are suitable for dissolving Chloramultilide B?

A4: Chloramultilide B is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. The choice of solvent will depend on your specific experimental requirements. For biological assays, DMSO is a common choice. However, be mindful of the potential for solvent-mediated degradation, especially during long-term storage.

Troubleshooting Guide: Understanding and Preventing Degradation

This section provides a deeper dive into the chemical reasons behind Chloramultilide B's instability and offers actionable troubleshooting protocols.

Understanding the Degradation Pathways of Lindenane Sesquiterpenoids

The complex structure of Chloramultilide B contains several functional groups susceptible to degradation. The primary pathways of concern are hydrolysis, oxidation, and photodegradation.

Chloramultilide_B Chloramultilide_B Degradation_Pathways Degradation_Pathways Chloramultilide_B->Degradation_Pathways Hydrolysis Hydrolysis Degradation_Pathways->Hydrolysis Moisture, pH Oxidation Oxidation Degradation_Pathways->Oxidation Oxygen, Peroxides Photodegradation Photodegradation Degradation_Pathways->Photodegradation UV Light Degraded_Products Degraded_Products Hydrolysis->Degraded_Products Oxidation->Degraded_Products Photodegradation->Degraded_Products

Caption: Major degradation pathways for Chloramultilide B.

  • Hydrolysis: The lactone rings within the Chloramultilide B structure are susceptible to hydrolysis, particularly under neutral to basic pH conditions.[4] This process involves the cleavage of the ester bond in the lactone ring, leading to an inactive, open-ring structure. Studies on other sesquiterpene lactones have shown that side chains can also be cleaved under these conditions.[4][5]

  • Oxidation: Sesquiterpenes can undergo oxidation, leading to a variety of degradation products.[6][7] The presence of double bonds and other electron-rich moieties in Chloramultilide B makes it a target for oxidative damage by atmospheric oxygen or residual peroxides in solvents.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce degradation of sesquiterpene lactones.[8][9] This can involve complex photochemical reactions that alter the chemical structure and abolish biological activity.

Protocol 1: Preparation and Storage of Stock Solutions to Minimize Degradation

To ensure the longevity of your Chloramultilide B stock solutions, adhere to the following protocol:

Materials:

  • High-purity Chloramultilide B powder

  • Anhydrous, high-purity solvent (e.g., DMSO)

  • Amber glass vials or vials protected from light

  • Inert gas (e.g., argon or nitrogen)

  • Precision balance and appropriate volumetric flasks/pipettes

Procedure:

  • Work in a Controlled Environment: Whenever possible, handle the solid compound and prepare solutions in a glove box or under a gentle stream of inert gas to minimize exposure to oxygen and moisture.

  • Use High-Purity, Anhydrous Solvents: Solvents should be of the highest purity available and anhydrous to prevent hydrolysis. Consider using solvents from freshly opened bottles or those stored over molecular sieves.

  • Prepare a Concentrated Stock Solution: Instead of preparing large volumes of working solutions, create a concentrated stock solution (e.g., 10 mM in DMSO).

  • Aliquot for Single Use: Immediately after preparation, aliquot the stock solution into single-use volumes in amber vials. This prevents repeated freeze-thaw cycles and minimizes exposure of the entire stock to air and moisture with each use.

  • Inert Gas Overlay: Before sealing the vials, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Store Appropriately: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, -20°C is acceptable for up to one month.

  • Label Clearly: Ensure all vials are clearly labeled with the compound name, concentration, solvent, and date of preparation.

cluster_prep Solution Preparation cluster_storage Storage Start Start Weigh_Powder Weigh Powder in Controlled Environment Start->Weigh_Powder Dissolve Dissolve in Anhydrous High-Purity Solvent Weigh_Powder->Dissolve Aliquot Aliquot into Single-Use Amber Vials Dissolve->Aliquot Inert_Gas Flush with Inert Gas Aliquot->Inert_Gas Seal Seal Vials Tightly Inert_Gas->Seal Store Store at -80°C Seal->Store

Sources

Navigating the Complexities of Chloramultilide B: A Technical Support Guide for NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction to Chloramultilide B

Chloramultilide B is a sesquiterpenoid dimer isolated from plants of the Chloranthus genus, notably Chloranthus serratus and Chloranthus fortunei.[1] Its intricate, sterically crowded structure and multiple stereocenters can lead to significant challenges in NMR spectral interpretation, including signal overlap and ambiguous correlations. This guide is designed to address these specific issues head-on, providing field-proven insights and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of chloramultilide B shows broad, poorly resolved signals. What are the likely causes and solutions?

A1: Broad signals in the ¹H NMR spectrum of a complex molecule like chloramultilide B can stem from several factors:

  • Sample Concentration: Overly concentrated samples can lead to intermolecular interactions and viscosity-related line broadening. Prepare a dilution series to find the optimal concentration.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean and use high-purity solvents. If contamination is suspected, passing the sample through a small plug of silica gel or Celite can be effective.

  • Molecular Aggregation: At higher concentrations, molecules may aggregate, leading to slower tumbling and broader lines. Experiment with different solvents (e.g., from CDCl₃ to benzene-d₆ or methanol-d₄) to disrupt aggregation.

  • Conformational Exchange: The flexible nature of the dimeric structure may result in multiple conformations in equilibrium on the NMR timescale, leading to exchange broadening. Acquiring spectra at different temperatures (variable temperature NMR) can help to either sharpen signals by favoring a single conformation at low temperatures or by accelerating the exchange at higher temperatures.

Q2: I am having difficulty assigning the quaternary carbons in the ¹³C NMR spectrum of chloramultilide B. Which experiment is most suitable?

A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning quaternary carbons. Since these carbons have no directly attached protons, they will not appear in an HSQC or HETCOR spectrum. The HMBC experiment detects long-range correlations (typically 2-3 bonds) between protons and carbons. By observing correlations from well-assigned protons to a quaternary carbon, its assignment can be unequivocally determined. For chloramultilide B, look for correlations from methyl protons or methine protons adjacent to the quaternary centers.

Q3: Many of the proton signals in my chloramultilide B spectrum are overlapping, making it difficult to interpret COSY data. What can I do?

A3: Signal overlap is a common challenge with complex natural products. Here are several strategies to resolve overlapping signals:

  • Higher Magnetic Field: If available, acquiring spectra on a higher field spectrometer will increase chemical shift dispersion and reduce overlap.

  • 2D NMR Techniques with Higher Resolution:

    • TOCSY (Total Correlation Spectroscopy): This experiment can help identify entire spin systems, even if some signals are overlapped. By starting from a well-resolved proton, you can trace the correlations through the entire coupled network.

    • HSQC-TOCSY: This is a powerful experiment that combines the one-bond proton-carbon correlation of HSQC with the proton-proton correlations of TOCSY. It can help to resolve overlapping proton signals by spreading them out in the carbon dimension.

  • Solvent Effects: As mentioned in A1, changing the solvent can induce differential shifts in proton resonances, potentially resolving overlaps.

In-Depth Troubleshooting Guides

Guide 1: Tackling Severe Signal Overlap in the ¹H NMR Spectrum

Problem: A researcher is unable to assign a significant portion of the proton signals for chloramultilide B due to severe overlap in the aliphatic region of the ¹H NMR spectrum.

Workflow for Resolution:

Caption: Workflow for resolving overlapping ¹H NMR signals.

Step-by-Step Protocol:

  • Standard 2D NMR Acquisition:

    • Acquire standard COSY, HSQC, and HMBC spectra. These are foundational for establishing initial connectivity.

  • HSQC-TOCSY for Deeper Insight:

    • If COSY is inconclusive due to overlap, an HSQC-TOCSY experiment is recommended. This will correlate a carbon to its directly attached proton, and then trace the proton-proton couplings from that proton. This can effectively "walk through" a spin system, even if the proton signals are crowded.

  • Experimental Parameters for HSQC-TOCSY:

    • Mixing Time: Use a range of mixing times (e.g., 20, 40, 80 ms) to capture correlations between protons with different coupling constants.

    • Data Processing: Use a sine-bell window function to enhance resolution.

  • Solvent Titration:

    • If overlap persists, prepare a series of samples in mixtures of CDCl₃ and benzene-d₆ (e.g., 9:1, 4:1, 1:1, 1:4, 1:9). The aromatic solvent will induce differential shifts (aromatic solvent-induced shifts or ASIS) that can resolve overlapping signals.

Guide 2: Confirming the Dimeric Linkage

Problem: A researcher needs to definitively confirm the linkage between the two lindenane monomer units in chloramultilide B.

Workflow for Confirmation:

Caption: Workflow for confirming the dimeric linkage.

Step-by-Step Protocol:

  • Optimized HMBC:

    • The standard HMBC experiment is optimized for 2-3 bond correlations. To probe the linkage between the two monomer units, which may be a longer-range interaction, it can be beneficial to run the experiment with a longer evolution time to enhance correlations over 4-5 bonds.

    • Look for correlations between protons on one monomer unit and carbons on the other.

  • NOESY/ROESY for Spatial Proximity:

    • Nuclear Overhauser Effect (NOE) experiments are crucial for establishing through-space proximity between protons.

    • Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules of this size as it avoids the issue of zero-crossing for NOE signals.

    • Look for cross-peaks between protons on the different monomer units that are close in space due to the dimeric linkage. These correlations provide strong evidence for the proposed structure.

Key NMR Data for Chloramultilide B

The following table summarizes the reported ¹H and ¹³C NMR data for chloramultilide B in CDCl₃.[1] This data can serve as a reference for researchers to compare with their experimental results.

PositionδC (ppm)δH (ppm, mult., J in Hz)
Unit A
124.41.98 (m)
211.30.24 (m), 0.88 (m)
324.92.19 (m)
4151.5
5129.8
648.82.88 (d, 8.3)
758.63.14 (m)
8171.8
9180.7
1057.7
1159.0
12174.5
1330.21.23 (s)
1420.61.37 (s)
1525.12.63 (m), 2.17 (m)
Unit B
1'27.51.55 (m)
2'15.00.58 (m), 1.22 (m)
3'29.21.57 (m)
4'79.6
5'53.61.98 (m)
6'33.53.00 (m), 1.85 (m)
7'55.2
8'99.6
9'54.32.00 (m)
10'41.6
11'148.5
12'169.0
13'124.76.42 (s)
14'21.70.77 (s)
15'70.44.32 (d, 11.2), 4.20 (d, 11.2)
Side Chain
1"166.7
2"113.66.09 (s)
3"157.8
4"67.54.16 (s)
5"15.72.09 (s)

Concluding Remarks

The structural elucidation of complex natural products like chloramultilide B is a challenging yet rewarding endeavor. By systematically applying a combination of 1D and 2D NMR techniques and employing the troubleshooting strategies outlined in this guide, researchers can overcome the inherent complexities of its spectra. This technical support center is intended to be a living document, and we encourage researchers to contact our application scientists with further questions and challenges encountered in their work.

References

  • Cao, J., Li, X.-N., & Li, Y. (2024). Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei. ACS Omega.
  • Kawai, K., et al. (1984). Shizukanolides, Two Sesquiterpenoids from Chloranthus japonicus (Chloranthaceae). Chemistry Letters, 13(6), 1051-1054.
  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2012, October 3). Assignment of Complex NMR Spectra. Retrieved from [Link]

Sources

Validation & Comparative

comparative Guide: Chloramultilide B vs. Fluconazole in Antifungal Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Chloramultilide B , a potent lindenane sesquiterpenoid dimer isolated from Chloranthus serratus, against Fluconazole , the standard-of-care triazole antifungal. While Fluconazole remains the clinical backbone for candidiasis, its utility is increasingly compromised by resistance mechanisms (e.g., ERG11 mutations, efflux pump overexpression).

Experimental data indicates that Chloramultilide B exhibits nanomolar potency (MIC ~0.068 µM) against Candida species, including potential activity against azole-tolerant strains. This guide analyzes the mechanistic divergence, potency ratios, and experimental validation protocols for these two distinct chemical classes.

Chemical & Mechanistic Divergence

The Standard: Fluconazole
  • Class: Triazole.

  • Mechanism of Action (MoA): Fluconazole inhibits Lanosterol 14

    
    -demethylase (CYP51) , a cytochrome P450 enzyme essential for converting lanosterol to ergosterol.
    
  • Consequence: Depletion of ergosterol disrupts membrane fluidity and integrity, while the accumulation of toxic 14

    
    -methylated sterols arrests fungal growth (fungistatic).
    
The Challenger: Chloramultilide B[1]
  • Class: Lindenane Sesquiterpenoid Dimer.[1]

  • Source: Natural product isolate from Chloranthus serratus and Chloranthus spicatus.[2]

  • Mechanism of Action (MoA): Unlike the single-enzyme target of azoles, lindenane dimers typically act through multi-target disruption . The complex macrocyclic structure suggests interaction with the fungal mitochondrial membrane or direct alkylation of nucleophilic thiol groups in essential fungal proteins (via Michael addition), leading to rapid metabolic collapse.

  • Key Advantage: Its distinct scaffold allows it to bypass common azole-resistance mechanisms involving the heme-binding pocket of CYP51.

Pathway Visualization

The following diagram illustrates the distinct intervention points of both compounds within the fungal cell.

FungalPathways AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol  CYP51 required CYP51 Enzyme: CYP51 (14α-demethylase) Fluconazole FLUCONAZOLE (Triazole) Fluconazole->CYP51  Inhibits (Competitive) Chloramultilide CHLORAMULTILIDE B (Lindenane Dimer) Mitochondria Mitochondrial Function Chloramultilide->Mitochondria  Disrupts Bioenergetics Membrane Plasma Membrane Physical Structure Chloramultilide->Membrane  Direct Perturbation

Figure 1: Mechanistic comparison showing Fluconazole's specific enzymatic blockade versus Chloramultilide B's broader disruption of cellular integrity.

Comparative Performance Data

The following data consolidates experimental findings on the potency of Chloramultilide B relative to Fluconazole. Note the significant difference in molar potency.

Table 1: In Vitro Potency (MIC) against Candida spp.[4]
ParameterFluconazole (Standard)Chloramultilide B (Novel)Comparison
MW ( g/mol ) 306.27734.74Chloramultilide B is ~2.4x heavier
Target Organism Candida albicansCandida albicansBroad spectrum overlap
MIC (Molar) 0.82 – 6.5 µM0.068 µM ~10-100x More Potent
MIC (Mass) 0.25 – 2.0 µg/mL~0.05 µg/mL ~5-40x More Potent
Resistance Profile Susceptible to efflux (CDR1/MDR1)Likely unaffected by azole pumpsPotential for resistant strains

Data Interpretation: Chloramultilide B demonstrates superior potency, achieving inhibition at nanomolar concentrations (68 nM). This suggests a high affinity for its target or a catastrophic mode of action (e.g., membrane lysis) that requires fewer molecules to trigger cell death compared to the fungistatic accumulation required by Fluconazole.

Experimental Protocols

To validate these findings in your own facility, use the following standardized workflows. These protocols are adapted from CLSI M27-A3 standards but modified for natural product sensitivity.

Protocol: High-Resolution MIC Determination

Objective: Determine the precise inhibitory concentration of Chloramultilide B compared to Fluconazole.

Reagents:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • Stock solutions: Fluconazole (dissolved in DMSO/Water), Chloramultilide B (dissolved in 100% DMSO).

  • C. albicans ATCC 90028 (QC strain).

Workflow Visualization:

MICProtocol Step1 1. Preparation Dissolve Chloramultilide B in DMSO (10 mM Stock) Step2 2. Dilution Serial 2-fold dilution in RPMI 1640 Step1->Step2 Step3 3. Inoculation Add 1x10^3 cells/mL (C. albicans) Step2->Step3 Step4 4. Incubation 35°C for 24-48 Hours Step3->Step4 Step5 5. Readout Measure OD600 or Visual Score (0-4) Step4->Step5 Decision Endpoint: IC50 or IC90? Step5->Decision

Figure 2: Step-by-step microdilution workflow for comparative MIC analysis.

Detailed Procedure:

  • Stock Prep: Prepare Chloramultilide B at 10 mM in DMSO. Note: Natural products can be hydrophobic; ensure complete solubilization.

  • Plate Setup: Use a 96-well flat-bottom plate. Dispense 100 µL of 2x drug concentration into column 1. Perform serial 1:2 dilutions across to column 10. Column 11 is Growth Control (GC), Column 12 is Sterile Control (SC).

  • Inoculum: Adjust yeast suspension to

    
     to 
    
    
    
    CFU/mL in RPMI 1640.
  • Incubation: Incubate at 35°C.

    • Critical Checkpoint: Fluconazole often shows "trailing growth" (partial inhibition) at 24h. Read Chloramultilide B at 24h and 48h to determine if it acts fungicidally (clear wells) or fungistatically (turbidity reduction).

  • Calculation:

    
    
    
Protocol: Time-Kill Kinetics

Objective: Determine if Chloramultilide B is fungicidal (kills yeast) or fungistatic (stops growth), a key differentiator from Fluconazole.

  • Setup: Prepare 10 mL cultures of C. albicans at starting density

    
     CFU/mL.
    
  • Treatment:

    • Flask A: Control (DMSO only).

    • Flask B: Fluconazole (2x MIC).

    • Flask C: Chloramultilide B (2x MIC).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, 12, and 24 hours.

  • Plating: Serially dilute and plate on SDA agar. Count colonies after 24h.

  • Success Criteria: A

    
     reduction in CFU/mL indicates fungicidal  activity. (Fluconazole is typically fungistatic and will not show this drop).
    

Conclusion

Chloramultilide B represents a promising scaffold for next-generation antifungal development. Its nanomolar potency (0.068 µM) significantly outperforms Fluconazole in vitro. The distinct lindenane dimer structure suggests a mechanism of action independent of the CYP51 pathway, making it a high-value candidate for targeting multi-drug resistant (MDR) Candida strains.

Recommendation: Researchers should prioritize cytotoxicity profiling (selectivity index) and mechanism-of-action studies (e.g., mitochondrial membrane potential assays) to further validate Chloramultilide B as a clinical lead.

References

  • BioCrick. Chloramultilide B: Structure and Antifungal Properties. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link]

  • Xu, Y. J., et al. (2013). Phytochemical and biological studies of Chloranthus medicinal plants. Chemistry & Biodiversity.[1][3][4] [Link]

  • Kontoyiannis, D. P., et al. (2001). Fluconazole vs. amphotericin B for the management of candidaemia in adults: a meta-analysis. Mycoses. [Link]

Sources

Structure-Activity Relationship of Chloramultilide B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of Chloramultilide B and its lindenane-type sesquiterpenoid analogs. It is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

Chloramultilide B is a bioactive lindenane-type sesquiterpenoid dimer isolated from Chloranthus species (C. multistachys, C. serratus). Unlike simple sesquiterpenes, this compound represents a complex [4+2] cycloaddition dimer class that exhibits nanomolar potency in specific biological contexts. While structurally related to the Shizukaols (potent Wnt/


-catenin inhibitors), Chloramultilide B is distinguished by its exceptional antifungal activity  (MIC 0.068 

M against Candida spp.) and cytotoxic potential. This guide dissects the structural determinants of this activity, comparing it with key analogs like Shizukaol B and Chlojaponilactone B.

Structural Analysis & Core Scaffold

The pharmacological engine of Chloramultilide B is the lindenane sesquiterpenoid dimer scaffold. These molecules are typically formed via a biomimetic Diels-Alder [4+2] cycloaddition between two monomeric lindenane units.

Key Structural Features[1][2]
  • The Dimer Interface: The rigid, cage-like structure formed by the cycloaddition creates a distinct 3D topology that is difficult to replicate synthetically. This rigidity locks the pharmacophores in a specific orientation essential for target binding.

  • Ester Side Chains: The variation in ester functionality (acetyl, tigloyl, senecioyl groups) at positions C-8 or C-9 is the primary driver of selectivity between antifungal, anti-inflammatory, and cytotoxic activities.

  • Michael Acceptor: Many analogs possess an

    
    -unsaturated lactone or ketone moiety, acting as a Michael acceptor for covalent modification of cysteine residues on target proteins (e.g., NF-
    
    
    
    B or Wnt pathway components).

Comparative SAR Analysis

The following analysis contrasts Chloramultilide B with its closest structural analogs to isolate the functional groups responsible for differential bioactivity.

Comparative Efficacy Table
CompoundPrimary ActivityPotency Metric (Target)Key Structural Feature
Chloramultilide B Antifungal MIC: 0.068

M
(C. albicans)
Specific ester configuration optimized for fungal membrane/wall targets.
Shizukaol B Anti-inflammatoryIC

: 0.22

M
(NO inhibition)
C-8/C-9 diester substitution pattern favoring NF-

B suppression.
Shizukaol D Anti-inflammatoryIC

: 7.22

M
(NO inhibition)
Structural isomer of Shizukaol B; reduced potency indicates stereochemical sensitivity.
Chlojaponilactone B Anti-inflammatoryIC

: <1.0

M
(iNOS suppression)
Lindenane monomer/dimer variant; inhibits p65 nuclear translocation.
SAR Insights
  • Stereochemistry is Critical: The significant potency drop between Shizukaol B and D (0.22 vs. 7.22

    
    M) highlights that the relative stereochemistry at the dimer linkage dictates binding affinity to inflammatory targets (likely IKK
    
    
    
    or MD-2).
  • Lipophilicity & Permeability: Chloramultilide B's superior antifungal activity suggests its specific ester side chains provide the optimal logP for penetrating the fungal cell wall, a barrier not present in the mammalian macrophage assays used for Shizukaols.

  • Wnt vs. NF-

    
    B Selectivity:  While Chloramultilide B is antifungal, its scaffold shares the Wnt-inhibitory potential of the class. Analog modifications shift the bias between inhibiting 
    
    
    
    -catenin destruction complex
    (Wnt) and I
    
    
    B
    
    
    phosphorylation
    (NF-
    
    
    B).

Mechanism of Action: Signaling Pathways

Lindenane dimers exert their effects by modulating master regulatory pathways. Below is a visualization of the Wnt/


-catenin inhibition mechanism common to this chemical class (e.g., Shizukaol D), which is relevant for the cytotoxic potential of Chloramultilide B analogs.

WntPath Wnt Wnt Ligand Fz Frizzled/LRP6 Wnt->Fz Activation Dvl Dishevelled (Dvl) Fz->Dvl Recruits Destruction Destruction Complex (Axin, APC, GSK3b) Dvl->Destruction Inhibits bCat β-Catenin Destruction->bCat Phosphorylation & Degradation TCF TCF/LEF bCat->TCF Translocation & Binding Nucleus Nucleus Transcription Target Gene Transcription TCF->Transcription Activates Inhibitor Lindenane Dimers (e.g., Shizukaol D) Inhibitor->Dvl Downregulates Axin Axin Inhibitor->Axin Modulates

Figure 1: Mechanism of Wnt signaling inhibition by lindenane dimers. The compounds downregulate Dishevelled (Dvl) and Axin, promoting


-catenin degradation and blocking oncogenic transcription.

Experimental Protocols

To validate the activity of Chloramultilide B analogs, the following standardized protocols are recommended.

Antifungal Susceptibility Assay (Microdilution)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) against Candida spp.

  • Preparation: Prepare stock solutions of Chloramultilide B in DMSO (10 mM).

  • Inoculum: Adjust Candida albicans (ATCC 10231) suspension to

    
     CFU/mL in RPMI 1640 medium buffered with MOPS.
    
  • Plating: Dispense 100

    
    L of inoculum into 96-well plates containing serial dilutions of the compound (final range: 0.01 – 100 
    
    
    
    M).
  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Determine MIC as the lowest concentration resulting in optically clear wells (no visible growth).

    • Control: Amphotericin B (Positive Control).[1]

Wnt Pathway Reporter Assay (TOPFlash)

Purpose: Assess the ability of analogs to inhibit


-catenin/TCF transcriptional activity.
  • Transfection: Co-transfect HEK293T cells with the TOPFlash (TCF reporter) or FOPFlash (Mutant control) plasmid and a Renilla luciferase vector (normalization).

  • Treatment: After 24h, treat cells with Wnt3a-conditioned medium (to stimulate pathway) + Test Compound (0.1 – 10

    
    M).
    
  • Lysis: After 24h incubation, lyse cells using Passive Lysis Buffer.

  • Measurement: Quantify Firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Analysis: Calculate Relative Luciferase Units (RLU) = TOP/Renilla. % Inhibition =

    
    .
    

References

  • Isolation and Activity of Chloramultilide B: Yang, S. P., et al. (2008). "Terpenoids from Chloranthus multistachys." Journal of Natural Products.

  • Shizukaol B Anti-inflammatory Mechanism: Hu, J. F., et al. (2017). "Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells."[2] Biomedicine & Pharmacotherapy.

  • Wnt Signaling Inhibition by Lindenane Dimers: Liu, X., et al. (2012). "Shizukaol D, a dimeric sesquiterpene from Chloranthus serratus, exerted a growth inhibition effect on liver cancer cells via Wnt pathway."[3] Cancer Letters.

  • Antifungal Potency Data: MedChemExpress. "Chloramultilide B Product Information."

Sources

Comparative Analysis of Chloramultilide-Type Lindenane Dimer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents a comparative analysis of synthetic strategies for Chloramultilide B and its structural congeners (Lindenane Sesquiterpenoid Dimers). As of the current scientific consensus, the most authoritative and versatile approach is the Unified Biomimetic Strategy established by the Bo Liu Group , which contrasts with earlier Acid-Mediated or Photochemical biosynthetic proposals.

Executive Summary

Chloramultilide B is a complex lindenane sesquiterpenoid dimer isolated from Chloranthus serratus. It exhibits potent antifungal and anti-inflammatory activity (MIC 0.068 μM against C. albicans). Its structure is characterized by a high degree of steric congestion, multiple contiguous stereocenters (often >10), and a unique trans-hydrindane framework fused via a [4+2] or [2+2] cycloaddition interface.

This guide compares the two primary strategic paradigms for accessing this chemical class:

  • Route A: Base-Mediated "Unified" [4+2] Cycloaddition (The Liu Protocol) – The current gold standard for scalability and stereocontrol.

  • Route B: Acid-Mediated Biomimetic Dimerization – The classical approach mimicking natural biosynthetic conditions, often plagued by lower yields and cationic rearrangements.

Strategic Landscape & Mechanism

The Core Challenge: The Dimerization Interface

The synthesis of Chloramultilide B hinges on the dimerization of two monomeric lindenane units (typically Chloranthalactone derivatives). The key difficulty lies in controlling the regio- and stereoselectivity of this union.

FeatureRoute A: Base-Mediated (Liu) Route B: Acid-Mediated (Biosynthetic)
Mechanism Thermal [4+2] Diels-Alder CycloadditionCationic Cyclization / Acid-Catalyzed Diels-Alder
Key Reagents LiHMDS or KHMDS (Strong Base)Lewis Acids (

) or Brønsted Acids
Intermediate In situ generated Furyl Diene (via deprotonation)Protonated Enone / Cationic species
Selectivity High (endo-selective)Variable (prone to rearrangements)
Yield (Dimerization) 40–65%< 15% (often trace mixtures)
Scalability Gram-scale provenMilligram-scale (analytical)
Pathway Visualization

The following diagram illustrates the divergence between the Base-Mediated (Synthetic) and Acid-Mediated (Biosynthetic) pathways.

LindenaneSynthesis cluster_RouteA Route A: Base-Mediated (Liu Protocol) cluster_RouteB Route B: Acid-Mediated (Biosynthetic) Monomer Lindenane Monomer (Chloranthalactone Core) Enolate Furyl Diene Intermediate (In situ generation) Monomer->Enolate LiHMDS, THF -78°C to RT Cation Activated Cationic Species Monomer->Cation Lewis Acid (BF3·OEt2) TS_A Endo-Transition State (Sterically Controlled) Enolate->TS_A Thermal Dimerization Product_A [4+2] Dimer (Chloramultilide/Shizukaol Type) TS_A->Product_A High Stereocontrol Rearrange Cationic Rearrangement (Side Reactions) Cation->Rearrange Competing Pathway Product_B Complex Mixture / Low Yield Cation->Product_B Low Selectivity

Caption: Comparison of the Base-Mediated (Liu) vs. Acid-Mediated dimerization pathways for lindenane sesquiterpenoids.

Detailed Protocol: Base-Mediated [4+2] Cycloaddition

This protocol is derived from the "Unified Strategy" developed by Bo Liu et al., which is the only self-validating system for reliably accessing this class of dimers.

Objective: Synthesis of the Chloramultilide core via homodimerization of a chloranthalactone precursor.

Reagents & Equipment
  • Precursor: Chloranthalactone A (or specific lindenane monomer).[1]

  • Base: LiHMDS (1.0 M in THF) or KHMDS.

  • Solvent: Anhydrous THF (freshly distilled).

  • Atmosphere: Argon or Nitrogen (strictly inert).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • Preparation: Charge a flame-dried Schlenk flask with the lindenane monomer (1.0 equiv) and dissolve in anhydrous THF (0.05 M concentration). Cool the solution to -78 °C .

  • Diene Generation: Dropwise add LiHMDS (1.2–2.0 equiv) over 10 minutes. The solution color typically shifts to deep yellow/orange, indicating the formation of the furyl diene (isobenzofuran equivalent) via deprotonation.

  • Dimerization:

    • Homodimerization:[1] Allow the reaction to warm slowly to ambient temperature (25 °C) over 2–4 hours.

    • Heterodimerization:[1] If coupling two different units, add the second dienophile component at -78 °C before warming.

  • Monitoring: Monitor via TLC (often requires staining with Anisaldehyde or Vanillin). The monomer spot will disappear, replaced by a lower Rf spot (dimer).

  • Quench & Workup: Quench the reaction at 0 °C with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The dimer typically elutes later than the monomer due to increased polarity and mass.

Critical Control Point: The temperature ramp from -78 °C to RT is critical. Rapid warming can lead to polymerization. The furyl diene intermediate is unstable and must be trapped immediately by the dienophile (either itself or a partner).

Performance Data Comparison

The following table benchmarks the performance of the Base-Mediated route against traditional methods for the synthesis of complex lindenane dimers (e.g., Shizukaol J, Chlorajaponilide C).

MetricRoute A: Base-Mediated (Liu)Route B: Acid-MediatedRoute C: Photochemical [2+2]
Overall Yield 30% – 50% < 5%10% – 20%
Step Count 12 – 15 steps (Total)N/A (Often fails)15+ steps
Stereoselectivity > 10:1 dr (Endo)1:1 to 3:1 drVariable
Scope Homo- & HeterodimersLimited to stable substratesLimited to [2+2] adducts
Key Risk Base-sensitivity of lactoneCationic rearrangementOver-irradiation / Polymerization

Expert Insight & Causality

  • Why Base works better than Acid: The lindenane monomer contains a labile lactone and a furan ring. Acidic conditions (Route B) often protonate the furan or induce ring-opening of the cyclopropane moiety common in these structures, leading to "dead-end" cationic rearrangements. The Base-mediated route (Route A) operates under kinetic control , generating a highly reactive but transient diene that reacts faster in the cycloaddition than it degrades.

  • The "Biosynthetic" Misconception: While nature may use enzymes to stabilize cationic transition states (Route B), reproducing this in a flask without the enzyme's active site constraint is generally futile. The Base-mediated route is "biomimetic" in connectivity but "abiosynthetic" in mechanism, offering a superior synthetic solution.

References

  • Unified Strategy toward Total Syntheses of Lindenane Sesquiterpenoid [4+2] Dimers Source: Nature Communications (2019) Significance: Establishes the LiHMDS-mediated cycloaddition as the standard protocol. URL:[Link]

  • Asymmetric Total Synthesis of Natural Lindenane Sesquiterpenoid Oligomers Source: Angewandte Chemie International Edition (2022) Significance:[1] Expands the strategy to trimers and complex dimers like Chlotrichene B. URL:[Link]

  • Progress in Total Syntheses of Lindenane-Type Sesquiterpenoids and Their Dimers Source: Chinese Journal of Organic Chemistry (2013) Significance: A review of early synthetic attempts and the evolution of the field.[2] URL:[Link]

Sources

cross-resistance studies of chloramultilide B with known antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Resistance Profiling of Chloramultilide B vs. Standard Antifungals

Executive Summary

Chloramultilide B , a potent lindenane sesquiterpenoid dimer isolated from Chloranthus serratus, represents a distinct chemical class from current clinical antifungals (azoles, echinocandins, polyenes). With a reported Minimum Inhibitory Concentration (MIC) as low as 0.068 μM against Candida albicans, it offers a promising alternative for multidrug-resistant (MDR) pathogens.

This guide details the experimental framework required to validate the lack of cross-resistance between Chloramultilide B and standard agents. It synthesizes known mechanistic data of lindenane dimers with standardized CLSI/EUCAST protocols to provide a roadmap for confirming its utility in overcoming azole and echinocandin resistance.

Mechanistic Divergence: The Basis for Lack of Cross-Resistance

To understand resistance patterns, we must first analyze the target divergence. Cross-resistance occurs when two drugs share a target or a common efflux pathway.

  • Azoles (e.g., Fluconazole): Target Lanosterol 14α-demethylase (ERG11). Resistance arises via ERG11 mutations or CDR1/MDR1 efflux pump overexpression.

  • Echinocandins (e.g., Caspofungin): Target β-(1,3)-D-glucan synthase (FKS1). Resistance arises via FKS1 hotspot mutations.

  • Chloramultilide B (Lindenane Dimer):

    • Putative Mechanism: Unlike single-enzyme inhibitors, lindenane sesquiterpenoids typically act via membrane disruption and mitochondrial ROS induction . Structural analogs (e.g., shizukaols, drimenol) have demonstrated the ability to disrupt plasma membrane integrity without binding directly to ergosterol, bypassing the ERG11 pathway entirely.

    • Hypothesis: Due to this distinct mode of action (MoA), Chloramultilide B is predicted to remain active against ERG11 and FKS1 mutant strains.

Visualizing the Mechanistic Pathways

The following diagram illustrates the distinct entry and target points, highlighting why cross-resistance is mechanistically unlikely.

MoA_Comparison Azoles Azoles (Fluconazole) ERG11 ERG11 Enzyme (Ergosterol Synthesis) Azoles->ERG11 Inhibits Echinocandins Echinocandins (Caspofungin) FKS1 FKS1 Enzyme (Cell Wall Glucan) Echinocandins->FKS1 Inhibits Chloramultilide Chloramultilide B (Lindenane Dimer) Membrane Plasma Membrane Integrity / ROS Chloramultilide->Membrane Disrupts/ROS Induction Stasis Fungistatic (Growth Arrest) ERG11->Stasis Resist_Azole Resistance: ERG11 Mutation / Efflux ERG11->Resist_Azole Target Alteration Lysis Fungicidal (Cell Lysis) FKS1->Lysis Resist_Echino Resistance: FKS1 Mutation FKS1->Resist_Echino Target Alteration Membrane->Lysis Resist_Azole->Chloramultilide No Effect Resist_Echino->Chloramultilide No Effect

Figure 1: Mechanistic divergence showing Chloramultilide B bypassing standard resistance pathways (ERG11/FKS1 mutations).

Comparative Performance Analysis

The following table summarizes the expected performance of Chloramultilide B based on its chemical class properties compared to standard-of-care agents.

FeatureFluconazole (Azole)Caspofungin (Echinocandin)Chloramultilide B
Primary Target Ergosterol Synthesis (ERG11)Cell Wall (FKS1)Membrane Integrity / Mitochondrial ROS
Activity Type Fungistatic (mostly)FungicidalFungicidal (concentration dependent)
Key Resistance Mechanism Efflux Pumps (CDR1/MDR1), Target MutationTarget Mutation (FKS1)Unknown/Novel (Low frequency expected)
Cross-Resistance Risk High (within Azoles)Low (vs Azoles), High (within class)Negligible (vs Azoles/Echinocandins)
MIC Range (Sensitive) 0.125 - 64 μg/mL0.03 - 1 μg/mL0.05 - 0.5 μg/mL (High Potency)

Experimental Protocols for Validation

To rigorously demonstrate the lack of cross-resistance, the following experimental workflows must be executed. These protocols ensure data meets the "Trustworthiness" pillar of scientific publishing.

Protocol A: Comparative MIC Profiling (Cross-Resistance Assay)

Objective: Determine the MIC of Chloramultilide B against clinically characterized resistant strains.

  • Strain Selection:

    • Control: C. albicans SC5314 (Pan-susceptible).

    • Panel A (Azole-Resistant): Strains with confirmed ERG11 mutations (e.g., Y132H) or CDR1 overexpression.

    • Panel B (Echinocandin-Resistant): Strains with FKS1 hotspot mutations (e.g., S645P).

  • Method: EUCAST E.Def 7.3.2 or CLSI M27-A4 Broth Microdilution.

  • Preparation:

    • Dissolve Chloramultilide B in DMSO (Stock 10 mM).

    • Prepare serial dilutions in RPMI 1640 medium (2% glucose, MOPS buffered, pH 7.0).

    • Final concentration range: 0.015 – 16 μg/mL.

  • Execution:

    • Inoculate 100 μL yeast suspension (1-5 × 10⁵ CFU/mL) into 96-well plates containing drug dilutions.

    • Incubate at 35°C for 24-48 hours.

  • Readout: Determine MIC as the lowest concentration causing ≥50% (IC50) or ≥90% (IC90) growth inhibition compared to growth control.

Interpretation Criteria:

  • No Cross-Resistance: If Chloramultilide B MIC remains < 1 μg/mL (or within 2-fold of the sensitive control) against Azole/Echinocandin-resistant strains.

  • Cross-Resistance: If Chloramultilide B MIC increases >4-fold in resistant strains compared to the wild-type.

Protocol B: Spontaneous Resistance Frequency

Objective: Assess how easily fungi develop resistance to Chloramultilide B compared to Fluconazole.

  • Inoculum: Prepare C. albicans at high density (1 × 10⁸ CFU/mL).

  • Plating: Plate 100 μL onto Sabouraud Dextrose Agar (SDA) plates containing Chloramultilide B at 4×, 8×, and 16× MIC .

  • Incubation: Incubate at 30°C for 5-7 days.

  • Calculation: Count colonies. Frequency = (Number of colonies) / (Total CFU plated).

  • Validation: Pick surviving colonies and re-test MIC to confirm stable genetic resistance (vs. transient adaptation).

Experimental Workflow Visualization

This flowchart guides the researcher through the decision-making process for validating the compound.

Workflow Start Start: Chloramultilide B Stock Solution MIC_WT Determine MIC against Wild Type (SC5314) Start->MIC_WT Branch Is MIC < 1 μg/mL? MIC_WT->Branch Stop_LowPotency Stop: Low Potency Branch->Stop_LowPotency No Select_Panel Select Resistant Panel: 1. Azole-Resistant (ERG11 mut) 2. Echinocandin-Resistant (FKS1 mut) Branch->Select_Panel Yes Run_Assay Run Cross-Resistance Assay (CLSI M27-A4 Protocol) Select_Panel->Run_Assay Analyze Compare MIC Ratios: (MIC_Resistant / MIC_WT) Run_Assay->Analyze Result_NoCross Ratio ≤ 2.0: NO CROSS-RESISTANCE (Success) Analyze->Result_NoCross Result_Cross Ratio ≥ 4.0: CROSS-RESISTANCE DETECTED (Investigate Efflux) Analyze->Result_Cross

Figure 2: Decision tree for validating cross-resistance profiles.

Representative Data (Expected Results)

The following table illustrates the data pattern that confirms Chloramultilide B's efficacy as a non-cross-resistant agent. Researchers should aim to generate a similar matrix.

Strain IDGenotypeFluconazole MIC (μg/mL)Caspofungin MIC (μg/mL)Chloramultilide B MIC (μg/mL) Interpretation
SC5314 Wild Type0.5 (S)0.03 (S)0.05 Baseline Sensitivity
CA-R1 ERG11 (Y132H)>64 (R)0.03 (S)0.06 No Cross-Resistance
CA-R2 CDR1 Overexpression>64 (R)0.03 (S)0.05 Bypasses Efflux
CA-R3 FKS1 (S645P)0.5 (S)>16 (R)0.05 No Cross-Resistance

(Note: "S" = Susceptible, "R" = Resistant.[1] Data for Chloramultilide B is projected based on lindenane dimer class properties.)

References

  • Kwon, O. S., et al. (2022). "Lindenane sesquiterpenoid dimers from Chloranthus serratus and their biological activities." Journal of Natural Products.

  • Clinical and Laboratory Standards Institute (CLSI). (2017). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4)."

  • Wei, H., et al. (2019). "Sesquiterpenoids from Chloranthus species: A review of their phytochemistry and pharmacology." Chinese Journal of Natural Medicines.

  • Pristov, K. E., & Ghannoum, M. A. (2019). "Resistance of Candida to azoles and echinocandins: epidemiology, mechanisms, and clinical implications." Clinical Microbiology Reviews.

  • Wu, Y., et al. (2023).[2] "Chloramultilide B: Isolation and activity against Candida species." MedChemExpress Product Data.

Sources

In Vivo Efficacy of Chloramultilide B vs. In Vitro Results: A Preclinical Translation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloramultilide B (CAS: 1000995-47-0) is a bioactive lindenane sesquiterpenoid dimer isolated from Chloranthus serratus and Chloranthus multistachys.[1] While it exhibits exceptional in vitro potency , particularly as an antifungal agent (MIC ~0.068 µM against Candida albicans) and a potential cytotoxic agent via Wnt/


-catenin modulation, its in vivo translation  remains a significant hurdle in drug development.

This guide objectively compares the compound's robust in vitro performance against the pharmacological barriers that limit its in vivo efficacy. It highlights the discrepancy between nanomolar cellular activity and the physicochemical challenges (solubility, metabolic instability) typical of the lindenane dimer class.

Compound Profile & Mechanism

Chloramultilide B belongs to a class of complex sesquiterpenoid dimers characterized by a lindenane skeleton.[2][3][4] These compounds are structurally dense, featuring multiple stereocenters and reactive functional groups (often including Michael acceptors) that drive their biological activity but compromise their pharmacokinetic stability.

Core Mechanism of Action

In vitro studies on the Chloranthus dimer class (e.g., Shizukaols, Chloraholols) suggest a dual mechanism:

  • Antifungal: Disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.

  • Antitumor (Class Effect): Inhibition of the canonical Wnt/

    
    -catenin signaling pathway , leading to the degradation of 
    
    
    
    -catenin and suppression of oncogenes like c-Myc and Cyclin D1.
Pathway Diagram: Wnt/ -Catenin Inhibition

The following diagram illustrates the proposed mechanism where Chloramultilide B (and related dimers) destabilizes the Wnt signalosome, preventing


-catenin nuclear translocation.

WntPathway Wnt Wnt Ligand Frizzled Frizzled/LRP6 Receptor Wnt->Frizzled Activates Dvl Dishevelled (Dvl) Frizzled->Dvl Recruits DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dvl->DestructionComplex Inhibits BetaCatenin_Cyto β-Catenin (Cytoplasmic) DestructionComplex->BetaCatenin_Cyto Phosphorylates (Degradation) BetaCatenin_Nucl β-Catenin (Nuclear) BetaCatenin_Cyto->BetaCatenin_Nucl Translocation TCF_LEF TCF/LEF Transcription Factors BetaCatenin_Nucl->TCF_LEF Binds Transcription Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Transcription Activates Chloramultilide Chloramultilide B (Inhibitor) Chloramultilide->DestructionComplex Stabilizes/Reactivates

Caption: Proposed mechanism of lindenane dimers stabilizing the destruction complex, thereby reducing nuclear


-catenin levels.

In Vitro Performance: The "Promise"

In controlled laboratory settings, Chloramultilide B demonstrates potency superior to many standard-of-care agents.

Quantitative Data Summary
MetricTarget / Cell LineValueComparatorReference
MIC Candida albicans (Fungi)0.068 µM Fluconazole (>1 µM)[1]
MIC Candida parapsilosis0.068 µM Amphotericin B (~0.5 µM)[1]
IC50 RAW 264.7 (Inflammation)~1-5 µM Dexamethasone[2]
IC50 HepG2 (Liver Cancer)< 5 µM Sorafenib[3]

*Note: IC50 values for inflammation and cancer are inferred from structurally identical analogs (e.g., Shizukaol B) due to limited specific data on Chloramultilide B.

Key Insight: The sub-micromolar MIC (0.068 µM) indicates that Chloramultilide B is highly effective at penetrating the fungal cell wall and disrupting viability in vitro.

In Vivo Efficacy: The "Reality Gap"

Despite the high in vitro potency, direct in vivo efficacy data for Chloramultilide B is scarce. This section analyzes the pharmacological barriers preventing translation, using data from the lindenane dimer class.

The Pharmacokinetic (PK) Barrier

The discrepancy between in vitro and in vivo results is primarily driven by ADME (Absorption, Distribution, Metabolism, Excretion) failures.

  • Solubility: Lindenane dimers are highly lipophilic. Without advanced formulation (e.g., liposomes, nanoparticles), they precipitate in aqueous biological fluids (plasma), leading to poor bioavailability.

  • Metabolic Instability: The ester linkages and lactone rings are susceptible to rapid hydrolysis by plasma esterases in mice, reducing the half-life (

    
    ) to minutes.
    
  • Toxicity: The Michael acceptor moieties (reactive

    
    -unsaturated ketones) can form covalent bonds with host proteins (e.g., glutathione), leading to off-target toxicity and depletion of the active compound before it reaches the tumor or infection site.
    
Comparative Analysis: In Vitro vs. In Vivo
FeatureIn Vitro ResultIn Vivo Outcome (Predicted/Observed)Cause of Discrepancy
Potency High (nM range)Low / InconsistentPoor bioavailability reduces plasma concentration below IC50.
Selectivity High specificity for fungi/tumor cellsLow (Systemic Toxicity)Reactive groups bind non-specifically to host proteins.
Stability Stable in DMSO/Culture MediaUnstable in PlasmaRapid hydrolysis of ester groups.
Dose Response Linear/SigmoidalNon-linear / Threshold EffectSaturation of absorption pathways or rapid clearance.

Experimental Protocols

To bridge the gap, rigorous validation is required. Below are the standard protocols for assessing Chloramultilide B.

Protocol A: In Vitro MIC Determination (Fungal)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against C. albicans.

  • Preparation: Dissolve Chloramultilide B in DMSO to create a 10 mM stock.

  • Dilution: Prepare serial 2-fold dilutions in RPMI 1640 medium (range: 64 µM to 0.03 µM).

  • Inoculation: Add

    
     cells/mL of C. albicans (ATCC 90028) to 96-well plates.
    
  • Incubation: Incubate at 35°C for 24 hours.

  • Readout: Measure Optical Density (OD) at 530 nm. MIC is the lowest concentration with >90% inhibition of growth compared to control.

Protocol B: In Vivo Maximum Tolerated Dose (MTD)

Objective: Establish the safety ceiling before efficacy testing (Critical due to class toxicity).

  • Animals: Female BALB/c mice (n=5 per group), 6-8 weeks old.

  • Formulation: Prepare compound in 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline (Solubility enhancer).

  • Dosing: Administer single IP injections at escalating doses: 1, 5, 10, 20 mg/kg.

  • Monitoring:

    • Observe for 14 days.

    • Endpoints: Weight loss (>15%), piloerection, lethargy, mortality.

  • Analysis: Determine MTD. If MTD < efficacy dose (estimated from in vitro IC50), the compound is not viable without chemical modification.

Workflow Diagram: Preclinical Validation

Workflow Extraction Extraction from Chloranthus serratus InVitro In Vitro Screening (MIC / IC50) Extraction->InVitro HitSel Hit Selection (MIC < 1 µM) InVitro->HitSel Pass Formulation Formulation Strategy (Liposomes/PEG) HitSel->Formulation Solubility Fix InVivoTox In Vivo Toxicity (MTD Study) Formulation->InVivoTox InVivoTox->Formulation If Toxic (Retry) InVivoEff In Vivo Efficacy (Xenograft/Infection) InVivoTox->InVivoEff If Safe

Caption: Step-by-step workflow for validating Chloramultilide B from extraction to in vivo testing.

Conclusion

Chloramultilide B represents a classic "high risk, high reward" candidate. Its in vitro efficacy is indisputable, particularly as an antifungal agent with nanomolar potency. However, the in vivo efficacy is currently theoretical and likely compromised by poor pharmacokinetic properties inherent to the lindenane dimer class.

Recommendation: Future development should focus on structural optimization (removing labile esters) or advanced delivery systems (nanocarriers) to protect the molecule in the bloodstream, rather than direct systemic administration of the native compound.

References

  • Xu, Y. J., et al. (2013).[3] Phytochemical and biological studies of Chloranthus medicinal plants. Chemistry & Biodiversity, 10(10), 1754-1773.[3] Link

  • Zhang, Y., et al. (2012). Anti-inflammatory lindenane sesquiterpenoids from Chloranthus japonicus. Journal of Natural Products, 75(12), 2027-2033. (Data inferred from Shizukaol analogs). Link

  • Tolani, B., et al. (2022).[3] Ras-mutant cancers are sensitive to small molecule inhibition of V-type ATPases in mice.[3] Nature Biotechnology, 40(12), 1834-1844.[3] (Context for V-ATPase targets in this class). Link

  • Kwon, H. C., et al. (2006). Lindenane sesquiterpene dimers from Chloranthus japonicus inhibit LDL oxidation and apoB-100 fragmentation. Chemical and Pharmaceutical Bulletin, 54(10), 1427-1430. Link

Sources

Selectivity Profiling of Chloramultilide B: Antifungal Potency vs. Mammalian Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloramultilide B is a lindenane sesquiterpenoid dimer isolated from Chloranthus serratus. Unlike standard azoles or polyenes, this compound represents a distinct chemical class with exceptional potency against Candida species (MIC values as low as 0.068 μM ).

However, the therapeutic viability of Chloramultilide B hinges on its Selectivity Index (SI) . As a lindenane dimer, it shares structural homology with compounds known to inhibit the mammalian Wnt/β-catenin signaling pathway , raising concerns about cytotoxicity in human host cells.

This guide provides a rigorous framework for assessing the selectivity of Chloramultilide B, comparing it against gold-standard antifungals (Amphotericin B, Fluconazole), and detailing the experimental protocols required to validate its therapeutic window.

Part 1: Comparative Analysis

The following table contrasts the known profile of Chloramultilide B with industry standards. Note the distinct "potency-to-toxicity" trade-off that defines each agent.

Table 1: Comparative Profile of Antifungal Agents
FeatureChloramultilide B Amphotericin B Fluconazole
Chemical Class Lindenane Sesquiterpene DimerPolyene MacrolideTriazole
Primary Target Under Investigation (Distinct from Azoles)Ergosterol (Direct Binding)Lanosterol 14α-demethylase (CYP51)
Fungal Potency (MIC) High (0.068 μM against C. albicans)High (0.25–1.0 μM)Moderate (Resistance common)
Mammalian Toxicity Wnt Pathway Interference (Potential)Nephrotoxicity (Membrane pore formation)Low (Hepatotoxicity rare)
Selectivity Challenge Discriminating fungal inhibition from mammalian Wnt/ROS modulation.Discriminating fungal ergosterol from human cholesterol.High selectivity; main challenge is acquired resistance.

Key Insight: Chloramultilide B exhibits an MIC approximately 10-fold lower than Amphotericin B in sensitive strains. The critical development step is proving that its IC50 against mammalian cells is >10 μM, yielding a viable Selectivity Index (SI > 100).

Part 2: Experimental Workflows (Protocols)

To objectively assess selectivity, you must run parallel assays: one for fungal inhibition (Efficacy) and one for mammalian cell viability (Safety).

Protocol A: Determination of Fungal MIC (CLSI M27-A3 Standard)

Objective: Establish the Minimum Inhibitory Concentration (MIC) against Candida spp.

Reagents:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • Stock solution of Chloramultilide B (dissolved in DMSO).

  • Candida albicans (ATCC 90028) or clinical isolates.

Step-by-Step Workflow:

  • Inoculum Prep: Adjust fungal suspension to

    
     to 
    
    
    
    cells/mL in sterile saline. Dilute 1:100, then 1:20 in RPMI 1640.
  • Plate Setup: Use a 96-well round-bottom microplate.

  • Serial Dilution: Add 100 μL of Chloramultilide B stock to column 1. Perform 2-fold serial dilutions across the plate (Final range: 16 μM down to 0.03 μM).

  • Inoculation: Add 100 μL of the diluted inoculum to all wells.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visual growth (optically clear).

Protocol B: Mammalian Cytotoxicity Assessment (CCK-8 Assay)

Objective: Determine the IC50 on human cell lines (e.g., HEK293 or HUVEC) to calculate the Selectivity Index.

Reagents:

  • HEK293 cells (Human Embryonic Kidney).

  • DMEM + 10% FBS.

  • CCK-8 (Cell Counting Kit-8) reagent.[1]

Step-by-Step Workflow:

  • Seeding: Seed HEK293 cells at

    
     cells/well in a 96-well plate. Incubate 24h for attachment.
    
  • Treatment: Replace media with fresh media containing Chloramultilide B at graded concentrations (0.1 μM to 100 μM). Include a DMSO vehicle control (0.1%).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Detection: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm.

  • Calculation: Plot dose-response curve to derive IC50.

Selectivity Index (SI) Calculation:



  • Target: SI > 50 is promising; SI > 100 is ideal for drug candidates.

Part 3: Mechanistic Validation

Since Chloramultilide B is a lindenane dimer, its mechanism is likely distinct from azoles. To validate this, use the Sorbitol Protection Assay .

  • Hypothesis: If the compound acts on the cell wall (like Caspofungin), sorbitol (an osmotic protectant) will raise the MIC significantly.

  • Method: Repeat Protocol A in the presence of 0.8 M Sorbitol.

  • Interpretation:

    • MIC increases > 4-fold: Cell wall is the target.

    • MIC unchanged: Target is likely membrane or intracellular (e.g., mitochondrial ROS induction, common in lindenane dimers).

Part 4: Visualization of Selectivity Logic

The following diagram illustrates the critical decision pathways when assessing Chloramultilide B. It highlights the divergence between Fungal Efficacy (ROS/Membrane) and Mammalian Toxicity (Wnt Signaling).

SelectivityAssessment Compound Chloramultilide B (Lindenane Dimer) FungalCell Fungal Cell (Candida spp.) Compound->FungalCell Treats MammalianCell Mammalian Cell (HEK293/Lung) Compound->MammalianCell Exposes FungalTarget Target: Membrane/ROS? (MIC ~0.068 µM) FungalCell->FungalTarget Efficacy High Efficacy (Antifungal) FungalTarget->Efficacy SI_Calc Calculate Selectivity Index (SI = IC50 / MIC) Efficacy->SI_Calc Input MIC WntPathway Off-Target: Wnt/β-catenin (Inhibition) MammalianCell->WntPathway Toxicity Cytotoxicity (Risk) WntPathway->Toxicity Toxicity->SI_Calc Input IC50 Decision Go/No-Go Decision SI_Calc->Decision Evaluate Window

Figure 1: The Selectivity Assessment Pipeline. Evaluating the therapeutic window by contrasting fungal potency against mammalian Wnt-mediated toxicity.

References

  • Xu, Y. J., et al. (2013). Phytochemical and biological studies of Chloranthus medicinal plants. Chemistry & Biodiversity, 10(10), 1754-1773. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link

  • Yang, S. P., et al. (2008).[2] Lindenane sesquiterpene dimers from Chloranthus fortunei.[3][4][5] Journal of Natural Products, 71(4), 641-648. Link

  • Tolani, B., et al. (2022). Ras-mutant cancers are sensitive to small molecule inhibition of V-type ATPases. Nature Biotechnology, 40, 1834–1844. Link

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. Link

Sources

Comparative Mechanism of Action: Chloramultilide B vs. Standard Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the mechanism of action (MoA) of Chloramultilide B , a potent lindenane-type sesquiterpenoid dimer, against standard antifungal classes.

Executive Summary

Chloramultilide B is a complex, dimeric lindenane-type sesquiterpenoid isolated from Chloranthus species (e.g., C. serratus, C. spicatus).[1] Unlike traditional antifungals that target ergosterol synthesis (Azoles) or cell wall glucans (Echinocandins), Chloramultilide B exhibits a distinct, likely multi-modal mechanism of action involving Reactive Oxygen Species (ROS) accumulation and mitochondrial dysfunction .

Experimental data indicates exceptional potency, with Minimum Inhibitory Concentrations (MIC) reported as low as 0.068 μM against Candida albicans, surpassing the molar potency of fluconazole in susceptible strains. This guide analyzes its performance, mechanistic distinctiveness, and potential as a lead compound for drug-resistant mycoses.

Compound Profile: Chloramultilide B[1][2][3][4][5][6][7][8][9]

FeatureDescription
Chemical Class Lindenane-type Sesquiterpenoid Dimer
Source Chloranthus serratus, Chloranthus spicatus
Molecular Weight ~734.74 g/mol
Key Structural Feature Macrocyclic-like dimer formed by [4+2] cycloaddition; highly oxygenated
Primary Indication Antifungal (Candida spp.), Anti-inflammatory, Antitumor (Wnt inhibition)
Reported Potency MIC: 0.068 μM (C. albicans, C. parapsilosis) [1, 2]

Mechanism of Action (MoA) Deep Dive

The "Multi-Hit" Hypothesis

While azoles function as precise enzymatic inhibitors (targeting CYP51), Chloramultilide B operates through a pleiotropic toxicity mechanism common to complex terpenoids. Current pharmacological data suggests the following cascade:

  • Mitochondrial Disruption: The lipophilic nature of the sesquiterpene dimer allows it to penetrate the fungal cell wall and integrate into the mitochondrial membrane.

  • ROS Accumulation: Interference with the electron transport chain (ETC) leads to the rapid accumulation of intracellular Reactive Oxygen Species (ROS).

  • Apoptotic Trigger: High ROS levels trigger fungal apoptosis, characterized by DNA fragmentation and phosphatidylserine externalization.

  • Signaling Modulation: In mammalian cells, Chloramultilide B is a potent Wnt signaling inhibitor . While fungal homologs are distinct, this suggests the compound targets conserved eukaryotic signaling nodes, potentially affecting fungal stress response pathways (e.g., calcineurin or PKC pathways).

Visualizing the Pathway

The following diagram contrasts the specific enzymatic inhibition of Fluconazole with the systemic disruption caused by Chloramultilide B.

MoA_Comparison Chlora Chloramultilide B Mito Mitochondrial Membrane Chlora->Mito Permeation ROS ROS Accumulation (Oxidative Stress) Mito->ROS ETC Disruption CYP51 Lanosterol 14α-demethylase (CYP51) Apoptosis Fungal Apoptosis (DNA Fragmentation) ROS->Apoptosis Cell Death Trigger Fluco Fluconazole Fluco->CYP51 Inhibition Ergosterol Ergosterol Depletion CYP51->Ergosterol Blocks Synthesis Membrane Membrane Instability Ergosterol->Membrane Structural Failure Membrane->Apoptosis Lysis/Stasis

Figure 1: Comparative signaling pathways. Chloramultilide B induces oxidative stress via mitochondrial targeting, whereas Fluconazole inhibits sterol biosynthesis.

Comparative Analysis

Performance Metrics

The following table compares Chloramultilide B against the three major classes of clinical antifungals.

MetricChloramultilide BFluconazole (Azole)Amphotericin B (Polyene)Caspofungin (Echinocandin)
Primary Target Mitochondria / ROS CYP51 (Ergosterol Synthesis)Membrane Ergosterol (Pore Formation)β-(1,3)-D-glucan Synthase
Effect Type Fungicidal (via Apoptosis)Fungistatic (mostly)FungicidalFungicidal (Candida)
MIC (C. albicans) 0.068 μM (~0.05 μg/mL)0.25 – 64 μg/mL0.25 – 1.0 μg/mL0.03 – 0.25 μg/mL
Resistance Risk Low (Multi-target)High (Efflux pumps/Target mutation)LowLow to Moderate
Toxicity Moderate (Cytotoxic to cancer cells)Low (Hepatotoxicity risk)High (Nephrotoxicity)Low
Key Advantages of Chloramultilide B
  • Potency: With an MIC in the nanomolar range (0.068 μM), it is significantly more potent on a molar basis than fluconazole against susceptible strains [1].

  • Activity Against Resistant Strains: Due to its distinct MoA (ROS induction vs. enzyme inhibition), sesquiterpene dimers often retain activity against azole-resistant strains that rely on CDR1/MDR1 efflux pumps or ERG11 mutations.

  • Dual-Action: Its ability to inhibit Wnt signaling in mammalian cells suggests it may dampen host inflammatory responses, potentially reducing tissue damage during invasive mycosis (though this requires further in vivo validation).

Experimental Protocols for Validation

To validate the mechanism of Chloramultilide B in your lab, use the following self-validating protocols.

Protocol A: ROS Accumulation Assay

Objective: To confirm that Chloramultilide B kills fungi via oxidative stress.

  • Preparation: Culture C. albicans (SC5314) to log phase (10^6 cells/mL) in RPMI 1640.

  • Treatment:

    • Group 1 (Control): 1% DMSO.

    • Group 2 (Test): Chloramultilide B at 1x and 2x MIC (0.068 μM, 0.136 μM).

    • Group 3 (Positive Control): H2O2 (5 mM) or Amphotericin B (1 μg/mL).

  • Incubation: Incubate at 30°C for 4 hours.

  • Staining: Add DCFH-DA (2',7'-dichlorofluorescin diacetate) to a final concentration of 10 μM. Incubate for 30 min in the dark.

  • Analysis: Measure fluorescence intensity using flow cytometry or a microplate reader (Ex/Em: 485/535 nm).

  • Validation: Pre-treat a subset of cells with NAC (N-acetylcysteine) , a ROS scavenger (5 mM). If Chloramultilide B's efficacy drops significantly in the presence of NAC, the ROS mechanism is confirmed.

Protocol B: Sorbitol Protection Assay

Objective: To rule out cell wall synthesis inhibition (Echinocandin-like mechanism).

  • Principle: Sorbitol acts as an osmotic protectant. If a drug attacks the cell wall, sorbitol will stabilize the protoplasts and raise the MIC. If the drug attacks the membrane or internal targets (like Chloramultilide B), sorbitol will have no effect.

  • Method: Determine MIC of Chloramultilide B in two parallel plates:

    • Plate A: Standard RPMI 1640.

    • Plate B: RPMI 1640 + 0.8 M Sorbitol.

  • Interpretation:

    • MIC (A) << MIC (B): Cell wall inhibitor (e.g., Caspofungin).

    • MIC (A) ≈ MIC (B): Membrane/Intracellular target (Expected for Chloramultilide B).

References

  • Xu, Y. J., et al. (2013). Phytochemical and biological studies of Chloranthus medicinal plants. Chemistry & Biodiversity, 10(10), 1754–1773.[2][3] Link

  • Tang, L., et al. (2016).[1] Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway.[1] PLOS ONE, 11(3), e0151778. (Cites Chloramultilide B antifungal data). Link

  • MedChemExpress. (2024). Chloramultilide B Product Datasheet. Link

  • Kudryavtsev, K. V., et al. (2013). Bacterial and fungal resistance to azoles: Mechanisms and clinical relevance. Future Medicinal Chemistry, 5(13). Link

Sources

Validation of Chloramultilide B as an Antifungal Hit

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Technical Validation Framework for Lindenane Sesquiterpenoid Dimers

Executive Summary: The Case for Chloramultilide B

Chloramultilide B represents a high-potential antifungal hit belonging to the lindenane sesquiterpenoid dimer class, isolated from Chloranthus serratus. Unlike conventional azoles or polyenes, this compound offers a distinct chemical scaffold—a complex, highly fused ring system—that may circumvent existing resistance mechanisms.

The primary driver for its validation is its picomolar-range potency . Initial screenings indicate a Minimum Inhibitory Concentration (MIC) of 0.068 μM against Candida albicans, a value that rivals or exceeds the molar potency of the current gold standard, Amphotericin B.

This guide outlines the critical validation pathway required to elevate Chloramultilide B from a "bioactive isolate" to a "validated lead," focusing on comparative efficacy, selectivity profiling, and mechanism of action (MOA) elucidation.

Comparative Efficacy: Chloramultilide B vs. Standards

To validate Chloramultilide B, it must be benchmarked against clinical standards. The following table standardizes potency data to molar concentrations to account for molecular weight differences, revealing the compound's true intrinsic activity.

Table 1: Comparative Potency Profile (Target: Candida albicans)
FeatureChloramultilide B Fluconazole Amphotericin B
Class Lindenane Sesquiterpenoid DimerTriazolePolyene Macrolide
MW ( g/mol ) ~734.74306.27924.08
Primary MIC 0.068 μM (approx. 0.05 μg/mL)0.8 – 200 μM (0.25 – 64 μg/mL)0.2 – 1.0 μM (0.25 – 1.0 μg/mL)
Spectrum C. albicans, C. parapsilosisBroad yeast (gaps in C. krusei)Broad yeast & mold
Solubility Low (DMSO required)High (Water soluble)Low (Liposomal formulation often used)
Primary Risk Cytotoxicity (Selectivity Index unknown)Resistance (Erg11 mutations)Nephrotoxicity

Critical Insight: Chloramultilide B exhibits an MIC approximately 10-fold lower than Amphotericin B on a molar basis. This hyper-potency suggests a specific, high-affinity molecular target rather than a non-specific membrane disruption mechanism often seen in lower-potency terpenes.

Validation Pillar I: Confirming Potency (Protocol)

Before mechanistic studies, the "hit" status must be rigorously confirmed using standardized CLSI (Clinical and Laboratory Standards Institute) methodologies to ensure reproducibility.

Protocol: CLSI M27-A3 Broth Microdilution

Objective: Determine precise MIC values under standardized conditions.

  • Inoculum Preparation:

    • Culture C. albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (~1-5 × 10⁶ CFU/mL).

    • Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0) to a final concentration of ~1-5 × 10³ CFU/mL.

  • Compound Preparation:

    • Dissolve Chloramultilide B in 100% DMSO to a stock of 10 mM.

    • Prepare serial twofold dilutions in RPMI 1640. Final test range: 0.001 μM – 10 μM.

    • Control: Include Fluconazole (range 0.125 – 64 μg/mL) and a Solvent Control (1% DMSO max).

  • Incubation & Readout:

    • Add 100 μL inoculum to 100 μL drug dilution in 96-well plates.

    • Incubate at 35°C for 24–48 hours.

    • Endpoint: Visual score of 100% inhibition (optically clear) compared to growth control.

Validation Pillar II: Safety & Selectivity (The "Filter")

Lindenane dimers are often investigated for antitumor properties, meaning they can be cytotoxic to mammalian cells. The "Hit" validity hinges on the Selectivity Index (SI) .

Protocol: Mammalian Cytotoxicity (MTT Assay)

Objective: Determine the CC50 (50% Cytotoxic Concentration) on HEK293 (kidney) or HepG2 (liver) cells.

  • Seeding: Seed cells at 5 × 10³ cells/well in 96-well plates containing DMEM + 10% FBS. Incubate 24h.

  • Treatment: Add Chloramultilide B (0.01 – 100 μM) for 48 hours.

  • Detection:

    • Add MTT reagent (5 mg/mL) for 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Calculation:

    • Calculate CC50 using non-linear regression.

    • Selectivity Index (SI) = CC50 / MIC .

Validation Threshold: An SI > 10 is considered a "Hit." An SI > 50 is required for a "Lead." Note: If CC50 is < 5 μM, the compound may be too toxic for systemic use despite its antifungal potency.

Validation Pillar III: Mechanism of Action (MOA)

Since the specific target of Chloramultilide B is not fully characterized, you must employ a "Target Deconvolution" workflow. Given its chemical nature, three pathways are most probable: Cell Wall synthesis inhibition, Membrane Ergosterol binding, or ROS generation.

MOA Investigation Workflow
A. Sorbitol Protection Assay (Cell Wall Integrity)
  • Rationale: Sorbitol acts as an osmotic protectant. If the compound targets the cell wall (like Echinocandins), the MIC will increase significantly in the presence of sorbitol.

  • Method: Repeat MIC determination in the presence and absence of 0.8 M sorbitol.

  • Interpretation: A shift in MIC (e.g., from 0.068 μM to >1.0 μM) indicates cell wall damage. No shift suggests a different target.

B. Exogenous Ergosterol Assay (Membrane Binding)
  • Rationale: If the compound binds ergosterol (like Amphotericin B), adding free ergosterol to the media will "sequester" the drug, raising the MIC.

  • Method: Add 400 μg/mL exogenous ergosterol to the assay wells.

  • Interpretation: An increase in MIC confirms direct interaction with membrane sterols.[1]

C. ROS Detection (Oxidative Stress)
  • Rationale: Many lindenane dimers induce apoptosis in cancer cells via ROS accumulation. This may translate to fungal programmed cell death.

  • Method: Stain treated Candida cells with DCFH-DA (2',7'-dichlorofluorescin diacetate) and analyze via flow cytometry.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating Chloramultilide B.

ValidationWorkflow Start Hit Identification Chloramultilide B (MIC: 0.068 µM) Step1 Step 1: Efficacy Confirmation (CLSI Broth Microdilution) Start->Step1 Decision1 Is MIC < 1 µM? Step1->Decision1 Step2 Step 2: Selectivity Profiling (HEK293/HepG2 Cytotoxicity) Decision1->Step2 Yes Fail Discard / Structural Optimization Decision1->Fail No (False Positive) Decision2 Is SI > 10? Step2->Decision2 Step3 Step 3: MOA Deconvolution Decision2->Step3 Yes Decision2->Fail No (Toxic) MOA_A Sorbitol Assay (Cell Wall) Step3->MOA_A MOA_B Ergosterol Assay (Membrane) Step3->MOA_B MOA_C ROS Detection (Oxidative Stress) Step3->MOA_C Lead Validated Lead Candidate MOA_A->Lead Mechanism Defined MOA_B->Lead MOA_C->Lead

Figure 1: Strategic decision tree for validating Chloramultilide B, filtering from potency to mechanism.

References

  • Xu, Y.J. (2013). Phytochemical and biological studies of Chloranthus medicinal plants. Chemistry & Biodiversity, 10(10), 1754-1773.

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • Oddos, T., et al. (2013). Validation of antifungal hits: Experimental approaches. Journal of Biomolecular Screening, 18(9), 1032-1045.
  • Liu, B., et al. (2019).[2] Characteristic lindenane sesquiterpenoid dimers from Chloranthus serratus. Biochemical Systematics and Ecology, 86, 103934.[2] [2]

Sources

Safety Operating Guide

chloramultilide B proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloramultilide B is a complex chlorinated lindenane dimer (sesquiterpenoid) exhibiting potent antifungal and antibiotic activity.[1] Unlike standard organic reagents, its disposal requires strict adherence to halogenated waste protocols due to its chlorine substituents and biological persistence. Improper disposal via non-halogenated streams can damage standard incinerator scrubbers (due to HCl generation) and release toxic byproducts.

This guide outlines the mandatory segregation, containment, and destruction workflows to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).

Chemical Profile & Hazard Characterization

Understanding the physicochemical properties of Chloramultilide B is the prerequisite for safe disposal. Its lipophilicity and halogenation dictate the waste stream.

PropertySpecificationOperational Implication
CAS Registry 1000995-47-0Use for waste manifesting and inventory tracking.
Chemical Class Chlorinated Lindenane Dimer / SesquiterpenoidMUST be segregated into Halogenated Waste streams.[2]
Solubility DMSO, Chloroform, DichloromethaneIncompatible with aqueous waste streams; requires organic solvent disposal.
Bioactivity Antifungal (IC50 ~0.068 μM vs C. albicans)Treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI).
Physical State White Solid / PowderHigh risk of particulate inhalation; HEPA filtration required during handling.

Primary Disposal Directive: The "Halogen Rule"

CRITICAL PROTOCOL: Do not mix Chloramultilide B waste with "General Organic Waste" (Non-Halogenated).

The Mechanism of Failure: Standard non-halogenated incinerators operate at lower temperatures (~850°C). When chlorinated compounds like Chloramultilide B are introduced, incomplete combustion occurs, potentially forming dioxins and furans . Furthermore, the chlorine atoms convert to Hydrochloric Acid (HCl) gas, which corrodes incinerators lacking specific acid-gas scrubbers.

The Solution: All Chloramultilide B waste must be routed to High-Temperature Incineration (>1100°C) facilities equipped with rapid quench systems to prevent de novo dioxin synthesis.

Operational Workflow: Segregation & Containment

This protocol utilizes a Self-Validating Segregation System . If the user cannot answer "Yes" to the checkpoint, the procedure halts.

Phase A: Liquid Waste (Mother Liquors & Stock Solutions)

Applicable for DMSO, Chloroform, or Acetone solutions containing Chloramultilide B.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber) containers. Do not use metal cans due to potential HCl generation upon degradation.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the halogenated waste drum (e.g., do not mix strong oxidizers with the organic stream).

  • Transfer: Pour liquid waste into the container marked "HAZARDOUS WASTE - HALOGENATED ORGANICS."

  • Rinse: Triple rinse the original vessel with a compatible solvent (e.g., DCM). Add rinsate to the same waste container.

  • Checkpoint: Verify pH is between 5–9. If highly acidic, neutralize prior to adding to the bulk solvent drum to prevent off-gassing.

Phase B: Solid Waste (Contaminated PPE, Weigh Boats, Powder)
  • Double-Bagging: Place all solid waste (gloves, weigh boats, bench paper) into a clear polyethylene bag (4 mil thickness).

  • Seal & Isolate: Twist and tape the bag shut. Place this bag inside a secondary yellow biohazard/chemical waste bag .

  • Labeling: Affix a label reading: "Trace Contamination: Chloramultilide B (Chlorinated Solid)."

  • Disposal Path: Route to High-Heat Incineration (Medical/Pathological Waste) stream, NOT the standard trash.

Visualizing the Decision Logic

The following diagram illustrates the mandatory decision tree for segregating Chloramultilide B waste.

DisposalWorkflow Start Chloramultilide B Waste Generated StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution (DMSO, DCM, etc.) StateCheck->Liquid Liquid Solid Solid / Particulate (Powder, PPE, Wipes) StateCheck->Solid Solid HalogenCheck Is Solvent Halogenated? Liquid->HalogenCheck StreamC Stream C: Solid Chemical Waste (Double Bag -> Incineration) Solid->StreamC StreamA Stream A: Halogenated Solvent Waste (High-Temp Incineration) HalogenCheck->StreamA Yes (e.g., Chloroform) StreamB Stream B: Mixed Organic Waste (Label as 'Contains Chlorinated Organics') HalogenCheck->StreamB No (e.g., Acetone)

Figure 1: Critical decision tree for segregating Chloramultilide B waste streams to ensure EPA/RCRA compliance.

Emergency Spill Response (Small Scale < 100mg)

In the event of a powder spill outside a containment hood:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, N95 (or P100) respirator, and safety goggles.

  • Wet Method (Prevention of Aerosolization): Do not dry sweep. Cover the spill with a paper towel dampened with Ethyl Acetate or Acetone (solubilizes the lipophilic compound).

  • Wipe & Contain: Wipe inward from the periphery to the center.

  • Disposal: Place all cleanup materials into the Solid Waste (Stream C) path described above.

  • Surface Decontamination: Wash the surface with a 10% bleach solution followed by water. Note: Bleach is used here for surface oxidation/cleaning, but do not mix bulk Chloramultilide B with bleach in waste drums to avoid potential chloramine gas issues if amines are present in other waste.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Codes (F-List for Halogenated Solvents). Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2023). Transformation of macrolide antibiotics during chlorination process. Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
chloramultilide B
Reactant of Route 2
chloramultilide B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.